molecular formula C21H21NO5 B1503896 4-Fmoc-3-carboxymethyl-morpholine CAS No. 885273-95-0

4-Fmoc-3-carboxymethyl-morpholine

Cat. No.: B1503896
CAS No.: 885273-95-0
M. Wt: 367.4 g/mol
InChI Key: YSUBDIHIMSHFMI-UHFFFAOYSA-N
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Description

4-Fmoc-3-carboxymethyl-morpholine is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBDIHIMSHFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679158
Record name (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-95-0
Record name (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Peptidomimetics and Drug Design

In the landscape of modern medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its unique combination of physicochemical properties that render it an invaluable component in the design of novel therapeutics. Its inherent structural rigidity, coupled with its ability to improve aqueous solubility and metabolic stability of parent molecules, has led to its incorporation into a multitude of approved drugs and clinical candidates. When functionalized with a carboxymethyl group at the 3-position and protected with a fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen, the resulting compound, 4-Fmoc-3-carboxymethyl-morpholine, becomes a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of complex peptidomimetics.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a general synthetic strategy, exploring its applications in peptide synthesis and drug discovery, and providing essential safety and handling information.

Core Compound Identification and Properties

The cornerstone of any chemical guide is the unambiguous identification of the compound of interest. This compound is distinguished by the following identifiers and properties:

PropertyValueSource
CAS Number 885273-95-0[1]
Synonym {4-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-morpholinyl}acetic acid[1]
Molecular Formula C21H21NO5[1]
Molecular Weight 383.40 g/mol [1]
Appearance White Solid[1]
Purity ≥96%[1]
InChI Key YSUBDIHIMSHFMI-UHFFFAOYSA-N[1]

It is crucial to differentiate this compound from structurally similar analogues, such as 4-Fmoc-3-morpholinecarboxylic acid, which lacks the methylene spacer between the morpholine ring and the carboxylic acid. This seemingly minor difference significantly impacts the conformational flexibility and potential interactions of the resulting peptide modifications.

Synthesis of this compound: A Generalized Approach

Conceptual Synthetic Workflow

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A Target Molecule: This compound B Key Disconnections A->B Fmoc protection Morpholine ring formation C Starting Materials: - Protected Amino Alcohol - Bromoacetic Acid Derivative B->C D Step 1: Synthesis of Morpholinone Precursor E Step 2: Alkylation with a Bromoacetate Derivative D->E F Step 3: Reduction of the Morpholinone E->F G Step 4: Fmoc Protection F->G H Step 5: Hydrolysis of the Ester G->H I Final Product H->I

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected Morpholin-3-one Precursor

A suitable starting material, such as a protected serine derivative, can be cyclized to form a morpholin-3-one. This typically involves the reaction of the amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.

Step 2: N-Alkylation with a Protected Bromoacetate

The nitrogen of the morpholin-3-one can be alkylated using a protected bromoacetate, for instance, tert-butyl bromoacetate, in the presence of a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

Step 3: Reduction of the Lactam Carbonyl

The carbonyl group of the morpholin-3-one is then reduced to a methylene group. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF.

Step 4: Fmoc Protection of the Morpholine Nitrogen

The secondary amine of the morpholine ring is protected with the Fmoc group. This is typically accomplished by reacting the morpholine derivative with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system (e.g., dioxane and water).

Step 5: Hydrolysis of the Ester

Finally, the tert-butyl ester is selectively hydrolyzed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired carboxylic acid, this compound.

Purification: Throughout this multi-step synthesis, purification by column chromatography on silica gel would be necessary to isolate the desired intermediates and the final product.

Applications in Peptide Synthesis and Drug Discovery

The utility of this compound lies in its ability to introduce a unique structural and functional element into peptides and peptidomimetics.[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise assembly of amino acids onto a solid support.[3] The general cycle for incorporating this compound into a peptide chain is as follows:

G A Resin-Bound Peptide with Free N-terminus C Coupling to the Resin-Bound Peptide A->C B Activation of this compound B->C D Washing Step C->D E Fmoc Deprotection (e.g., with Piperidine) D->E F Washing Step E->F G Resin-Bound Peptide with Elongated Chain and Free N-terminus F->G

Caption: Incorporation of this compound in an SPPS cycle.

  • Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed using a solution of a secondary amine, typically piperidine in dimethylformamide (DMF).

  • Activation: The carboxylic acid of this compound is activated using a coupling reagent, such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling: The activated this compound is then added to the resin-bound peptide, forming a new amide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The morpholine moiety introduces a conformational constraint and can enhance the proteolytic stability of the resulting peptide.

Impact on Peptidomimetic and Drug Candidate Properties

The incorporation of the 3-carboxymethyl-morpholine unit can bestow several advantageous properties upon a peptide or small molecule drug candidate:

  • Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the therapeutic.[2]

  • Enhanced Solubility: The polar oxygen atom of the morpholine ring can improve the aqueous solubility of otherwise hydrophobic peptides.

  • Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.

  • Modulation of Pharmacokinetics: The overall physicochemical properties of the morpholine scaffold can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling morpholine derivatives and Fmoc-protected amino acids should be strictly followed.[4][5][6]

Hazard CategoryPrecautionary Measures
Inhalation Avoid breathing dust. Use in a well-ventilated area or with a fume hood.
Skin Contact May cause skin irritation. Wear appropriate protective gloves.
Eye Contact May cause serious eye irritation. Wear safety glasses with side shields or goggles.
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when handling.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sophisticated peptidomimetics and small molecule drug candidates. Its unique structural features, combining the benefits of the morpholine scaffold with the utility of the Fmoc protecting group for solid-phase synthesis, provide medicinal chemists with a powerful tool to enhance the druglike properties of their compounds. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

  • Chemsrc. (S)-4-FMOC-3-MORPHOLINECARBOXYLIC ACID | CAS#:281655-37-6. [Link]

  • Capot Chemical. MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. [Link]

  • PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]

  • PubChem. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid. [Link]

  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - MORPHOLINE. [Link]

  • MySkinRecipes. 4-Fmoc-morpholine-3-carboxylic Acid. [Link]

  • ResearchGate. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. [Link]

  • PubMed. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]

  • ResearchGate. Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF. [Link]

  • ResearchGate. Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides | Request PDF. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. [Link]

Sources

An In-Depth Technical Guide to the Structure and Synthesis of 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Fmoc-3-carboxymethyl-morpholine, a valuable building block for researchers and professionals in the fields of peptide synthesis and drug development. This document delves into the practical aspects of its synthesis, offering a detailed, step-by-step protocol and exploring the rationale behind the experimental choices.

Introduction: The Significance of a Conformationally Constrained Amino Acid Analogue

In the landscape of modern drug discovery and peptide chemistry, the quest for molecules with enhanced biological activity, stability, and specificity is paramount. Non-natural amino acids and their analogues play a pivotal role in this endeavor by providing scaffolds that introduce conformational constraints into peptide backbones. This compound, a derivative of morpholine, is one such crucial building block.[[“]]

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts a rigid structure.[2] When incorporated into a peptide sequence, it can induce specific secondary structures, such as turns, which are often critical for biological recognition and activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic development.[3][4] The carboxylic acid at the 3-position allows for its seamless integration into a growing peptide chain.

This guide will provide a detailed exploration of the synthesis of this important molecule, empowering researchers to produce it efficiently and with high purity in their own laboratories.

Unveiling the Molecular Architecture: Structure and Properties

The chemical structure of this compound is characterized by a central morpholine ring, with a carboxymethyl group at the 3-position and an Fmoc protecting group attached to the nitrogen at the 4-position.

Systematic Name: (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

Key Structural Features:

  • Morpholine Core: A six-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This core structure introduces a degree of conformational rigidity.

  • Carboxymethyl Group: The -CH₂COOH group at the 3-position provides the necessary functionality for peptide bond formation.

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the secondary amine of the morpholine ring, essential for stepwise peptide synthesis.[5]

Physicochemical Properties:

PropertyValue
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM)

The Synthetic Pathway: A Step-by-Step Guide to Preparation

A practical and efficient synthesis of enantiopure this compound has been developed, commencing from readily available starting materials. The following protocol is based on established literature procedures and offers a reliable route to the target compound.[[“]]

Synthetic Strategy Overview

The synthesis involves a five-step sequence starting from dimethoxyacetaldehyde and L-serine methyl ester. The key steps include reductive amination to form the initial C-N bond, followed by an intramolecular cyclization to construct the morpholine ring. Subsequent deprotection and reprotection steps lead to the final Fmoc-protected product.

Synthesis_Workflow A Dimethoxyacetaldehyde + L-Serine methyl ester B Reductive Amination A->B NaBH(OAc)₃ C Intermediate Iminium Ion B->C D Intramolecular Cyclization C->D Acid catalyst E Morpholine Derivative D->E F Hydrogenation E->F H₂, Pd/C G Saturated Morpholine Ester F->G H Ester Hydrolysis G->H LiOH I Free Amino Acid H->I J Fmoc Protection I->J Fmoc-OSu K This compound J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) and dimethoxyacetaldehyde (1.1 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reductive amination of the initially formed iminium ion, minimizing side reactions.

Step 2: Intramolecular Cyclization

  • Dissolve the crude secondary amine from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the cyclized morpholine derivative.

Causality: The acidic conditions facilitate the hydrolysis of the acetal and promote the intramolecular nucleophilic attack of the hydroxyl group onto the resulting aldehyde, forming the morpholine ring.

Step 3: Hydrogenation

  • Dissolve the unsaturated morpholine derivative in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the saturated morpholine ester.

Causality: Catalytic hydrogenation is a standard and effective method for the reduction of the double bond within the morpholine ring, leading to the desired saturated heterocyclic system.

Step 4: Ester Hydrolysis

  • Dissolve the morpholine ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate to yield the free amino acid.

Causality: Lithium hydroxide is a strong base that effectively saponifies the methyl ester to the corresponding carboxylic acid.

Step 5: Fmoc Protection

  • Dissolve the free amino acid in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0-3.0 eq) to basify the solution.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Causality: Fmoc-OSu is a common and efficient reagent for the introduction of the Fmoc protecting group onto primary and secondary amines under basic conditions.

Conclusion and Future Perspectives

This technical guide has provided a detailed roadmap for the synthesis of this compound, a key building block in modern medicinal chemistry and peptide science. The outlined synthetic protocol is robust and relies on well-established chemical transformations, making it accessible to researchers with a solid foundation in organic synthesis.

The ability to introduce this conformationally constrained amino acid analogue into peptide sequences opens up exciting avenues for the design of novel therapeutics with improved pharmacological profiles. Future research in this area will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of the impact of this building block on the structure and function of a wide range of bioactive peptides.

References

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Sladojevich, F., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Consensus, 20070428. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 20, 2026, from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. Available at: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. Available at: [Link]

  • Xu, J., & Shang, Y. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(10), 2836-2854. Available at: [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved January 20, 2026, from [Link]

  • Bofill, J. M., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Peptide Machines. (2024, May 16). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 20, 2026, from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17–33. Available at: [Link]

  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. 1. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(3), 617-624. Available at: [Link]

Sources

A Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Non-Canonical Amino Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a powerful strategy for modulating their pharmacological properties. This guide provides an in-depth technical overview of 4-Fmoc-3-carboxymethyl-morpholine, a conformationally constrained ncAA that offers unique advantages in peptide-based drug discovery. We will explore its structural features, detail its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact of this modification on peptide structure and function. This document serves as a comprehensive resource for researchers seeking to leverage the potential of morpholine-based amino acids to engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.

Introduction: The Pivotal Role of Non-Canonical Amino Acids in Modern Drug Discovery

The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility. The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a well-established strategy to overcome these limitations.[1][2][3] These unique building blocks, not found among the 20 proteinogenic amino acids, can confer a range of desirable properties, including resistance to proteolytic degradation, enhanced receptor affinity, and the ability to adopt specific secondary structures.[1][4]

This compound is a particularly compelling ncAA. Its morpholine core introduces a rigid, heterocyclic scaffold that can significantly influence the peptide backbone's conformation.[5] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity. This guide will provide the necessary technical details for the successful application of this versatile building block.

Structural Features and Properties of this compound

This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both ether and amine functional groups. The key structural features of this ncAA are:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom allows for its use in the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7]

  • Carboxymethyl Group: The carboxymethyl substituent at the 3-position provides the necessary carboxylic acid functionality for peptide bond formation.

  • Morpholine Ring: The inherent rigidity of the morpholine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local and global conformation of the peptide.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885273-95-0
Molecular Formula C21H21NO5
Molecular Weight 367.39 g/mol
Appearance White Solid
Purity ≥96%

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence follows the standard principles of Fmoc-SPPS.[7][8][9] The iterative cycle of deprotection, coupling, and washing is employed to build the peptide chain on a solid support.[8]

Detailed Experimental Protocol

This protocol outlines the manual SPPS of a peptide containing this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.[7][8] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (either a standard amino acid or this compound) with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Workflow Diagram

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next AA Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final AA Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & RP-HPLC Purification Cleavage->Purification Conformational_Impact cluster_0 Flexible Peptide cluster_1 Peptide with Morpholine ncAA Flexible Multiple Conformations (High Entropy) Low_Affinity Low Target Affinity Flexible->Low_Affinity Weak Binding Constrained Constrained Conformation (Low Entropy) High_Affinity High Target Affinity Constrained->High_Affinity Strong Binding

Sources

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Understated Power of a Privileged Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets and impart favorable properties to drug candidates. The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a quintessential example of such a "privileged scaffold".[1][2] Its unassuming structure belies a profound influence on the pharmacokinetic and pharmacodynamic properties of a wide array of therapeutic agents, making it a cornerstone in the design of modern pharmaceuticals.[3]

This technical guide offers an in-depth exploration of the morpholine scaffold in drug discovery, moving beyond a mere catalog of its occurrences to elucidate the underlying principles that make it so valuable. We will delve into the nuanced physicochemical properties of the morpholine ring, dissect key synthetic strategies for its incorporation into complex molecules, and examine its role in the mechanism of action and structure-activity relationships of several successful drugs. Through detailed protocols, comparative data, and mechanistic visualizations, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of how to effectively leverage the morpholine scaffold in their own discovery programs.

The Physicochemical Advantage: Why Morpholine Works

The utility of the morpholine scaffold in drug design is not accidental; it is a direct consequence of its unique and advantageous physicochemical properties. The interplay between the nitrogen and oxygen heteroatoms within the saturated ring system confers a finely tuned balance of basicity, polarity, and hydrogen bonding capacity.

The presence of the oxygen atom exerts an electron-withdrawing inductive effect, which lowers the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine.[4] This attenuated basicity is often beneficial, as it can reduce off-target interactions with aminergic receptors and improve a drug's overall selectivity profile. Furthermore, the morpholine ring possesses a well-balanced hydrophilic-lipophilic character, which can enhance aqueous solubility and facilitate penetration of biological membranes.[5] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[5]

These properties collectively contribute to improved pharmacokinetic profiles, including enhanced absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] The morpholine moiety is frequently incorporated into drug candidates to increase their metabolic stability, as the ring itself is generally resistant to metabolism, and its presence can shield adjacent functionalities from enzymatic degradation.[1][6][7]

Below is a diagram illustrating the key structural and physicochemical features of the morpholine scaffold that contribute to its favorable drug-like properties.

Caption: Simplified workflow for the synthesis of Aprepitant.

Therapeutic Applications and Case Studies

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. From infectious diseases to oncology and central nervous system disorders, the unique properties of the morpholine ring have been instrumental in achieving desired therapeutic outcomes.

Case Study 1: Linezolid - A New Class of Antibiotic

Linezolid is the first member of the oxazolidinone class of antibiotics and is a critical therapeutic option for the treatment of infections caused by multi-drug resistant Gram-positive bacteria. [8]The morpholine moiety in Linezolid is crucial for its activity and pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. [8]This binding event prevents the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis. [9][10]The morpholine ring contributes to the overall binding affinity and helps to position the molecule correctly within the ribosomal binding pocket. [6] The following diagram illustrates the mechanism of action of Linezolid.

Linezolid_Mechanism_of_Action cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Leads to Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Linezolid->70S_initiation_complex Prevents formation mRNA mRNA mRNA->70S_initiation_complex tRNA tRNA tRNA->70S_initiation_complex Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition of

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Case Study 2: Gefitinib - Targeting a Key Oncogenic Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The morpholine-containing side chain in Gefitinib plays a critical role in its solubility and overall pharmacokinetic profile, which is essential for its oral bioavailability.

Case Study 3: Aprepitant - A Breakthrough in Antiemetic Therapy

As mentioned earlier, Aprepitant is a substance P/neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The complex, chiral morpholine core of Aprepitant is essential for its high-affinity binding to the NK1 receptor.

Structure-Activity Relationships and Metabolic Stability

The morpholine ring is not merely a passive carrier of pharmacophoric groups; it often plays an active role in molecular recognition and can significantly influence the metabolic stability of a drug.

The Role of Morpholine in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Numerous PI3K inhibitors incorporate a morpholine moiety, which has been shown to be crucial for their activity. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP binding site.

Structure-activity relationship (SAR) studies of PI3K inhibitors have demonstrated the importance of the morpholine ring. For example, in the case of the pan-PI3K inhibitor ZSTK474, replacement of one of the morpholine rings with a piperazine moiety leads to a significant decrease in inhibitory activity against several PI3K isoforms. [8]This highlights the critical role of the morpholine oxygen in mediating high-affinity binding.

The following table presents a comparison of the in vitro inhibitory activity of ZSTK474 and its analogs where a morpholine ring is replaced, demonstrating the impact of this scaffold on PI3K inhibition.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 None5.015.220.83.9
Analog 6a Ethanolamine9.971548.1
Analog 6b Diethanolamine3.7>10014.6>100

Data adapted from Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[8]

Enhancing Metabolic Stability

The incorporation of a morpholine ring can significantly enhance the metabolic stability of a drug candidate. The saturated heterocyclic system of morpholine is generally resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the presence of the morpholine ring can sterically hinder the metabolism of adjacent functional groups. This improved metabolic stability can lead to a longer half-life and improved oral bioavailability. [1][6][7]

Conclusion: A Privileged Scaffold with a Bright Future

The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, and its importance in drug discovery continues to grow. Its unique combination of advantageous physicochemical properties, synthetic accessibility, and ability to favorably influence both the pharmacokinetic and pharmacodynamic profiles of drug candidates makes it an invaluable tool for medicinal chemists.

From the development of novel antibiotics to the design of targeted cancer therapies and treatments for central nervous system disorders, the morpholine ring has demonstrated its broad utility. As our understanding of disease biology deepens and the demand for more effective and safer medicines increases, the judicious application of the morpholine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative therapeutics.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Preparation of aprepitant. (n.d.). Google Patents.
  • Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.). Google Patents.
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understanding the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex biomolecules for research, diagnostics, and therapeutic development. Within the SPPS paradigm, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the predominant methodology, prized for its mild reaction conditions, versatility, and amenability to automation.[1][2] This guide provides a comprehensive exploration of the Fmoc protecting group and its central role in SPPS. We will dissect the underlying chemical principles, detail the iterative synthesis cycle, evaluate critical reagents, address common synthetic challenges, and provide field-proven protocols for the practicing scientist.

The Chemical Foundation of the Fmoc Group

The success of any peptide synthesis strategy hinges on the precise control of reactivity. This is achieved through the use of protecting groups, which temporarily mask the reactive α-amino group of an amino acid, preventing self-polymerization and ensuring sequential, directional chain elongation.[3][][5] The Fmoc group, introduced by Carpino and Han in 1970, is a base-labile urethane-type protecting group that has revolutionized the field.[3]

Key Chemical Properties:

  • Base Lability: The Fmoc group's defining feature is its rapid and clean removal by a mild base, typically a secondary amine like piperidine.[6][7]

  • Acid Stability: It is completely stable to the acidic conditions used to cleave the finished peptide from the resin and remove most side-chain protecting groups.[6][8] This chemical distinction is the basis of the strategy's "orthogonality."

  • UV Absorbance: The fluorenyl ring system possesses a strong chromophore, which is exploited for real-time, quantitative monitoring of the deprotection step during automated synthesis.[7][9]

The Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. This two-step process is both elegant and highly efficient.

  • Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring.[10][11]

  • β-Elimination: This abstraction generates a stabilized carbanion, which rapidly undergoes elimination, breaking the C9-O bond. This releases the unstable dibenzofulvene (DBF) intermediate and the carbamate of the newly liberated N-terminal amine. The carbamate spontaneously decarboxylates to yield the free amine.

  • DBF Adduct Formation: The highly reactive DBF electrophile is immediately trapped by the excess secondary amine (piperidine) in the reaction mixture, forming a stable adduct.[10][11] This crucial step prevents DBF from reacting with the newly deprotected N-terminus of the peptide, which would otherwise terminate chain elongation.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine1 Piperidine Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion Piperidine Protonated_Piperidine Piperidinium Ion DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Carbanion->DBF Carbamate Carbamate Intermediate Carbanion->Carbamate DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Free_Amine H₂N-Peptide-Resin Carbamate->Free_Amine Decarboxylation Piperidine2 Piperidine (Excess) Piperidine2->DBF_Adduct

Caption: Mechanism of base-mediated Fmoc deprotection.

The Fmoc-SPPS Synthesis Cycle

Fmoc-SPPS is a cyclical process where each cycle adds a single amino acid to the growing peptide chain anchored to an insoluble resin support.[1][12] This solid-phase approach is foundational, as it allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2]

A standard synthesis cycle consists of four key stages:

  • Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.[5][6]

  • Washing: The resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove the Fmoc-piperidine adduct and excess deprotection reagent. This step is critical for preventing side reactions in the subsequent coupling stage.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. Activation is achieved using a specialized coupling reagent to form a highly reactive intermediate that readily forms a peptide bond.

  • Washing: A final wash sequence removes excess activated amino acid and coupling byproducts, yielding the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.

SPPS_Workflow start Start: Resin with Fmoc-AA₁ attached deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (Remove excess base & DBF adduct) deprotection->wash1 coupling 3. Coupling (Add activated Fmoc-AA₂ & coupling reagents) wash1->coupling wash2 4. Washing (Remove excess reagents & byproducts) coupling->wash2 cycle_n Repeat Cycle for AA₃, AA₄, ... AAₙ wash2->cycle_n Chain Elongated cycle_n->deprotection Next Cycle cleavage Final Cleavage & Deprotection cycle_n->cleavage

Caption: The iterative workflow of an Fmoc-SPPS cycle.

Core Components and Reagents in Fmoc-SPPS

The success of Fmoc-SPPS relies on a carefully selected set of reagents and materials, each chosen to ensure high yields and purity.

Solid Supports (Resins)

The synthesis occurs on an insoluble polymer bead, typically polystyrene cross-linked with divinylbenzene.[1] The choice of resin and its linker is critical as it dictates the C-terminal functionality of the final peptide.[2]

  • Wang Resin: Used to generate peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

  • Rink Amide Resin: The standard choice for producing peptide amides, which are common in biologically active peptides. It is also cleaved with TFA.[2][13]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin used for producing C-terminal acids and, crucially, for synthesizing protected peptide fragments that can be later joined together. Cleavage can be achieved with very dilute acid, leaving side-chain protecting groups intact.[13][14]

Orthogonal Side-Chain Protection

Amino acids with reactive side-chains (e.g., the amine of Lysine, the carboxylic acid of Aspartate, the thiol of Cysteine) must have these functionalities protected throughout the synthesis. In the Fmoc strategy, these permanent protecting groups are acid-labile, typically based on tert-butyl (tBu) or trityl (Trt) groups.[7][] This creates an "orthogonal" system: the N-terminal Fmoc group is removed by a base, while the side-chain groups are stable to base but removed by acid during the final cleavage step.[3][7][16]

Amino AcidReactive Side-ChainCommon Protecting GroupCleavage Condition
Aspartic Acid (Asp)β-Carboxyltert-Butyl (OtBu)TFA
Glutamic Acid (Glu)γ-Carboxyltert-Butyl (OtBu)TFA
Lysine (Lys)ε-Aminotert-Butoxycarbonyl (Boc)TFA
Arginine (Arg)GuanidinoPentamethyldihydrobenzofuran-sulfonyl (Pbf)TFA
Serine (Ser)Hydroxyltert-Butyl (tBu)TFA
Threonine (Thr)Hydroxyltert-Butyl (tBu)TFA
Tyrosine (Tyr)Phenolic Hydroxyltert-Butyl (tBu)TFA
Cysteine (Cys)ThiolTrityl (Trt)TFA
Tryptophan (Trp)Indole Nitrogentert-Butoxycarbonyl (Boc)TFA
Histidine (His)ImidazoleTrityl (Trt)TFA
Coupling Reagents

Peptide bond formation is not spontaneous and requires the activation of the incoming amino acid's carboxyl group. Modern coupling reagents are highly efficient, fast, and minimize the risk of racemization.[17] They are broadly classified into aminium/uronium salts and carbodiimides.

Reagent/SystemClassTypical Coupling TimeKey AdvantagesKey Disadvantages
HBTU / HATU Aminium/Uronium Salt10-60 minutesReliable, fast, and effective for standard and difficult couplings. HATU is more reactive.[18][19][20]Can cause guanidinylation of the free N-terminus if pre-activation is prolonged.
DIC / Oxyma Carbodiimide / Additive1-4 hoursCost-effective, soluble urea byproduct (unlike DCC). Oxyma minimizes racemization.[17][18]Slower than onium salts. Requires an additive (Oxyma or HOBt) to suppress side reactions.
PyBOP Phosphonium Salt10-60 minutesRapid coupling with generally less problematic byproducts than older phosphonium reagents like BOP.[18]Higher cost, byproducts can be difficult to wash away completely.
COMU Aminium/Uronium Salt5-30 minutesVery high reactivity, water-soluble byproducts make it a "greener" option.[21]Higher cost.

Process Monitoring and Common Challenges

Maintaining high fidelity throughout dozens or even hundreds of cycles requires careful monitoring and an awareness of potential pitfalls.

Monitoring the Synthesis
  • UV Monitoring of Deprotection: The release of the DBF-piperidine adduct, which has a strong UV absorbance, can be monitored in real-time by flowing the reaction effluent through a spectrophotometer. The integrated area of the absorbance peak is proportional to the amount of Fmoc group cleaved, providing a quantitative measure of reaction completion at each step.[9]

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a classic method used to detect the presence of free primary amines after the deprotection step (positive result, blue bead color) and their absence after a successful coupling step (negative result, yellow/clear beads).

Common Side Reactions and Mitigation
  • Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry.[9] The side-chain of an aspartic acid residue can cyclize under basic deprotection conditions to form a stable five-membered aspartimide ring. This intermediate can then re-open to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is difficult to separate.

    • Mitigation: Use specialized protecting groups on the preceding amino acid (e.g., Hmb) or use additives like HOBt in the deprotection solution to reduce the basicity.[8]

  • Racemization: The chiral integrity of amino acids can be compromised during the activation step, particularly for sterically hindered residues or Cysteine and Histidine.

    • Mitigation: Use additives like Oxyma Pure or HOBt with carbodiimides. Aminium/uronium reagents like HATU are designed to suppress racemization.[17][19]

  • Incomplete Coupling: Sterically hindered amino acids (e.g., Val, Ile) or aggregating peptide sequences can lead to incomplete coupling reactions.

    • Mitigation: Perform a "double couple" (repeating the coupling step), switch to a more powerful coupling reagent like HATU, or increase the reaction temperature.[18]

Final Cleavage and Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups.[22][23]

This is typically accomplished by treating the peptidyl-resin with a "cleavage cocktail" based on strong acid, most commonly Trifluoroacetic Acid (TFA).[12][23] During this process, the protecting groups are released as highly reactive carbocations, which can modify sensitive residues like Tryptophan, Methionine, or Cysteine. To prevent this, "scavengers" are added to the cocktail to trap these reactive species.

A common general-purpose cleavage cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) . TIS is an efficient scavenger for trityl and other carbocations, while water helps to hydrolyze t-butyl groups.[12]

Experimental Protocols

Protocol: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle for adding one amino acid.

  • Resin Preparation: Swell the resin (e.g., 100 mg Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain.

    • Add another 2 mL of 20% piperidine in DMF. Agitate for 7-10 minutes. Drain.[24]

  • Washing:

    • Wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test on a small sample of beads. A deep blue color indicates successful deprotection.

  • Amino Acid Activation and Coupling (using HBTU):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in ~1.5 mL of DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate for 45-90 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

    • Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. The resin is now ready for the next cycle.

Protocol: Final Cleavage and Peptide Precipitation
  • Preparation: Wash the final, N-terminally deprotected peptidyl-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.[23]

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5) to the resin.

    • Agitate at room temperature for 2-3 hours.[12]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a large volume (e.g., 10-15 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis represents a mature, robust, and highly versatile chemical technology. Its foundation of orthogonal, base-labile N-terminal protection and acid-labile side-chain protection provides a mild and efficient pathway for assembling peptides of significant length and complexity.[3][5][25] For researchers, scientists, and drug development professionals, a deep understanding of the chemistry, mechanics, and potential pitfalls of this methodology is not merely academic—it is essential for the successful synthesis of high-quality peptides that drive scientific discovery and therapeutic innovation.

References

  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies. BenchChem.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (PMC).
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. BenchChem.
  • Basic Peptides synthesis introduction. LifeTein®. Available at: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Basic principles. Oxford Academic. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec. Available at: [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

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The Carboxymethyl Group as a Functional Modulator in Morpholine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When derivatized with a carboxymethyl group, the resulting moiety offers a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of the multifaceted functions of the carboxymethyl group in morpholine derivatives, moving from its fundamental impact on physicochemical properties to its complex roles in absorption, distribution, metabolism, and excretion (ADME) and direct target engagement. Through a discussion of mechanistic principles, illustrative case studies, and detailed experimental protocols, this document serves as a technical resource for researchers and scientists in drug development, offering field-proven insights into leveraging this functional group for optimized therapeutic design.

Introduction: Combining a Privileged Scaffold with a Versatile Functional Group

The Morpholine Scaffold: A Foundation for Drug-Likeness

The morpholine ring is a saturated heterocycle featuring both an ether and a secondary amine functional group. Its prevalence in approved drugs and clinical candidates stems from a unique combination of properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that is often protonated at physiological pH. This protonation significantly enhances aqueous solubility. Furthermore, the morpholine ring is generally more metabolically stable than other six-membered heterocyclic rings like piperidine or piperazine, which are more susceptible to oxidation. Its non-planar, "chair" conformation also provides a three-dimensional structural element that can be exploited for precise positioning within a target's binding site.

The Carboxymethyl Group: A Strategic Tool for Property Modulation

The carboxymethyl group [-CH₂COOH] is a small, acidic moiety that provides a rich toolkit for the medicinal chemist. Its carboxylic acid function is anionic at physiological pH, offering a potent handle for increasing solubility and introducing specific, high-energy interactions with biological targets. When appended to the morpholine nitrogen, it creates a zwitterionic structure (at relevant pH ranges) that can profoundly influence a molecule's overall characteristics. The decision to introduce a carboxymethyl group is a strategic choice aimed at overcoming specific challenges in the drug discovery cascade, from poor solubility to unfavorable pharmacokinetic profiles.

The Physicochemical Impact of the Carboxymethyl Group

The introduction of a carboxymethyl group onto a morpholine ring instigates a predictable yet powerful shift in a molecule's core physicochemical properties. These changes are foundational to its subsequent biological performance.

Enhancing Aqueous Solubility

Causality: The primary driver for the solubility enhancement is the introduction of a highly polar, ionizable carboxylic acid. At a pH above its pKa (typically 3-4), the carboxylate anion (-COO⁻) can participate in strong ion-dipole interactions with water molecules. When the morpholine nitrogen (pKa typically 7-8) is protonated, a zwitterion is formed, further increasing polarity and disrupting the crystal lattice energy that can suppress the dissolution of solid compounds. This dual-pronged approach to increasing polarity is a highly effective strategy for rescuing compounds with poor aqueous solubility, a common hurdle in drug development.

Modulating Lipophilicity (LogD)

Lipophilicity, the affinity of a compound for a lipid environment, is critical for membrane permeability and target engagement but can also lead to off-target effects and poor solubility if too high. The carboxymethyl group provides a mechanism to temper excessive lipophilicity.

Causality: The effect is best understood through the distribution coefficient, LogD, which accounts for the ionization state at a given pH. At physiological pH 7.4, the carboxymethyl group is deprotonated and anionic. This charged species has a significantly lower preference for a nonpolar solvent (like octanol in the standard LogP/D assay) compared to a neutral or basic parent molecule. Therefore, adding this group typically reduces the LogD₇.₄ value, bringing the molecule into a more favorable "drug-like" space. This reduction in lipophilicity can also decrease plasma protein binding and reduce the risk of hERG channel inhibition.

Influence on pKa and Ionization State

The carboxymethyl group introduces an acidic pKa to the molecule. The proximity of the morpholine nitrogen's basic pKa and the carboxyl's acidic pKa means that the molecule's net charge is highly sensitive to pH changes. This can be strategically exploited. For instance, a molecule might be neutral or zwitterionic in the bloodstream (pH 7.4) but become cationic in the more acidic environment of the stomach (pH 1-3) or late endosomes, potentially influencing its absorption and cellular uptake.

Data Summary: A Hypothetical Modulation Scenario

The following table illustrates the typical effects of adding a carboxymethyl group to a hypothetical lipophilic morpholine-containing parent compound.

PropertyParent Compound (e.g., R-Morpholine)Derivative (R-Morpholine-CH₂COOH)Rationale for Change
Molecular Weight XX + 58.04 DaAddition of -CH₂COOH group.
Aqueous Solubility Low (~5 µg/mL)High (>200 µg/mL)Introduction of a highly polar, ionizable carboxylate group.
LogP (calculated) 4.22.5The polar carboxyl group reduces overall lipophilicity.
LogD at pH 7.4 4.11.5The anionic carboxylate at pH 7.4 dramatically reduces partitioning into the nonpolar phase.
pKa (Acidic) N/A~3.5Introduced by the carboxylic acid.
pKa (Basic) ~8.0~7.5The electron-withdrawing effect of the carboxyl group slightly reduces the basicity of the morpholine nitrogen.

Pharmacokinetic Consequences of Carboxymethyl Introduction

The physicochemical changes described above directly translate into altered pharmacokinetic (ADME) profiles.

Absorption and Permeability

The introduction of a charged group like a carboxylate can be a double-edged sword for oral absorption. While it boosts solubility, essential for dissolution in the gut, it can also decrease passive permeability across the intestinal wall, as charged molecules do not readily cross lipid membranes. However, in some cases, the zwitterionic nature can shield the charges, or the molecule may become a substrate for uptake transporters, mitigating this issue.

Metabolic Stability

The morpholine ring itself is considered a metabolically robust scaffold. The addition of a carboxymethyl group generally does not introduce a new major site of metabolic liability. The C-O and C-N bonds within the morpholine ring are not easily metabolized by cytochrome P450 enzymes. The carboxymethyl group itself is also relatively stable. This contrasts with other solubilizing groups that may be susceptible to enzymatic cleavage.

Experimental Workflow for In Vitro ADME Profiling

A crucial step in characterizing a new chemical entity is to perform a suite of in vitro ADME assays. The workflow below illustrates a logical sequence for evaluating a morpholine derivative.

Trustworthiness: This workflow represents a self-validating system. The initial solubility and permeability assays determine if the compound has a chance of being orally bioavailable. If it does, its metabolic fate is then investigated. Each step provides critical data that informs the decision to proceed to the next, more complex experiment, ensuring that resources are used efficiently.

ADME_Workflow start New Morpholine Derivative solubility Kinetic Solubility Assay (pH 7.4) start->solubility Initial Screen permeability Permeability Assay (e.g., PAMPA, Caco-2) solubility->permeability If Soluble metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability If Permeable decision Proceed to In Vivo PK? permeability->decision protein_binding Plasma Protein Binding Assay metabolic_stability->protein_binding If Stable metabolic_stability->decision transporter Transporter Interaction Assays protein_binding->transporter If high binding or low perm. protein_binding->decision transporter->decision

Caption: A typical in-vitro ADME cascade for a new drug candidate.

Pharmacodynamic Roles and Target Interactions

Beyond its influence on ADME properties, the carboxymethyl group can serve as a critical pharmacophoric element, directly participating in binding to the biological target.

Case Study: Gefitinib and EGFR Inhibitors

Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. Its structure features a morpholine ring that enhances its solubility and overall drug-like properties. While gefitinib itself does not have a carboxymethyl group, many next-generation kinase inhibitors incorporate acidic moieties to form specific, high-affinity interactions. The carboxylate group is perfectly suited to form a salt bridge with a conserved, positively charged lysine residue often found in the ATP-binding pocket of kinases. This strong, directional interaction can significantly boost potency and selectivity.

The Carboxymethyl Group as a Key Binding Motif

The anionic carboxylate can act as a powerful hydrogen bond acceptor or, more significantly, form an ionic bond (salt bridge) with a positively charged amino acid residue like lysine (Lys) or arginine (Arg) in the target protein.

Expertise & Experience: The decision to incorporate a carboxymethyl group is often driven by structural biology. If X-ray crystallography or computational modeling reveals a positively charged pocket near the morpholine binding site, adding a carboxymethyl group is a logical next step. This is not just about adding a solubilizing tail; it's a precision engineering approach to capture additional binding energy.

The diagram below illustrates this concept, showing a morpholine-carboxymethyl derivative forming a key salt-bridge interaction within a hypothetical enzyme active site.

Binding_Pocket cluster_pocket Enzyme Active Site cluster_drug Lys Lysine (+) Tyr Tyrosine (OH) Gly Glycine p1 p2 Morpholine Morpholine Ring Morpholine->Tyr H-Bond Carboxylate Carboxylate (-COO⁻) Morpholine->Carboxylate -CH₂- Carboxylate->Lys   Salt Bridge (High Energy) Core Core Scaffold Core->Gly Hydrophobic Interaction Core->Morpholine

Caption: Carboxymethyl-morpholine derivative forming key target interactions.

Key Experimental Protocols

Authoritative Grounding: The following protocols are based on standard, widely accepted methodologies in the pharmaceutical industry for assessing key drug-like properties.

Protocol: Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. This mimics the situation during many high-throughput screening assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a nominal final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated compound.

  • Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate containing a suitable dilution solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same solvent.

  • Calculation: The measured concentration in the supernatant is the kinetic solubility of the compound under these conditions.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the rate at which a compound is metabolized by cytochrome P450 enzymes present in human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution in buffer.

    • HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • NADPH (Cofactor): Prepare a solution of NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the compound/microsome mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point using LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The carboxymethyl-morpholine moiety is more than a mere "solubilizing group." It is a sophisticated functional unit that offers medicinal chemists a powerful lever to rationally modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a drug candidate. Its ability to simultaneously enhance solubility, temper lipophilicity, and engage in high-energy target interactions makes it an invaluable tool. As our understanding of drug transport and target biology deepens, the strategic deployment of such well-characterized functional groups will continue to be a cornerstone of designing safer and more effective medicines. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of the carboxymethyl-morpholine unit in their drug discovery programs.

References

  • Title: The morpholine ring in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: IRESSA (gefitinib) Source: FDA URL: [Link]

  • Title: Gefitinib (Iressa®): A Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Source: National Center for Biotechnology Information URL: [Link]

  • Title: Physicochemical and ADMET Profiling in Drug Discovery Source: Springer URL: [Link]

  • Title: The Use of Morpholine in Medicinal Chemistry: A Recent Update Source: ChemistrySelect URL: [Link]

The Strategic Integration of 4-Fmoc-3-carboxymethyl-morpholine in Modern Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Amino Acids

In the landscape of modern biochemistry and drug development, the pursuit of novel therapeutic modalities frequently requires us to venture beyond the native peptide space. The inherent limitations of natural peptides—primarily their susceptibility to proteolytic degradation and poor pharmacokinetic profiles—necessitate the design of robust, stable, and conformationally defined mimics. This guide delves into the strategic application of a unique building block, 4-Fmoc-3-carboxymethyl-morpholine , a proline surrogate that offers a compelling blend of structural rigidity and advantageous physicochemical properties. We will explore its core attributes, its seamless integration into established synthetic workflows, and its profound potential to shape the next generation of peptidomimetics.

Deconstructing the Asset: The Molecular Architecture of this compound

To appreciate the potential of this compound, we must first understand its constituent parts and the advantages they confer.

  • The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry The morpholine ring is a heterocyclic amine that has garnered significant attention in drug discovery.[1] Its presence in a molecule often imparts favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1] In the context of peptidomimetics, the morpholine scaffold serves as a conformationally constrained unit, limiting the rotational freedom of the peptide backbone.[2]

  • The 3-Carboxymethyl Group: The Key to Peptide Bond Formation The carboxymethyl group at the 3-position provides the crucial carboxylic acid functionality necessary for standard amide bond formation during peptide synthesis. This allows for its incorporation into a growing peptide chain using conventional coupling chemistries.

  • The 4-Fmoc Group: A Cornerstone of Modern Peptide Synthesis The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[3] Its base-lability allows for orthogonal deprotection strategies, meaning it can be selectively removed without disturbing acid-labile side-chain protecting groups.[3] This enables the stepwise and controlled assembly of complex peptide sequences.

ComponentFunctionAdvantage in Peptidomimetics
Morpholine Ring Structural ScaffoldConformational constraint, metabolic stability, improved solubility.[1]
3-Carboxymethyl Functional GroupEnables standard amide bond coupling.
4-Fmoc Group Protecting GroupFacilitates orthogonal solid-phase peptide synthesis.[3]

Application in Solid-Phase Peptide Synthesis: A Workflow for Integration

The true utility of this compound lies in its compatibility with standard Fmoc-based SPPS protocols. Its incorporation as a proline surrogate or a novel building block is a straightforward process for researchers familiar with this methodology.

The Core SPPS Cycle

The synthesis of a peptide is an iterative process of deprotection and coupling steps performed on a solid resin support. The integration of our target molecule follows this established workflow.

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n times) Wash2->Repeat Next Cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide Beta_Turn cluster_peptide Peptide Backbone N_term N-terminus AA1 AA(i) N_term->AA1 C_term C-terminus Morpholine 3-Carboxymethyl- Morpholine (i+1) AA1->Morpholine AA4 AA(i+3) AA1->AA4 H-bond AA3 AA(i+2) Morpholine->AA3 AA3->AA4 AA4->C_term

Sources

The Morpholine Motif: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. Among these, the simple, six-membered saturated heterocycle, morpholine, has earned its status as a "privileged structure."[1][2] Its unassuming combination of an amine and an ether functional group, locked in a flexible chair-like conformation, bestows a unique and highly advantageous set of physicochemical properties upon the molecules that contain it.[3][4] This guide, intended for the discerning researcher and drug development professional, will provide a comprehensive exploration of the discovery, synthesis, and strategic application of morpholine-based building blocks in the quest for safer and more effective medicines.

The power of the morpholine ring lies in its ability to subtly yet significantly modulate a molecule's properties. The presence of the oxygen atom lowers the basicity of the nitrogen (pKa ≈ 8.4) compared to its piperidine counterpart, reducing the likelihood of off-target interactions and improving the pharmacokinetic profile.[5] This unique electronic arrangement, coupled with its capacity for hydrogen bonding, creates a favorable balance between hydrophilicity and lipophilicity, which is often critical for enhancing aqueous solubility, improving metabolic stability, and, notably, facilitating passage across the blood-brain barrier (BBB).[3][6] In drug design, the morpholine moiety is strategically employed to:

  • Enhance Potency and Selectivity: By acting as a key interacting element with biological targets, often forming crucial hydrogen bonds or providing a rigidifying scaffold.[1][7]

  • Act as a Versatile Scaffold: Orienting pendant functional groups in a precise three-dimensional arrangement to optimize binding with a receptor or enzyme active site.[3][4]

  • Modulate Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: Improving solubility, metabolic stability, and oral bioavailability, thereby transforming a promising lead compound into a viable drug candidate.[1][2]

This guide will delve into the practical aspects of working with this remarkable scaffold, from its historical context to cutting-edge synthetic strategies, providing the reader with the knowledge to expertly leverage the power of morpholine in their own research endeavors.

The Rise of a Privileged Scaffold: A Historical Perspective

The journey of morpholine from a simple organic chemical to a mainstay of pharmaceutical development has been one of incremental discovery and growing appreciation for its unique attributes. While the parent compound has been known for over a century, its deliberate and strategic incorporation into drug candidates is a more recent phenomenon. Early examples of morpholine-containing drugs laid the groundwork for its current status. For instance, the antibiotic Linezolid , an oxazolidinone, features a morpholine ring that is crucial for its activity and safety profile.[8] In the realm of oncology, the EGFR inhibitor Gefitinib incorporates a morpholine group to enhance its solubility and pharmacokinetic properties, contributing to its efficacy as an oral medication.[9][10] The success of these and other early drugs spurred a deeper investigation into the structure-activity relationships (SAR) of morpholine-containing compounds, solidifying its reputation as a valuable tool in the medicinal chemist's arsenal.[6][11]

Core Synthetic Strategies: Building the Morpholine Ring

The utility of morpholine as a building block is intrinsically linked to the accessibility and versatility of its synthetic routes. A variety of robust methods have been developed for both the formation of the morpholine ring itself and for the functionalization of pre-existing morpholine scaffolds. The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Key Methodologies for Morpholine Ring Construction

The construction of the morpholine ring can be broadly categorized into intramolecular and intermolecular cyclization strategies.

  • Intramolecular Cyclization: These methods typically involve the formation of a key bond to close a pre-assembled linear precursor. A common and effective approach starts from readily available β-amino alcohols.

    G cluster_0 β-Amino Alcohol cluster_1 Alkylation/Acylation cluster_2 Base-mediated Cyclization cluster_3 Substituted Morpholine start R-CH(OH)-CH2-NH2 step1 R-CH(OH)-CH2-NH-CH2-CH2-X (X = leaving group) start->step1 Reagent: X-CH2-CH2-Y step2 Formation of Morpholine Ring step1->step2 Base (e.g., K2CO3, NaH) end Morpholine Derivative step2->end

    Caption: General workflow for intramolecular synthesis of morpholines.

  • Intermolecular Cyclization: These strategies involve the coupling of two different components to form the ring. A notable example is the reaction of diethanolamine or its derivatives with dehydrating agents.

  • Modern Synthetic Approaches: More recent advancements have focused on improving efficiency, stereoselectivity, and functional group tolerance. These include:

    • Palladium-catalyzed aerobic oxidative cyclization: A powerful method for constructing the morpholine ring from unsaturated amino alcohols.[7]

    • Ring-opening of aziridines: The reaction of activated aziridines with haloalcohols provides a versatile route to 2-substituted and 2,3-disubstituted morpholines.[1][3] This method is particularly valuable for accessing chiral morpholines when enantiopure aziridines are used as starting materials.[3]

    • Asymmetric Hydrogenation: For the synthesis of chiral morpholines, the asymmetric hydrogenation of dehydromorpholine precursors using chiral catalysts has proven to be a highly effective strategy, yielding products with excellent enantioselectivity.[4][12]

Experimental Protocol: Metal-Free One-Pot Synthesis of 2-Substituted Morpholines from Aziridines[3]

This protocol describes a practical and cost-effective method for the synthesis of 2-substituted and 2,3-disubstituted morpholines, avoiding the use of transition metal catalysts.

Rationale: This method leverages the reactivity of aziridines, which undergo ring-opening upon activation. Ammonium persulfate acts as an inexpensive and mild oxidant to facilitate the initial ring-opening by the haloalcohol. The subsequent addition of a strong base promotes an intramolecular SN2 reaction, leading to the formation of the morpholine ring. The one-pot nature of this procedure enhances its efficiency and practicality.

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the starting aziridine (0.3 mmol, 1.0 equiv).

  • Addition of Reagents: Add ammonium persulfate ((NH4)2S2O8) (137 mg, 0.6 mmol, 2.0 equiv) and the corresponding haloalcohol (e.g., 2-chloroethanol or 2-bromoethanol) (3.0 mmol, 10.0 equiv).

  • Ring-Opening Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aziridine is completely consumed.

  • Cyclization: Add tetrahydrofuran (THF) (5.0 mL) and an excess of potassium hydroxide (KOH) (202 mg, 3.6 mmol, 12.0 equiv) to the reaction mixture.

  • Completion of Cyclization: Continue stirring at room temperature until the cyclization is complete (as monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate mixture of ethyl acetate and hexane as the eluent to afford the pure morpholine product.

The Morpholine Scaffold in Action: Case Studies in Drug Development

The strategic incorporation of morpholine has been instrumental in the success of numerous drugs across a wide range of therapeutic areas. The following case studies highlight the diverse roles this versatile scaffold can play.

Case Study 1: Gefitinib (Iressa®) - Enhancing Solubility and Bioavailability in Oncology

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer. The morpholine moiety in Gefitinib is a textbook example of its use to improve the drug-like properties of a potent but otherwise challenging molecule.

Caption: The contribution of the morpholine group to Gefitinib's properties.

The morpholine group in Gefitinib serves to increase the polarity and aqueous solubility of the molecule, which is crucial for its oral administration and subsequent absorption.[10] Furthermore, the morpholine ring can be a site of metabolism, leading to the formation of metabolites that are readily excreted.[10]

Case Study 2: Aprepitant (Emend®) - A Scaffold for Receptor Antagonism

Aprepitant is a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In this molecule, the morpholine ring is an integral part of the pharmacophore, providing a rigid scaffold that correctly orients the other functional groups for optimal binding to the NK1 receptor.[3]

Data Presentation: Physicochemical Properties of Morpholine vs. Piperidine

The following table provides a comparative summary of key physicochemical properties of morpholine and piperidine, illustrating the impact of the oxygen atom in the morpholine ring.

PropertyMorpholinePiperidineRationale for Difference
pKa of Conjugate Acid ~8.4~11.1The electron-withdrawing effect of the oxygen atom in morpholine reduces the electron density on the nitrogen, making it less basic.
LogP (Octanol-Water) -0.860.84The ether oxygen in morpholine increases its polarity and hydrogen bonding capacity with water, leading to greater hydrophilicity.
Boiling Point 129 °C106 °CThe ability of morpholine to act as a hydrogen bond acceptor increases intermolecular forces, resulting in a higher boiling point.

Future Directions and Conclusion

The discovery and development of morpholine-based building blocks have had a transformative impact on medicinal chemistry.[11][13] Its unique combination of properties makes it an invaluable tool for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] As our understanding of synthetic methodologies continues to advance, we can expect to see even more sophisticated and efficient ways to construct and functionalize this privileged scaffold. The development of novel chiral morpholine building blocks, in particular, will continue to be a major focus, enabling the synthesis of enantiomerically pure drugs with improved therapeutic indices.[12][14]

For the modern drug discovery professional, a deep understanding of the chemistry and strategic application of the morpholine scaffold is not merely beneficial—it is essential. By mastering the principles and techniques outlined in this guide, researchers can unlock the full potential of this remarkable heterocycle and continue to drive the discovery of the next generation of life-saving medicines.

References

  • Bacci, J. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 545-568. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Nilsson, K., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(5), 706-720. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Marino, S. T., et al. (2010). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 15(5), 3476-3489. [Link]

  • Plumb, R. S., et al. (2024). Detection of pharmacolipidodynamic effects following the intravenous and oral administration of gefitinib to C57Bl/6JRj mice by rapid UHPLC-MS analysis of plasma. Scientific Reports, 14(1), 16863. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-Fmoc-3-carboxymethyl-morpholine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides with Morpholine Scaffolds

In the landscape of modern drug discovery and development, the quest for novel therapeutic peptides with enhanced efficacy, stability, and unique pharmacological profiles is paramount. Morpholine-containing molecular scaffolds have emerged as privileged structures in medicinal chemistry, offering a strategic advantage in the design of peptidomimetics and other bioactive molecules.[1] The incorporation of these scaffolds can impart favorable pharmacokinetic properties and introduce conformational constraints that can lead to higher binding affinities and selectivities. This application note provides a detailed protocol for the incorporation of a specific morpholine-based building block, 4-Fmoc-3-carboxymethyl-morpholine (Fmoc-Mcm-OH), into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

This compound is a non-canonical amino acid derivative that introduces a unique structural motif into the peptide backbone.[2] Its morpholine ring can influence the secondary structure of the peptide, while the carboxymethyl group provides a handle for further modifications or interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of morpholine-containing peptides in their work.

Materials and Reagents

Building Block Specifications
PropertyValue
Chemical Name {4-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-morpholinyl}acetic acid[2]
CAS Number 885273-95-0[2]
Molecular Formula C₂₁H₂₁NO₅
Molecular Weight 367.4 g/mol [2]
Appearance White to pale white solid[2][3]
Purity ≥95%
Reagents and Solvents
  • Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin).

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (optional, for difficult sequences).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (if cysteine is present).

  • Precipitation/Washing: Cold diethyl ether.

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the general cycle of Fmoc-SPPS. However, due to the potential for steric hindrance from the morpholine scaffold, optimization of the coupling step is crucial for achieving high yields and purity.

Workflow for a Single Coupling Cycle

SPPS_Cycle start Peptide-Resin (Free Amine) coupling Coupling: Fmoc-Mcm-OH HATU/DIPEA in DMF start->coupling 1. wash1 DMF Wash (3x) coupling->wash1 2. deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->deprotection 3. wash2 DMF Wash (3x) deprotection->wash2 4. next_cycle Ready for Next Coupling Cycle wash2->next_cycle 5.

Caption: General workflow for one cycle of Fmoc-SPPS.

Step 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Rationale: Complete removal of the Fmoc protecting group is essential to liberate the N-terminal amine for the subsequent coupling reaction.[6] The double deprotection ensures efficient removal, and thorough washing is critical as residual piperidine can neutralize the activated amino acid in the next step.

Step 3: Coupling of this compound

Due to the non-canonical structure of this compound, which may present steric challenges, a highly efficient coupling reagent such as HATU is recommended.[4][7]

  • Pre-activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes. Do not pre-activate for extended periods to avoid side reactions.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Rationale: HATU is a uronium-type coupling reagent known for its high efficiency, especially with sterically hindered amino acids.[4][5] Pre-activation of the carboxylic acid to form the active OAt-ester accelerates the coupling reaction and minimizes racemization. The use of a non-nucleophilic base like DIPEA is crucial to prevent premature deprotection of the Fmoc group and other side reactions.[4]

Step 4: Capping (Optional)

If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.

  • Wash the resin with DMF and DCM.

Step 5: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[8][9]

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5) .

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups.[10] Scavengers like TIS and water are essential to quench reactive cationic species generated during the deprotection process, which could otherwise lead to unwanted modifications of sensitive residues like tryptophan or methionine.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance of this compound.- Increase coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C).- Use a more potent coupling reagent like PyAOP for particularly difficult couplings.[7]- Consider using a more polar solvent like NMP to improve solvation and reaction kinetics.
Low Yield Inefficient cleavage.- Extend cleavage time to 4 hours.- Ensure the peptide-resin is completely dry before adding the cleavage cocktail.
Side Product Formation Incomplete Fmoc deprotection leading to deletion sequences.- Ensure fresh deprotection solution is used.- Increase deprotection time or perform a third deprotection step.
Racemization during coupling.- Minimize pre-activation time.- Avoid using excessive amounts of base.

Visualization of the Coupling Reaction

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocMcm Fmoc-Mcm-OH R-COOH ActiveEster Active OAt-Ester R-CO-OAt FmocMcm->ActiveEster + HATU HATU Activator HATU->ActiveEster + DIPEA DIPEA Base DIPEA->ActiveEster + NewPeptide Elongated Peptide R-CO-NH-Peptide ActiveEster->NewPeptide Peptide Bond Formation PeptideResin Peptide-Resin H₂N-Peptide PeptideResin->NewPeptide Peptide Bond Formation

Caption: Activation and coupling of Fmoc-Mcm-OH.

Conclusion

The incorporation of this compound provides an exciting avenue for the synthesis of novel peptides with potentially enhanced therapeutic properties. While its non-canonical structure necessitates careful optimization of coupling conditions, the use of highly efficient coupling reagents like HATU allows for its successful integration into peptide sequences using standard Fmoc-SPPS protocols. The detailed procedures and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers venturing into the synthesis of morpholine-containing peptides, ultimately contributing to the expansion of the peptidomimetic toolbox for drug discovery.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • ResearchGate. Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Available from: [Link]

  • ResearchGate. Morpholine-containing molecular scaffolds of our in-house library. Available from: [Link]

  • Humana Press. Methods for Removing the Fmoc Group. Available from: [Link]

  • Request PDF. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available from: [Link]

  • Wiley Online Library. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available from: [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available from: [Link]

  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

Sources

Application Notes & Protocols: Inducing Defined Peptide Turns with 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Peptide Conformation

In the landscape of therapeutic development and molecular biology, peptides represent a compelling class of molecules. Their function, however, is inextricably linked to their three-dimensional structure. Among the most crucial secondary structural motifs are β-turns, which are responsible for reversing the direction of the polypeptide chain.[1] These compact, folded structures are not merely passive linkers; they are pivotal recognition sites in a vast array of biological processes, including protein-protein interactions, receptor binding, and enzymatic catalysis.[1][2]

The inherent flexibility of many linear peptides often leads to poor metabolic stability and reduced binding affinity. A leading strategy to overcome these limitations is the development of peptidomimetics—molecules designed to emulate the structure and function of natural peptides but with enhanced properties.[1] A key approach in peptidomimetic design is the incorporation of "turn inducers," rigid scaffolds that pre-organize the peptide into a bioactive, turn-like conformation. This guide focuses on a novel and powerful tool for this purpose: 4-Fmoc-3-carboxymethyl-morpholine .

This compound: A Scaffold for Structural Control

This compound is a synthetic amino acid analogue featuring a morpholine ring. This heterocyclic system serves as a constrained surrogate for a dipeptide unit, effectively locking a segment of the peptide backbone into a defined turn geometry.[3] The morpholine ring is a valuable pharmacophore in medicinal chemistry, known for improving pharmacokinetic properties and engaging in specific molecular interactions.[4][5]

Chemical Structure and Properties

The molecule consists of a morpholine core, with the nitrogen atom protected by a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS). The carboxymethyl group at the 3-position provides the necessary functionality for coupling to the growing peptide chain.

Figure 1: Chemical Structure of this compound cluster_Fmoc Fmoc Group cluster_Morpholine Morpholine Core cluster_Carboxymethyl Carboxymethyl Group Fmoc_C C Fmoc_O2 O Fmoc_C->Fmoc_O2 N_morpholine N Fmoc_C->N_morpholine Fmoc_O1 O Fmoc_O1->Fmoc_C Fmoc_CH2 CH₂ Fmoc_CH2->Fmoc_O1 Fluorene C6 CH₂ N_morpholine->C6 C3 CH C3->N_morpholine C_sidechain CH₂ C3->C_sidechain C2 CH₂ C2->C3 O_morpholine O O_morpholine->C2 C5 CH₂ C5->O_morpholine C6->C5 COOH_C C C_sidechain->COOH_C COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH

Caption: Figure 1: Structure of the turn-inducing building block.

Mechanism of Turn Induction

The efficacy of the morpholine scaffold as a turn inducer stems from its inherent rigidity. When incorporated into a peptide sequence, typically at the i+1 and i+2 positions of a putative β-turn, the ring structure restricts the conformational freedom of the peptide backbone. This pre-organization significantly lowers the entropic penalty of folding, favoring the formation of a stable turn structure.

Studies on peptides containing morpholine-based scaffolds have shown they effectively act as proline surrogates, generating turn conformations stabilized by intramolecular hydrogen bonds.[3] The geometry forces the peptide chain to reverse direction, facilitating the formation of a classic 10-membered hydrogen-bonded ring between the C=O group of the i residue and the N-H group of the i+3 residue, a hallmark of a β-turn.

G Figure 2: Mechanism of β-Turn Induction cluster_peptide Peptide Backbone cluster_turn Turn Stabilization AA_i Amino Acid (i) Morpholine Morpholine Scaffold (replaces i+1, i+2) AA_i->Morpholine Peptide Bond H_bond Intramolecular Hydrogen Bond AA_i->H_bond C=O group AA_i3 Amino Acid (i+3) Morpholine->AA_i3 Peptide Bond Constraint Rigid morpholine ring constrains dihedral angles, forcing a chain reversal. AA_i3->H_bond N-H group

Caption: Figure 3: Workflow for SPPS with the morpholine derivative.

Protocol 2: Conformational Analysis by Spectroscopy

Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques to assess the secondary structure of peptides in solution and in the solid state, respectively. [6][7] A. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the purified peptide at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or a structure-promoting solvent like trifluoroethanol (TFE).

  • Data Acquisition: a. Use a quartz cuvette with a 1 mm path length. b. Record the CD spectrum from approximately 260 nm to 190 nm. c. Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Interpretation: Analyze the spectral features. While there can be variations, classic β-turn types often show characteristic patterns that differ from α-helices (strong negative bands at ~222 and ~208 nm) and random coils (strong negative band near 200 nm). [8]Type I and II' β-turns may exhibit a negative band around 205-210 nm and a positive band near 190 nm, whereas Type II and I' turns can show a weak positive band near 220 nm and a strong negative band around 200 nm. [8] B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a dry film (by evaporating a solution onto the crystal) or in solution using a cell with appropriate window materials (e.g., CaF₂).

  • Data Acquisition: Record the spectrum, paying close attention to the Amide I region (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone.

  • Data Interpretation: The Amide I band is highly sensitive to secondary structure. While α-helices typically show a band around 1655 cm⁻¹, β-sheets are found near 1630 cm⁻¹. β-turns are often associated with bands in the 1638-1646 cm⁻¹ range and also at higher frequencies around 1660-1685 cm⁻¹. [6][9][10]Deconvolution of the Amide I band may be necessary to resolve overlapping contributions.

Data Interpretation Summary

The following table summarizes the characteristic spectroscopic signals used to identify peptide secondary structures.

Secondary StructureCD Spectroscopy FeaturesFT-IR Amide I Band (cm⁻¹)
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~192 nm~1650 - 1658
β-Sheet Negative band at ~216 nm; Positive band at ~198 nm~1620 - 1640 (and often a minor band >1680 for antiparallel)
β-Turn Variable; often weak positive band ~220 nm, strong negative ~200 nm (Type II/I') or negative ~205 nm, positive ~190 nm (Type I/II') [8]~1638 - 1646 and/or ~1660 - 1685 [7][10]
Random Coil Strong negative band near 200 nm~1640 - 1650

Conclusion

This compound is a valuable synthetic building block for researchers aiming to exert precise control over peptide conformation. By serving as a rigid, proteolytically stable turn inducer, it enables the design of peptidomimetics with improved structural definition and potentially enhanced biological activity. The protocols and guidelines presented here provide a comprehensive resource for the successful synthesis and conformational analysis of peptides incorporating this powerful scaffold, opening new avenues for drug discovery and the study of peptide structure-function relationships.

References

  • Hollósi, M., et al. (1994). CD and Fourier transform ir spectroscopic studies of peptides. II. Detection of beta-turns in linear peptides. Biopolymers, 34(2), 177-85. [Link]

  • Mantsch, H. H., et al. (1993). Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy. Biopolymers, 33(2), 201-7. [Link]

  • Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-24. [Link]

  • Santana, A., et al. (2021). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 23(33), 17753-17763. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Gâz, A. S., et al. (2007). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 52(10), 965-971. [Link]

  • Trabocchi, A., et al. (2019). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. European Journal of Organic Chemistry. [Link]

  • G-Biosciences. (n.d.). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. ResearchGate. [Link]

  • White, P., & Collins, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 191. [Link]

  • Long, D. D., & Termin, A. P. (2001). Dimeric Beta-Turn Peptidomimetics as Ligands for the Neurotrophin Receptor TrkC. Journal of the American Chemical Society, 123(35), 8636-8637. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Sánchez-Agesta, M., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success. [Link]

  • Hart, A. C., & Van Vranken, D. L. (2014). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 16(1), 180-183. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Hart, D. J., & Phillips, A. J. (2024). Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine. Methods in Enzymology, 698, 1-26. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Geng, Y., et al. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 29(14), 3290. [Link]

  • Zabala, V., & Thompson, R. E. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 109(5), e24057. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Constrained Peptides Using 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Conformational Rigidity in Peptides with Morpholine Scaffolds

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] Constraining the peptide backbone into a bioactive conformation is a powerful strategy to overcome these limitations.[2] This guide details the application of a novel building block, 4-Fmoc-3-carboxymethyl-morpholine , for the synthesis of conformationally constrained peptides. The morpholine scaffold, a privileged structure in medicinal chemistry, offers a unique geometric constraint and can improve pharmacokinetic properties.[3][4] The integrated carboxymethyl group provides a convenient handle for on-resin cyclization, enabling the formation of well-defined lactam bridges.[5]

This document provides a comprehensive overview of the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), along with detailed protocols for on-resin cyclization to generate constrained peptides.

The Strategic Advantage of this compound

The design of this compound offers several key advantages for the synthesis of constrained peptides:

  • Pre-organized Conformation: The rigid morpholine ring introduces a defined structural element into the peptide backbone, reducing the entropic penalty upon binding to its target.

  • Orthogonal Chemistry: The Fmoc protecting group on the morpholine nitrogen is compatible with standard Fmoc-SPPS protocols, allowing for seamless integration into automated or manual synthesis.[6]

  • On-Resin Cyclization Handle: The 3-carboxymethyl group provides a carboxylic acid functionality that can be used for on-resin lactam bridge formation with a suitable amino acid side chain, such as lysine or ornithine.[5][7] This on-resin approach minimizes intermolecular side reactions and simplifies purification.[7]

  • Improved Drug-like Properties: The morpholine moiety is known to enhance aqueous solubility and metabolic stability, contributing to a more favorable pharmacokinetic profile of the final peptide.[3][4]

Workflow for the Synthesis of Constrained Peptides

The overall workflow for synthesizing a constrained peptide using this compound involves the linear assembly of the peptide on a solid support, followed by selective deprotection of the side chains involved in the cyclization, on-resin lactam bridge formation, and final cleavage and purification.

Constrained_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Repeat Repeat Steps 2 & 3 Coupling->Repeat n cycles Selective_Deprotection 4. Selective Side-Chain Deprotection Repeat->Selective_Deprotection Lactam_Formation 5. On-Resin Lactam Bridge Formation Selective_Deprotection->Lactam_Formation Final_Deprotection 6. Final Fmoc Deprotection Lactam_Formation->Final_Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. Purification & Analysis Cleavage->Purification

Workflow for constrained peptide synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual coupling of this compound during standard Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).

  • Chain Elongation: Continue with the synthesis of the peptide by repeating the Fmoc deprotection and coupling steps with the subsequent standard Fmoc-amino acids.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the carboxymethyl group of the morpholine moiety and the side chain of a lysine residue. An orthogonal protection strategy is crucial for this step.[8][9] We recommend using Fmoc-Lys(Alloc)-OH during the linear synthesis.

Materials:

  • Peptide-resin containing this compound and Fmoc-Lys(Alloc)-OH

  • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃)

  • Cyclization coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • Base: DIPEA

  • Solvents: Anhydrous DCM, Anhydrous DMF

Procedure:

  • Selective Deprotection of the Lysine Side Chain:

    • Swell the peptide-resin in anhydrous DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and PhSiH₃ (15 eq.) in anhydrous DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

    • Drain and repeat the treatment with a fresh solution for another 30 minutes.

    • Wash the resin extensively with DCM (5x), DMF (5x), and 0.5% DIPEA in DMF (3x) to remove palladium residues, followed by DMF (5x) and DCM (5x).

  • On-Resin Lactam Bridge Formation:

    • Swell the resin with the deprotected lysine side chain in anhydrous DMF.

    • In a separate vial, dissolve the cyclization coupling reagent (e.g., PyBOP or HATU, 3 eq.) and DIPEA (6 eq.) in anhydrous DMF.

    • Add the activation solution to the resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[10]

    • Monitor the progress of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Final Deprotection and Cleavage:

    • Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

    • Perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[6]

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[11][12]

Data Presentation and Characterization

The successful synthesis of a constrained peptide requires rigorous characterization to confirm its structure and assess its conformational properties.

Table 1: Key Characterization Data for a Hypothetical Constrained Peptide

ParameterMethodExpected OutcomeReference
Molecular Weight Mass Spectrometry (ESI-MS or MALDI-TOF)Confirmation of the expected molecular weight of the cyclized peptide.[13]
Purity Reverse-Phase HPLCA single major peak indicating high purity of the final product.[6]
Secondary Structure Circular Dichroism (CD) SpectroscopyCharacteristic spectra indicating the presence of a defined secondary structure (e.g., α-helix or β-turn) induced by the constraint.[14]
Three-Dimensional Structure Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the solution structure, including the conformation of the lactam bridge and the overall peptide fold.[11][12]
Metabolic Stability In vitro plasma stability assayIncreased half-life compared to the linear counterpart.[9]
Biological Activity Relevant bioassay (e.g., receptor binding)Potentially enhanced binding affinity and/or functional activity compared to the linear peptide.[15]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Coupling Reagents: For the on-resin cyclization step, coupling reagents like PyBOP or HATU are preferred as they are known to be efficient for sterically hindered couplings and can minimize epimerization.[10] The choice of reagent may need to be optimized depending on the specific peptide sequence.

  • Orthogonal Protection Strategy: The use of an Alloc group for the lysine side chain is critical as it can be selectively removed under mild, palladium-catalyzed conditions without affecting the acid-labile side-chain protecting groups (e.g., Boc, tBu) or the Fmoc group on the N-terminus.[9] This orthogonality is the cornerstone of successful on-resin cyclization.[7][8]

  • Impact of Lactam Bridge Size: The distance between the this compound and the corresponding lysine residue will determine the size of the lactam bridge. The ring size has a significant impact on the resulting conformation and stability of the peptide.[16][17] For example, an (i, i+4) spacing is often used to stabilize α-helical structures.[16][18] Careful molecular modeling prior to synthesis can help in designing the optimal bridge size for the desired conformation.

  • Monitoring Cyclization: On-resin cyclization can be sluggish. It is crucial to monitor the reaction progress by LC-MS analysis of a small cleaved sample to ensure complete conversion and to optimize the reaction time. Incomplete cyclization will lead to a mixture of linear and cyclic peptides, complicating the final purification.[5]

Visualization of the Cyclization Process

The on-resin cyclization process can be visualized as the formation of a lactam bridge between the carboxymethyl group of the morpholine building block and the ε-amino group of a lysine residue.

On-resin lactam bridge formation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its rigid scaffold and integrated cyclization handle provide a powerful tool for medicinal chemists to rationally design peptides with improved stability, affinity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of this novel building block in their drug discovery and development endeavors.

References

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International journal of peptide and protein research, 45(5), 488–496.
  • Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 336.
  • Bracken, C., Gulyas, J., Taylor, J. W., & Baum, J. (1995). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. Journal of the American Chemical Society, 116(15), 6431–6432.
  • Fairlie, D. P., & Dantas de Oliveira, C. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry.
  • Houston, M. E., Jr, & Hodges, R. S. (1995). Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices. The Journal of organic chemistry, 60(19), 6213-6219.
  • Jain, A., & Sahu, S. K. (2024).
  • Katsara, M., Tselios, T., Deraos, S., Deraos, G., Matsoukas, M. T., Lazoura, E., ... & Sisto, A. (2007).
  • Lenci, E., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in chemistry, 6, 633.
  • Neumann, G. N., Wright, T. H., & Fairlie, D. P. (2010). Lactam bridge stabilization of α-helical peptides: Ring size, orientation and positional effects. Mini reviews in medicinal chemistry, 10(13), 1273-1282.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-824.
  • PDB-101. (n.d.). Lactam bridge. RCSB PDB.
  • Pearson, A., & Robinson, J. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
  • Raveendran, R., & Sharma, S. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules (Basel, Switzerland), 25(4), 841.
  • RCSB PDB. (n.d.). 1Y, NMR solution structure of a lactam-bridged helical peptide.
  • Reddy, K. C., Dubbudu, P. R., & Vasantham, B. (2012). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides.
  • Schubert, M., Moazzam, A., Vasile, F., Huber, C., & Schiller, V. (2021). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science, 27(10), e3345.
  • Sigma-Aldrich. (n.d.). Fmoc-asp(alloc)-oh.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 555-598.
  • Ullrich, S., George, J., Coram, A. E., Morewood, R., & Spring, D. R. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie (International ed. in English), 61(19), e202117711.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Whitty, A., & Borysenko, C. W. (2012). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Biopolymers, 66(1), 49-75.
  • Wootten, D., Miller, L. J., & Ko, H. (2010). Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. Journal of medicinal chemistry, 53(16), 6100–6108.
  • World Health Organization. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 481-492.
  • Cavelier, F., Vivet, B., Martinez, J., Aubry, A., Didierjean, C., Vicherat, A., & Marraud, M. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923.
  • White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 495-504.
  • Rutgers University. (2002). The synthesis and study of side-chain lactam-bridged peptides.
  • Martin, I., et al. (2000). Structural Characterization of Lacticin 3147, a Two-Peptide Lantibiotic with Synergistic Activity. Biochemistry, 39(48), 14819-14829.
  • Sigma-Aldrich. (n.d.). Fmoc-asp(alloc)-oh.
  • Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.
  • Camarero, J. A., & Muir, T. W. (1999). Fmoc-Protein Synthesis: Preparation of Peptide Thioesters Using a Side-Chain Anchoring Strategy. Journal of the American Chemical Society, 121(23), 5597-5598.
  • Da-Ré, S., et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 40(5), 513-541.
  • Summers, M. F., et al. (1991). Structural characterization of a 39-residue synthetic peptide containing the two zinc binding domains from the HIV-1 p7 nucleocapsid protein by CD and NMR spectroscopy. FEBS letters, 292(1-2), 25-30.
  • Váradi, C., et al. (2026). Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment.

Sources

Fmoc deprotection of 4-Fmoc-3-carboxymethyl-morpholine-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Fmoc Deprotection of Peptides Incorporating the Sterically Hindered 4-Fmoc-3-carboxymethyl-morpholine Residue

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Peptide Therapeutics

The landscape of peptide drug discovery is increasingly shaped by the incorporation of non-proteinogenic amino acids (NPAAs).[1][2] These unique building blocks, not found in the standard genetic code, offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1][3] By introducing NPAAs like this compound, researchers can design peptide candidates with enhanced proteolytic resistance, refined conformational structures, and improved pharmacokinetic profiles.[4]

The successful synthesis of these modified peptides hinges on the robust execution of each step in Solid-Phase Peptide Synthesis (SPPS). Among the most critical steps is the removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. While standard protocols are well-established, the introduction of sterically demanding residues, such as the substituted morpholine moiety, can significantly impede deprotection efficiency. This can lead to incomplete reactions, the formation of deletion sequences, and compromised final product purity.

This document serves as a detailed technical guide for researchers, providing an in-depth understanding of the challenges associated with the . We present optimized protocols, validation techniques, and troubleshooting strategies to ensure high-fidelity synthesis of these advanced peptide structures.

The Underlying Chemistry of Fmoc Deprotection

The removal of the Fmoc group is a cornerstone of modern SPPS, favored for its mild, base-labile nature which preserves acid-sensitive side-chain protecting groups. The reaction proceeds via a base-catalyzed β-elimination mechanism.[5]

The Mechanism Involves Three Key Steps:

  • Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[6][7]

  • β-Elimination: This abstraction generates a stabilized carbanion, which rapidly undergoes elimination. This step cleaves the C-O bond, liberating the peptide's N-terminal amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[5][8]

  • DBF Adduct Formation: The electrophilic DBF molecule is immediately trapped by the excess piperidine in the solution.[9] This forms a stable dibenzofulvene-piperidine adduct, a crucial step that prevents DBF from reacting with the newly deprotected peptide amine, which would otherwise cause irreversible chain termination.[5][7]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc_Peptide Fmoc-NH-Peptide Piperidine1 Piperidine (Base) Fmoc_Peptide->Piperidine1 C9-H⁺ abstraction Carbanion Carbanion Intermediate Piperidine1->Carbanion Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine DBF Dibenzofulvene (DBF) Carbanion->DBF DBF->DBF_Step3 Piperidine2 Excess Piperidine Adduct DBF-Piperidine Adduct Piperidine2->Adduct DBF_Step3->Piperidine2 Michael Addition

Fig 1. Mechanism of Fmoc deprotection by piperidine.

The Challenge: Steric Hindrance from the Morpholine Scaffold

The efficiency of Fmoc deprotection is highly dependent on the ability of the base to access the C9 proton of the fluorenyl group. When a peptide sequence includes amino acids with bulky side chains, such as the this compound residue, steric hindrance can significantly slow down the reaction kinetics.[5][9]

The rigid, substituted morpholine ring adjacent to the Fmoc group can physically obstruct the approach of piperidine molecules. This phenomenon, known as steric hindrance, can lead to:

  • Slower Reaction Rates: Requiring extended deprotection times compared to unhindered amino acids.[10]

  • Incomplete Deprotection: If standard reaction times are used, a fraction of the Fmoc groups may remain, preventing the subsequent amino acid from coupling.

  • Formation of Deletion Sequences: The final product will be contaminated with peptides missing the intended amino acid at that position, complicating purification and reducing overall yield.

Fig 2. Steric hindrance impeding base access to the Fmoc group.

Detailed Protocols for Optimized Fmoc Deprotection

To counteract the effects of steric hindrance, standard deprotection protocols must be modified. We recommend an extended or double-deprotection strategy, coupled with rigorous monitoring.

Materials and Reagents

  • Peptide-resin functionalized with this compound

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: HPLC-grade DMF, Dichloromethane (DCM)

  • Inert Gas (Nitrogen or Argon)

  • Solid-Phase Peptide Synthesis vessel

Protocol 1: Extended Single Deprotection

This protocol is suitable for sequences where the steric hindrance is moderate or as a first optimization step.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Initial Wash: Wash the resin three times with DMF.

  • Extended Deprotection: Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the slurry with an inert gas stream or a mechanical shaker for 25-30 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Protocol 2: Double Deprotection (Recommended for Highly Hindered Sequences)

This is the most robust method for ensuring complete deprotection of challenging residues. The initial short treatment helps to disrupt potential on-resin aggregation and improve solvent access for the main deprotection step.

  • Resin Swelling and Wash: Swell and wash the resin as described in Protocol 1.

  • First Deprotection: Add the 20% piperidine/DMF solution. Agitate for 3 minutes . Drain the solution.

  • Second Deprotection: Immediately add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 20 minutes .

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to Coupling: The resin is now ready for the next coupling step.

ParameterStandard ProtocolExtended ProtocolDouble Deprotection Protocol
Reagent 20% Piperidine in DMF20% Piperidine in DMF20% Piperidine in DMF
Treatment 1 5-10 min25-30 min3 min
Treatment 2 N/AN/A20 min
Washes (Post-Deprotection) 3-5x DMF5-7x DMF5-7x DMF
Best For Unhindered residuesModerately hindered residuesHighly hindered residues

Self-Validating the Protocol: Essential Monitoring Techniques

To ensure the trustworthiness and success of the synthesis, deprotection must be actively monitored. Two complementary methods provide both qualitative and quantitative feedback.

Technique 1: Quantitative UV-Vis Monitoring

The DBF-piperidine adduct has a strong and characteristic UV absorbance maximum around 301 nm.[5][11] By measuring this absorbance, one can quantify the amount of Fmoc group cleaved from the resin.

Procedure:

  • Collect Filtrate: During the deprotection step(s), collect all the drained piperidine solution into a volumetric flask of a known volume (e.g., 25 or 50 mL).

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 301 nm against a DMF blank.

  • Calculate Cleavage: The amount of Fmoc cleaved (in moles) can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[9] Consistent readings across synthesis cycles indicate successful and reproducible deprotection.

Technique 2: Qualitative Kaiser (Ninhydrin) Test

The Kaiser test is a rapid colorimetric assay used to detect the presence of free primary amines on the resin after deprotection.[5] A positive result confirms that the Fmoc group has been successfully removed.

Procedure:

  • Sample Resin: After the final DMF wash, remove a small sample of resin beads (5-10 mg).

  • Add Reagents: In a small glass test tube, add 2-3 drops each of Kaiser test reagents A (Ninhydrin in ethanol), B (Phenol in ethanol), and C (KCN in pyridine).

  • Heat: Heat the tube at 100-120°C for 3-5 minutes.

  • Observe Color:

    • Intense Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless Beads/Solution: Negative result, indicating the absence of free amines (incomplete deprotection).

Synthesis_Workflow Start Start Cycle: Fmoc-Peptide-Resin Deprotection Optimized Deprotection (Protocol 1 or 2) Start->Deprotection Collect_Filtrate Collect Filtrate Deprotection->Collect_Filtrate Wash Wash Resin (5-7x DMF) Deprotection->Wash Kaiser_Test Perform Kaiser Test Wash->Kaiser_Test Decision Deprotection Complete? Wash->Decision Kaiser_Test->Decision Coupling Couple Next Fmoc-AA-OH Decision->Coupling Yes (Blue Beads) Troubleshoot Troubleshoot: Repeat Deprotection Decision->Troubleshoot No (Yellow Beads) End_Cycle End Cycle: New Fmoc-Peptide-Resin Coupling->End_Cycle End_Cycle->Start Next Cycle Troubleshoot->Deprotection

Fig 3. SPPS workflow incorporating deprotection and validation steps.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Negative or weak Kaiser test (yellow beads) 1. Insufficient deprotection time due to severe steric hindrance. 2. On-resin peptide aggregation preventing solvent/reagent penetration.1. Repeat the deprotection step using the Double Deprotection Protocol (Protocol 2). 2. Increase the total agitation time. 3. Consider using a stronger, non-nucleophilic base system like 2% DBU in DMF, but be aware this requires a nucleophile like piperazine to scavenge the DBF.[12]
Deletion sequence detected in final LC-MS analysis Incomplete Fmoc removal during the cycle corresponding to the hindered morpholine residue.For future syntheses of this or similar sequences, preemptively use the Double Deprotection Protocol (Protocol 2) for the hindered residue. Ensure rigorous washing between steps.
Low final yield Cumulative effect of incomplete deprotection and subsequent failed couplings over many cycles.Implement routine UV-Vis monitoring to track deprotection efficiency at each step. A drop in the expected absorbance value can signal an issue with a specific residue, allowing for immediate intervention.
Aspartimide formation (if Asp is present elsewhere) The standard piperidine base can catalyze aspartimide side reactions, especially at elevated temperatures or with prolonged exposure.Consider replacing piperidine with 50% morpholine in DMF, which has been shown to reduce aspartimide formation while still being effective for Fmoc removal.[13][14] Note that deprotection times may need to be re-optimized.

Conclusion

The integration of sterically demanding NPAAs like this compound is a valuable strategy in the development of next-generation peptide therapeutics. However, their successful synthesis demands a departure from standard SPPS protocols. By recognizing the challenges posed by steric hindrance and implementing an optimized deprotection strategy—such as the extended or double-deprotection protocols detailed here—researchers can overcome these obstacles. The key to success lies in a proactive approach that combines adjusted reaction conditions with diligent, real-time monitoring through techniques like UV-Vis spectrophotometry and the Kaiser test. This self-validating methodology ensures the high-fidelity assembly of complex peptides, paving the way for novel drug candidates with superior properties.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
  • García-Martín, F., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids.
  • Fields, G.B. (n.d.). Methods for Removing the Fmoc Group.
  • Coy, D. H., et al. (1988). Method of synthesizing a peptide containing a non-peptide bond.
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.).
  • de la Torre, B. G., & Albericio, F. (2020).
  • Walsh, C. T., et al. (2009). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry.
  • Kim, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Davis, T. D., & Imperiali, B. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
  • The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. (n.d.). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Kumar, V., et al. (n.d.). A robust and efficient Fmoc deprotection protocol for solid phase peptide synthesis using DBU/piperazine. Royal Society of Chemistry.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing.
  • Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF. (n.d.).

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coupling conditions for 4-Fmoc-3-carboxymethyl-morpholine in automated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Coupling Protocols for 4-Fmoc-3-carboxymethyl-morpholine in Automated Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic drug design. This compound is a valuable building block that imparts favorable structural and pharmacokinetic properties to peptide scaffolds.[1][2] However, as an N-substituted, sterically hindered amino acid, its efficient incorporation during automated solid-phase peptide synthesis (SPPS) presents a significant challenge, often resulting in low coupling yields and deletion sequences.[3][4] This guide provides a detailed analysis of the underlying chemical principles governing this difficult coupling and delivers robust, field-tested protocols for automated synthesis. We present a comparative analysis of high-efficiency coupling reagents and optimized reaction conditions designed to ensure maximal acylation of the sterically encumbered secondary amine, enabling the successful synthesis of morpholine-containing peptides.

Introduction: The Challenge of Hindered N-Substituted Amino Acids

The morpholine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and improved metabolic stability.[2][5] When incorporated into a peptide backbone via building blocks like this compound, it can pre-organize the peptide into a bioactive conformation and enhance properties such as enzymatic resistance and cell permeability.

Despite these advantages, the synthetic accessibility of morpholine-containing peptides is hampered by the difficulty of the coupling step. The secondary amine of the morpholine ring is a weaker nucleophile and is sterically shielded compared to the primary amine of a standard proteinogenic amino acid. This steric hindrance dramatically slows the kinetics of amide bond formation, a well-documented issue for all N-alkylated amino acids.[6][7][8] Standard coupling conditions developed for primary amines are often insufficient, leading to incomplete reactions that necessitate difficult purifications or result in failed syntheses.[3] This document outlines strategies and detailed protocols to overcome these kinetic barriers in an automated SPPS workflow.

Mechanistic Insight: Steric Hindrance at the N-Terminus

The core of the coupling challenge lies in the steric environment of the nucleophilic secondary amine. The incoming activated amino acid must approach the N-terminus of the resin-bound peptide chain. For this compound, the bulky morpholine ring and the adjacent carboxymethyl group create significant steric clash, impeding the ideal trajectory for nucleophilic attack on the activated carboxyl group.

Steric_Hindrance cluster_0 Resin-Bound Peptide cluster_1 Activated Amino Acid cluster_2 Steric Clash Zone Resin Solid Support (Resin) Peptide ---Growing Peptide Chain Resin->Peptide Morpholine N-Terminal Morpholine (Secondary Amine) Peptide->Morpholine AA Fmoc-AA-OH Active_Ester Activated Ester (Fmoc-AA-O-X) AA->Active_Ester Activator Coupling Reagent (e.g., HATU, DIC) Activator->Active_Ester Active_Ester->Morpholine Nucleophilic Attack (Slow & Hindered) Clash Protocol_Selection Start Start: Incorporate This compound Check_Sequence Is the adjacent residue also sterically hindered (e.g., Aib, N-Me-AA)? Start->Check_Sequence Protocol_DIC Use Protocol 1: DIC / Oxyma (Double Coupling) Check_Sequence->Protocol_DIC No Protocol_HATU_RT Use Protocol 2: HATU / DIEA (Double Coupling, RT) Check_Sequence->Protocol_HATU_RT Yes Check_Microwave Microwave synthesizer available? Check_Microwave->Protocol_HATU_RT No Protocol_HATU_MW Use Protocol 2: HATU / DIEA (Microwave Protocol) Check_Microwave->Protocol_HATU_MW Yes Verify Verify Coupling via Test Cleavage (LC-MS) Protocol_DIC->Verify Protocol_HATU_RT->Check_Microwave Protocol_HATU_RT->Verify Protocol_HATU_MW->Verify

Caption: Decision workflow for selecting the appropriate coupling protocol.

Verification and Quality Control

Even with optimized protocols, verification of successful incorporation is essential.

  • On-Resin Monitoring: As mentioned, use the Bromophenol Blue test after the first coupling to qualitatively assess the presence of free secondary amines.

  • Test Cleavage: After incorporating the morpholine residue and the subsequent amino acid, it is advisable to cleave a small amount of resin (~5-10 mg).

  • Analysis: Analyze the crude cleaved peptide using LC-MS (Liquid Chromatography-Mass Spectrometry). The resulting mass spectrum should confirm the presence of the target peptide containing the morpholine moiety. The absence of the expected mass and the presence of a mass corresponding to a deletion sequence is a clear indicator of failed coupling.

Troubleshooting: If coupling remains incomplete, consider the following:

  • Increase Coupling Time: Extend the coupling times to 2-4 hours per coupling.

  • Increase Temperature: If not using a microwave, gentle heating to 35-40°C can improve reaction rates.

  • Solvent Choice: For sequences prone to aggregation, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve results due to NMP's superior resin-swelling properties. [9]

Conclusion

The successful incorporation of this compound into peptides via automated synthesis is challenging but achievable with optimized conditions. Standard coupling protocols are likely to fail due to severe steric hindrance. The key to success lies in employing highly reactive coupling reagents, such as HATU, COMU, or a DIC/Oxyma combination, and implementing a double coupling strategy with extended reaction times. By following the detailed protocols and verification steps outlined in this guide, researchers can reliably synthesize novel morpholine-containing peptidomimetics for advanced drug discovery and development.

References

  • Schiaroli, N., Loro, C., Colombo, S., Foschi, F., et al. (2024). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications. ResearchGate. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[Link]

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation. As cited in E3S Web of Conferences, 556, 01051 (2024). [Link]

  • Reddit r/Chempros discussion. (2023). Best peptide coupling method in DMF?[Link]

  • Bock, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.[Link]

  • Katritzky, A. R., & Narindoshvili, T. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Kumar, A., & Sharma, G. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Medicinal Chemistry. [Link]

  • Biosynthesis. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.[Link]

  • El-Faham, A., et al. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.[Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Zhang, Y., et al. (2018). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]

  • Corrales-García, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

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Introduction: Engineering Conformational Rigidity in Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Cyclic Peptides Utilizing 4-Fmoc-3-carboxymethyl-morpholine as a Novel Turn-Inducing Scaffold.

Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure offers several advantages over linear counterparts, including enhanced metabolic stability, increased receptor-binding affinity, and improved cell permeability. A key challenge in designing effective cyclic peptides lies in controlling their three-dimensional conformation. The introduction of non-natural amino acids or "turn-inducers" is a powerful strategy to pre-organize the peptide backbone into a specific, bioactive conformation.

This application note details the use of This compound (Fmoc-Mcm-OH) , a dipeptide isostere, as a scaffold to induce well-defined β-turn-like structures in cyclic peptides. The morpholine core serves as a rigid constraint, guiding the peptide chain into a folded conformation conducive to cyclization and subsequent target binding. We will explore the rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline a robust methodology for on-resin cyclization and final product purification.

The morpholine ring system offers a unique combination of structural rigidity and hydrogen bonding capabilities. The oxygen atom within the ring can act as a hydrogen bond acceptor, further stabilizing the desired turn structure. This pre-organization of the linear peptide precursor can significantly improve the efficiency of the subsequent cyclization step, often leading to higher yields and fewer side products compared to the cyclization of flexible, linear peptides.

Workflow Overview: From Linear Precursor to Purified Cyclic Peptide

The overall strategy involves the assembly of a linear peptide on a solid support, incorporation of the Fmoc-Mcm-OH building block, and subsequent on-resin cyclization before cleavage and purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage & Purification A 1. Resin Loading & Swelling B 2. Iterative Fmoc-AA Coupling (Fmoc Deprotection -> AA Activation -> Coupling) A->B C 3. Incorporation of Fmoc-Mcm-OH B->C D 4. Selective Deprotection of Side-Chain Protecting Group (e.g., Alloc) C->D E 5. On-Resin Macrolactamization (e.g., using PyBOP/DIPEA) D->E F 6. Final Fmoc Deprotection E->F G 7. Global Deprotection & Cleavage from Resin (e.g., TFA cocktail) F->G H 8. Purification & Analysis (RP-HPLC, LC-MS) G->H I Final Cyclic Peptide H->I

Figure 1: General workflow for the synthesis of a cyclic peptide using the morpholine scaffold.

Materials and Reagents

Reagent/MaterialSupplier (Example)GradeComments
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh, 0.5-0.8 mmol/gSuitable for C-terminal amide peptides.
Fmoc-Protected Amino AcidsCommercially availableSynthesis GradeStandard side-chain protecting groups (e.g., Boc, tBu, Trt).
This compound Commercially available>98% PurityThe key turn-inducing building block.
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich>99%Coupling reagent.
Oxyma PureCommercially available>99%Coupling additive to minimize racemization.
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis GradeBase for coupling and cyclization reactions.
PiperidineSigma-AldrichAnhydrous, >99.5%For Fmoc deprotection.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)Commercially available>98%Reagent for on-resin cyclization.
Tetrakis(triphenylphosphine)palladium(0)Sigma-AldrichCatalystFor Alloc deprotection.
PhenylsilaneSigma-Aldrich>97%Scavenger for Alloc deprotection.
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade, >99%For cleavage from resin.
Dichloromethane (DCM)Fisher ScientificAnhydrous, ACS GradeWashing and reaction solvent.
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, Peptide Synthesis GradeWashing and reaction solvent.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol details the assembly of the linear peptide precursor on a Rink Amide resin. The sequence includes the incorporation of Fmoc-Mcm-OH.

1. Resin Preparation: a. Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel. b. Drain the DMF.

2. First Amino Acid Coupling: a. Prepare a solution of the first Fmoc-amino acid (0.5 mmol, 5 eq.), DIC (0.5 mmol, 5 eq.), and Oxyma Pure (0.5 mmol, 5 eq.) in DMF. b. Add the coupling solution to the resin and agitate for 2 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Iterative Peptide Elongation: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. b. Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine. c. Coupling: Couple the next Fmoc-amino acid using the same conditions as in step 2b. d. Repeat steps 3a-3c for each amino acid in the sequence.

4. Incorporation of this compound: a. After deprotection of the N-terminal Fmoc group of the growing peptide chain, prepare a solution of This compound (0.5 mmol, 5 eq.), DIC (0.5 mmol, 5 eq.), and Oxyma Pure (0.5 mmol, 5 eq.) in DMF. b. Add this solution to the resin and agitate for 4 hours. The slightly increased coupling time ensures the efficient incorporation of this specialized building block. c. Wash the resin as described in step 3b.

5. Continuation of Peptide Synthesis: a. Continue the peptide elongation following the steps in section 3 until the full linear sequence is assembled. Ensure the amino acid that will form the lactam bridge (e.g., Asp or Glu) has a side-chain protecting group that can be removed orthogonally, such as an Allyl ester (OAll) or Alloc group.

G Resin Resin Linker AA1 Fmoc AA_1 PG Resin:f1->AA1:f1 Coupling 1 AA2 Fmoc AA_2 PG AA1:f0->AA2:f1 Deprotect & Couple 2 Mcm Fmoc Mcm AA2:f0->Mcm:f1 Deprotect & Couple Mcm AAn Fmoc AA_n PG_ortho Mcm:f0->AAn:f1 Deprotect & Couple n

Figure 2: Schematic of linear peptide assembly including the morpholine unit (Mcm).

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail macrolactamization on the solid support. This method is often preferred as it can minimize intermolecular side reactions by pseudo-dilution.

1. N-Terminal Fmoc Deprotection: a. Treat the fully assembled linear peptide-resin with 20% piperidine in DMF as described previously to expose the N-terminal amine. b. Thoroughly wash the resin with DMF and DCM.

2. Orthogonal Side-Chain Deprotection: a. To deprotect a side-chain Allyl ester (e.g., on Asp-OAll), prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) and phenylsilane (10 eq.) in anhydrous DCM. b. Bubble argon through the solution for 15 minutes to ensure an inert atmosphere. c. Add the solution to the resin and agitate for 2 hours, protected from light. d. Wash the resin with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium. Finally, wash with DMF (3x) and DCM (3x).

3. Macrolactamization: a. Prepare a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF. b. Add the solution to the deprotected peptide-resin. c. Allow the reaction to proceed for 12-24 hours at room temperature. The progress of the cyclization can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. d. Once complete, wash the resin extensively with DMF and DCM.

Protocol 3: Cleavage, Purification, and Analysis

1. Cleavage from Resin: a. Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

2. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. c. Use a gradient of acetonitrile in water (both containing 0.1% TFA). d. Collect fractions corresponding to the desired product peak.

3. Analysis and Characterization: a. Confirm the identity and purity of the final cyclic peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight. b. Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the conformation induced by the morpholine scaffold.

Conclusion and Outlook

The use of this compound represents a valuable tool for the synthesis of conformationally constrained cyclic peptides. The protocols outlined here provide a robust framework for the successful incorporation of this turn-inducing dipeptide isostere and subsequent on-resin cyclization. The resulting cyclic peptides, with their pre-organized backbone, are excellent candidates for screening in drug discovery programs, particularly for targets where a specific 3D structure is crucial for activity. Further optimization of cyclization conditions and sequence context will continue to expand the utility of this powerful synthetic strategy.

References

  • Title: Fmoc-3-(carboxymethyl)morpholine-4-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

Application Notes and Protocols for 4-Fmoc-3-carboxymethyl-morpholine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Morpholine Scaffold

In the landscape of advanced drug development, particularly in the realm of targeted therapeutics, the molecular architecture of linker molecules is of paramount importance.[1][2] 4-Fmoc-3-carboxymethyl-morpholine emerges as a sophisticated building block, uniquely positioned to address the nuanced challenges of creating stable and effective drug conjugates. The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[3][4] Its inclusion can lead to improved aqueous solubility, metabolic stability, and a favorable safety profile.[5][6]

This application note provides a comprehensive guide to the utilization of this compound as a versatile linker component in the construction of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The molecule's design is elegantly bifunctional:

  • The Fmoc-Protected Amine: The secondary amine within the morpholine ring is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is a cornerstone of solid-phase peptide synthesis and allows for controlled, orthogonal deprotection under mild conditions, revealing a reactive nucleophile for subsequent conjugation steps.[7][8]

  • The Carboxymethyl Handle: The acetic acid moiety provides a carboxylic acid terminal, a versatile functional group for bioconjugation.[9] Through well-established carbodiimide chemistry, this group can be activated to form stable amide bonds with amine-containing payloads or targeting ligands.[10][11]

This guide will detail the experimental protocols for the sequential deprotection and conjugation of this compound, enabling researchers to leverage its unique properties in the design and synthesis of next-generation targeted therapies.[12][13][14]

Molecular Structure and Key Functional Groups

Caption: Functional components of this compound.

Protocol 1: Fmoc Group Deprotection

The removal of the Fmoc group is the initial step to unmask the secondary amine of the morpholine ring, making it available for subsequent chemical modifications. This procedure is typically carried out using a mild organic base, such as piperidine, in an organic solvent.[7][15]

Rationale: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[7] Piperidine acts as the base to abstract the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene, which is subsequently scavenged by excess piperidine to form a stable adduct.[7][8] This prevents side reactions with the newly liberated amine.

Materials:

  • This compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, anhydrous

  • Diethyl ether, cold

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DMF in a round-bottom flask.

  • Add the 20% piperidine in DMF solution to the flask. A typical ratio is 5-10 equivalents of piperidine relative to the substrate.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a typical mobile phase would be DCM:Methanol 9:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates the completion of the deprotection. This usually takes 30-60 minutes.[16]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and piperidine.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 3-carboxymethyl-morpholine.

Verification: The successful removal of the Fmoc group can be confirmed by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[7]

Start This compound Step1 Dissolve in DMF Start->Step1 Step2 Add 20% Piperidine/DMF Step1->Step2 Step3 Stir at RT & Monitor by TLC Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Work-up (DCM, NaHCO3, Brine) Step4->Step5 End 3-Carboxymethyl-morpholine Step5->End

Caption: Workflow for Fmoc Deprotection.

Protocol 2: Payload Conjugation via Carboxylic Acid Activation

With the Fmoc group removed, the next step is typically to conjugate a therapeutic payload to the carboxymethyl group. This is most commonly achieved by activating the carboxylic acid to form an active ester, which then readily reacts with a primary or secondary amine on the payload molecule.[10][17]

Rationale: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps the intermediate, forming a more stable NHS ester that is still highly reactive towards primary amines, resulting in a stable amide bond.[10][18]

Materials:

  • Deprotected 3-carboxymethyl-morpholine

  • Amine-containing payload (e.g., a cytotoxic agent with a free amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the deprotected 3-carboxymethyl-morpholine and the amine-containing payload in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to act as a non-nucleophilic base to neutralize any acids formed and maintain an optimal pH for the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by HPLC.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase HPLC to isolate the desired morpholine-linker-payload conjugate.

Data Presentation: Typical Reaction Conditions

StepReagent/SolventEquivalentsTemperature (°C)Time (hours)
Fmoc Deprotection 20% Piperidine/DMF5-10250.5 - 1
Payload Conjugation EDC1.2254 - 12
NHS1.2254 - 12
DIPEA2-3254 - 12

Protocol 3: Antibody Conjugation Strategy

The final stage in creating an ADC is the conjugation of the morpholine-linker-payload construct to a monoclonal antibody (mAb).[] The exposed secondary amine of the morpholine ring now serves as the attachment point for a bifunctional crosslinker, which will then react with a suitable functional group on the antibody. A common strategy involves targeting the side-chain ε-amino groups of lysine residues.[18][20]

Rationale: A heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), can be used. The NHS ester end of SMCC will react with the secondary amine of the morpholine linker to form a stable amide bond. This introduces a maleimide group, which can then specifically react with thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.[18][20]

Materials:

  • Morpholine-linker-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • SMCC crosslinker

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

Part A: Functionalization of the Linker-Payload

  • Dissolve the morpholine-linker-payload conjugate and SMCC (1.5 equivalents) in an anhydrous organic solvent like DMF.

  • Add DIPEA (2-3 equivalents) and stir at room temperature for 2-4 hours to form the maleimide-functionalized linker-payload.

  • Purify the product by HPLC.

Part B: Antibody Reduction and Conjugation

  • Incubate the mAb with a controlled amount of TCEP (e.g., 2-5 equivalents) in a suitable buffer to partially reduce the interchain disulfide bonds, exposing reactive thiol groups. The degree of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[1]

  • Remove excess TCEP using a desalting column.

  • Immediately add the maleimide-functionalized linker-payload to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature or 4°C for 2-16 hours.

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated payload and antibody fragments using size-exclusion chromatography (SEC).

cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Final Conjugation Morpholine_Linker_Payload Morpholine-Linker-Payload (with free amine) Reaction1 React with SMCC in DMF/DIPEA Morpholine_Linker_Payload->Reaction1 SMCC SMCC Crosslinker SMCC->Reaction1 Maleimide_Linker_Payload Maleimide-Functionalized Linker-Payload Reaction1->Maleimide_Linker_Payload Final_Reaction Thiol-Maleimide Coupling Maleimide_Linker_Payload->Final_Reaction Antibody Monoclonal Antibody (with disulfide bonds) Reaction2 Partial Reduction of Disulfides Antibody->Reaction2 TCEP TCEP Reducing Agent TCEP->Reaction2 Reduced_Antibody Reduced Antibody (with free thiols) Reaction2->Reduced_Antibody Reduced_Antibody->Final_Reaction ADC Antibody-Drug Conjugate (ADC) Final_Reaction->ADC

Caption: Overall workflow for ADC synthesis.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex targeted drug delivery systems. Its pre-installed Fmoc-protected amine and reactive carboxylic acid handle allow for a modular and controlled approach to linker synthesis and conjugation. The inherent "drug-like" properties of the morpholine scaffold can further contribute to the overall stability and pharmacokinetic profile of the final conjugate.[3][21] The protocols outlined in this application note provide a robust framework for researchers to incorporate this promising molecule into their drug development pipelines, paving the way for more effective and safer targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Cassinelli, G., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • S.à r.l., A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 949.
  • G., C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(2), 169-186. Retrieved from [Link]

  • G., C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... ResearchGate. Retrieved from [Link]

  • Springer Nature. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Reddit. (2024). How do they get the linker and drug onto the antibody in antibody-drug conjugates?. Reddit. Retrieved from [Link]

  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Creative Biolabs. Retrieved from [Link]

  • NIH. (n.d.). Methods for site-specific drug conjugation to antibodies. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers. Retrieved from [Link]

  • MDPI. (n.d.). Targeted drug delivery: Innovations in pharmacoscience and biomedical applications. MDPI. Retrieved from [Link]

  • NIH. (n.d.). Biofunctionalized Targeted Nanoparticles for Therapeutic Applications. PMC. Retrieved from [Link]

  • NIH. (2025). Clinical Applications of Targeted Nanomaterials. PMC. Retrieved from [Link]

Sources

Application Note: A Multi-Platform Analytical Approach for Peptides Incorporating 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids, such as 4-Fmoc-3-carboxymethyl-morpholine, into peptide structures is a critical strategy in modern drug discovery for enhancing therapeutic properties like stability, potency, and bioavailability.[1][2][3] The unique structural characteristics of these modified peptides necessitate robust and tailored analytical methodologies to ensure identity, purity, and quality throughout the synthesis and purification processes. This application note provides a comprehensive guide to the multi-platform analytical characterization of peptides containing the this compound building block, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and expert insights are provided to address the specific analytical challenges posed by this morpholine-based amino acid analogue.

Introduction: The Significance of Morpholine-Modified Peptides

Morpholine scaffolds are increasingly utilized in medicinal chemistry to impart favorable physicochemical properties to bioactive molecules.[4] In peptide science, the integration of building blocks like this compound can enforce specific backbone conformations, improve enzymatic stability, and modulate solubility. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.[5][6] However, the presence of the bulky Fmoc group and the distinct chemical nature of the morpholine ring require specialized analytical considerations beyond standard peptide characterization.

This guide is designed to provide researchers with the necessary tools to develop and validate analytical methods for these novel peptide entities, ensuring the integrity of their research and development efforts.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and In-Process Control

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[7] For peptides containing the hydrophobic Fmoc group, careful optimization of chromatographic conditions is crucial to achieve adequate resolution from closely related impurities.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 stationary phase is the standard for peptide separations due to its hydrophobicity, which allows for effective retention and separation based on the overall hydrophobicity of the peptide.[7][8]

  • Mobile Phase: An acidic mobile phase, typically containing 0.1% trifluoroacetic acid (TFA), is employed to ensure protonation of acidic residues and to act as an ion-pairing agent, which improves peak shape and resolution.[7][8]

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute peptides of varying hydrophobicities. The gradient slope must be optimized to separate the target peptide from synthesis-related impurities, such as deletion sequences or incompletely deprotected species.

  • Dual Wavelength Detection: Monitoring at 214/220 nm allows for the detection of the peptide backbone, while detection at 265 nm or 301 nm is specific for the Fmoc group, enabling the differentiation of Fmoc-containing and deprotected peptides.[7]

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a crude or purified peptide containing this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm).[7]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Peptide dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Set the column temperature to 30 °C.

  • Inject 10-20 µL of the peptide sample.

  • Run the following gradient program:

Time (min)% Mobile Phase B
0.05
25.065
30.095
35.095
35.15
40.05
  • Monitor the elution profile at 220 nm and 265 nm.
  • Integrate the peak areas to calculate the purity of the target peptide.
Data Presentation: Expected Chromatographic Profile

A successful separation will show a major peak corresponding to the target peptide with good peak symmetry. The retention time will be influenced by the overall hydrophobicity of the peptide sequence, with the Fmoc group contributing significantly to retention.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS is an indispensable tool for confirming the molecular weight of the synthesized peptide and for identifying impurities.[9][10][11]

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that produces multiply charged ions, allowing for the analysis of large molecules on mass analyzers with a limited m/z range.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which aids in the confident identification of the target peptide and the characterization of unknown impurities.

  • Mobile Phase Compatibility: Formic acid (0.1%) is often used in place of TFA for LC-MS analysis as it is more compatible with ESI and results in less ion suppression.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the target peptide and identify potential impurities.

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer.

Materials:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample: Peptide dissolved in Mobile Phase A at a concentration of 0.1-0.5 mg/mL.

Procedure:

  • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

  • Inject 1-5 µL of the sample.

  • Apply a suitable gradient, for example, 2% to 60% Mobile Phase B over 20 minutes.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 400-2000.

  • Process the data to deconvolute the multiply charged spectra and determine the monoisotopic mass of the peptide.

Data Presentation: Expected Mass Spectrum

The ESI-MS spectrum will show a series of multiply charged ions. Deconvolution of this spectrum should yield a single peak corresponding to the calculated molecular weight of the peptide containing this compound.

Analytical ParameterExpected Value
Calculated Monoisotopic Mass [Insert calculated mass based on peptide sequence]
Observed Monoisotopic Mass Within 5 ppm of the calculated mass
Major Charge States +2, +3, +4 (depending on peptide sequence)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the presence and integrity of the this compound moiety within the peptide.

Causality Behind Experimental Choices
  • 1H NMR: Provides information on the number and chemical environment of protons, allowing for the identification of characteristic signals from the Fmoc group, the morpholine ring, and the peptide backbone.

  • 13C NMR: Complements the 1H NMR by providing information on the carbon skeleton.

  • 2D NMR (COSY, HSQC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity within the this compound residue.

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of the this compound building block or a small peptide containing it.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Materials:

  • Sample: 5-10 mg of the peptide dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with pH adjustment).

  • Internal Standard: Tetramethylsilane (TMS) or a suitable reference standard.

Procedure:

  • Dissolve the sample in the deuterated solvent.

  • Acquire a 1D 1H NMR spectrum.

  • Acquire a 1D 13C NMR spectrum.

  • If necessary for full assignment, acquire 2D NMR spectra such as COSY and HSQC.

  • Process and analyze the spectra to assign the chemical shifts.

Data Presentation: Expected NMR Chemical Shifts

While specific chemical shifts will depend on the solvent and the surrounding peptide sequence, the following are characteristic regions for the key structural components:

Structural MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Fmoc Aromatic Protons 7.2 - 7.9120 - 145
Fmoc CH and CH₂ 4.2 - 4.547, 67
Morpholine Ring Protons 2.5 - 4.045 - 70
Carboxymethyl CH₂ ~2.7~35
Peptide Backbone α-H 3.5 - 4.550 - 60
Peptide Backbone NH 7.5 - 8.5N/A

Visualization of the Analytical Workflow

The following diagram illustrates the integrated analytical workflow for the characterization of peptides containing this compound.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_data Data Output SPPS Solid-Phase Peptide Synthesis (incorporating this compound) HPLC RP-HPLC (Purity Assessment) SPPS->HPLC LCMS LC-MS (Identity Confirmation) SPPS->LCMS NMR NMR Spectroscopy (Structural Elucidation) SPPS->NMR Purity Purity (%) HPLC->Purity MW Molecular Weight (Da) LCMS->MW Structure Structural Confirmation NMR->Structure

Caption: Integrated workflow for peptide analysis.

Conclusion

The analytical characterization of peptides modified with non-proteinogenic amino acids like this compound demands a multi-faceted approach. By combining the strengths of RP-HPLC for purity determination, LC-MS for identity verification, and NMR for detailed structural elucidation, researchers can ensure the quality and integrity of their novel peptide therapeutics. The protocols and insights provided in this application note serve as a robust starting point for developing and implementing analytical methods tailored to these unique and promising molecules.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Angell, Y. L., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry.
  • Krasniqi, E., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules.
  • Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
  • Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Do, T., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Biochemical Pharmacology.
  • Balaram, P. (2003). Non-protein amino acids in peptide design. Journal of Peptide Research.
  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ResearchGate. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • Farmacia Journal. (n.d.). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Fmoc-morpholine-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2020). Assessment of the Higher-Order Structure of Formulated Monoclonal Antibody Therapeutics by 2D Methyl Correlated NMR and Principal Component Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Peptides Modified with 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of Sterically Demanding and Conformationally Constrained Peptides

The introduction of non-canonical amino acids and modifications into peptide sequences is a cornerstone of modern drug discovery and development. These modifications are strategically employed to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. One such modification, the incorporation of 4-Fmoc-3-carboxymethyl-morpholine, offers a unique structural motif. The morpholine ring introduces a conformational constraint, while the carboxymethyl group provides a potential point for further conjugation or modulation of physicochemical properties. However, the very features that make this modification attractive also present significant challenges during purification. The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group, if retained for a "Fmoc-on" purification strategy, dominates the chromatographic behavior of the peptide. This, combined with the inherent complexity of the modified peptide, necessitates a well-designed purification protocol to achieve the high levels of purity required for research and therapeutic applications.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of peptides modified with this compound. We will delve into the underlying principles of reversed-phase high-performance liquid chromatography (RP-HPLC), the industry-standard technique for peptide purification, and provide robust, step-by-step protocols to navigate the challenges associated with these complex molecules.[1][2]

Understanding the Challenge: Physicochemical Properties and Their Chromatographic Implications

The successful purification of any peptide hinges on exploiting the differences in physicochemical properties between the target peptide and its related impurities.[3] In the case of this compound modified peptides, the following factors are paramount:

  • Hydrophobicity: The presence of the large, aromatic Fmoc group renders the peptide significantly more hydrophobic than its unprotected counterparts.[4][5] This increased hydrophobicity leads to stronger retention on reversed-phase columns, which can be advantageous for separating the full-length product from truncated failure sequences that lack the Fmoc group.[4]

  • Steric Hindrance: The bulky nature of the Fmoc-morpholine modification can influence peptide conformation and potentially lead to aggregation, especially in hydrophobic sequences.[6] This can result in broad peaks and poor recovery during chromatography.

  • Ionization: The carboxymethyl group introduces an acidic moiety, the ionization state of which will be influenced by the mobile phase pH. This can be leveraged to fine-tune selectivity during purification.

Core Strategy: "Fmoc-On" Reversed-Phase HPLC Purification

A highly effective strategy for purifying these modified peptides is the "Fmoc-on" approach.[4] This involves purifying the crude peptide with the N-terminal Fmoc group still attached. The significant increase in retention time of the Fmoc-peptide on a reversed-phase column allows for excellent separation from non-Fmoc-containing impurities.[4] Following purification, the Fmoc group can be removed, and a final polishing step can be performed if necessary.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound modified peptides.

Peptide Purification Workflow General Purification Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_final_steps Final Processing SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Analytical_HPLC Analytical HPLC Analysis Crude_Peptide->Analytical_HPLC Prep_HPLC Preparative RP-HPLC ('Fmoc-on') Analytical_HPLC->Prep_HPLC Fraction_Analysis Fraction Analysis (LC-MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Fmoc_Removal Fmoc Deprotection (if required) Pooling->Fmoc_Removal Final_Purification Final Polishing Step (optional) Fmoc_Removal->Final_Purification Lyophilization Lyophilization Final_Purification->Lyophilization Final_Product Pure Modified Peptide Lyophilization->Final_Product

Caption: A flowchart of the purification process.

Detailed Protocols

Protocol 1: Analytical RP-HPLC for Method Development

Before proceeding to preparative scale, it is crucial to develop an optimized analytical method to assess the purity of the crude peptide and guide the preparative purification strategy.

Objective: To establish the retention time of the target peptide and resolve it from major impurities.

Materials:

  • Crude peptide sample, dissolved in a suitable solvent (e.g., 50% acetonitrile/water)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a minimal volume of a solvent mixture that ensures complete dissolution (e.g., 50% ACN in water). For hydrophobic peptides, a small amount of DMSO or DMF may be required.[]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[4] For highly hydrophobic peptides, a C8 or C4 column might be considered to reduce retention times.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for peptide bonds) and 265 nm or 301 nm (for the Fmoc group).

    • Column Temperature: 30-40°C. Elevated temperatures can improve peak shape and resolution.[9][10]

    • Injection Volume: 10-20 µL.

    • Gradient: A shallow gradient is often optimal for peptide separations.[9][11] Start with a scouting gradient and then optimize.

      • Scouting Gradient: 5% to 95% B over 30 minutes.

      • Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B, a gradient of 40-70% B over 30 minutes may provide better resolution.

Data Interpretation:

  • Identify the peak corresponding to the target peptide (usually the major peak with strong absorbance at the Fmoc-specific wavelength).

  • Assess the resolution between the target peak and major impurities.

  • Use this data to design the preparative HPLC gradient.

ParameterTypical Starting ConditionsOptimization Considerations
Column C18, 5 µm, 150 x 4.6 mmUse C8 or C4 for very hydrophobic peptides.[8]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[9]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier.[8]
Gradient 5-95% B over 30 min (Scouting)Develop a shallow gradient around the elution point of the target peptide for improved resolution.[10][11]
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and run time.
Temperature 30-40 °CIncreasing temperature can improve peak shape and alter selectivity.[10]
Detection 220 nm & 265/301 nmDual wavelength detection helps to distinguish Fmoc-containing peptides from other impurities.
Protocol 2: Preparative RP-HPLC ("Fmoc-On")

Objective: To purify the this compound modified peptide to a high degree of purity (>95%).

Materials:

  • Crude peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

Procedure:

  • System Preparation:

    • Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Loading:

    • Dissolve the crude peptide in the minimal amount of a suitable solvent. The sample should be fully dissolved to prevent column plugging.

    • Load the sample onto the column. The loading amount will depend on the column size and the resolution of the separation.

  • Chromatographic Conditions:

    • Column: A preparative C18 column is a good starting point.[2]

    • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Gradient: Use the optimized gradient from the analytical run, adjusting for the different column dimensions and flow rate. A common practice is to maintain the same gradient length in column volumes.

  • Fraction Collection:

    • Collect fractions throughout the elution of the main peak. Collect smaller fractions across the peak to isolate the purest portions.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry (LC-MS) to determine the purity and confirm the identity of the target peptide.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the aqueous solution and lyophilize to obtain the purified peptide as a fluffy white powder.

ParameterTypical Preparative ConditionsKey Considerations
Column C18, 10 µm, 250 x 21.2 mmColumn dimensions should be chosen based on the amount of crude peptide to be purified.
Mobile Phase A 0.1% TFA in WaterEnsure high purity of water and TFA to avoid contamination of the final product.
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Adapted from analytical methodMaintain a shallow gradient for optimal resolution. A step gradient can sometimes be used to remove highly retained impurities.
Flow Rate 10-20 mL/minScale the flow rate proportionally to the column cross-sectional area from the analytical method.
Loading Dependent on column and resolutionDo not overload the column, as this will lead to poor resolution and peak broadening.
Fraction Analysis Analytical HPLC and Mass SpecEssential for confirming the purity and identity of the collected fractions before pooling.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad Peaks - Peptide aggregation- Secondary interactions with the stationary phase- Column overloading- Add organic modifiers like isopropanol to the mobile phase.[8]- Increase column temperature.[10]- Optimize TFA concentration.[9]- Reduce the amount of peptide loaded onto the column.
Poor Resolution - Inappropriate gradient slope- Unsuitable column chemistry- Co-eluting impurities- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[10][11]- Screen different column chemistries (e.g., C8, C4, Phenyl).[11]- Adjust the mobile phase pH (if TFA is not providing sufficient resolution).
Low Recovery - Irreversible adsorption to the column- Peptide precipitation on the column- Use a different column chemistry (e.g., a polymer-based column).- Ensure the peptide is fully dissolved in the injection solvent.- For very hydrophobic peptides, a flush with a strong organic solvent may be necessary.
Baseline Drift - TFA absorbance changes with ACN concentration- This is a known phenomenon with TFA.[] Monitor the chromatogram at a slightly higher wavelength (e.g., 225 nm) where the effect is less pronounced.

Post-Purification Processing

Fmoc Deprotection

If the final application requires the free N-terminus, the Fmoc group must be removed after purification.

Procedure:

  • Dissolve the purified, lyophilized Fmoc-peptide in a suitable solvent (e.g., DMF).

  • Add a solution of 20% piperidine in DMF.[12][13] Morpholine can also be a greener alternative for Fmoc removal.[14]

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • The deprotected peptide can be precipitated with cold diethyl ether and collected by centrifugation.

  • Wash the peptide pellet with ether to remove residual piperidine and dibenzofulvene adducts.

Final Polishing Step

After Fmoc removal, a final purification step using the same HPLC conditions (with an adjusted gradient for the now more polar peptide) may be necessary to remove any impurities generated during the deprotection step.

Conclusion: A Pathway to High Purity Modified Peptides

The purification of peptides modified with this compound presents a unique set of challenges that can be overcome with a systematic and well-informed approach. By leveraging the principles of reversed-phase HPLC, particularly an "Fmoc-on" strategy, researchers can achieve the high levels of purity essential for their downstream applications. Careful method development at the analytical scale, followed by a well-executed preparative separation, is the key to success. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for scientists and professionals in the field of peptide chemistry and drug development.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Packman, L. C. (1994). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed.
  • Gritti, F., & Guiochon, G. (2006). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. NIH.
  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification.
  • BenchChem. (n.d.). Optimizing HPLC Gradient for Separation of Peptide Isomers.
  • BenchChem. (n.d.). HPLC Purification of Fmoc-Tyr-OH Containing Peptides.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-Bip(4,4')-OH.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Ater, I. T., et al. (2022). Advances in Therapeutic Peptides Separation and Purification. MDPI.
  • Chem-Impex. (n.d.). (R)-Fmoc-3-carboxythiomorpholine.
  • Singh, S. (2023). What are the common challenges faced in peptide purification using chromatography? Quora.
  • Azevedo, V., et al. (2020). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BOC Sciences. (n.d.). FAQ Peptide Purification.
  • Al-Hnawy, A., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate.
  • Pro-Peptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • El-Faham, A., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • Rege, P. D., & Hostetter, M. K. (2006). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling of 4-Fmoc-3-carboxymethyl-morpholine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of 4-Fmoc-3-carboxymethyl-morpholine (Fmoc-Cmm-OH). This sterically hindered building block can present significant coupling difficulties, leading to deletion sequences and low purity of the final peptide. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully integrate this valuable moiety into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The slow coupling kinetics of this compound are primarily due to steric hindrance. The bulky morpholine ring, coupled with the adjacent carboxymethyl group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This spatial interference is a common challenge with sterically hindered amino acids, such as those with N-methylation or α,α-disubstitution.[2]

Q2: What are the immediate signs of a failed or incomplete coupling of Fmoc-Cmm-OH?

A2: The most common indicators of an incomplete coupling reaction are:

  • A positive Kaiser test (or other amine detection test): After the coupling step, a positive colorimetric test indicates the presence of unreacted free primary amines on the resin.[3][4]

  • Low crude peptide purity: Analysis of the cleaved peptide by HPLC will show significant deletion sequences where the Fmoc-Cmm-OH residue is missing.[4]

  • Repetitive sequence failure: If the Fmoc-Cmm-OH is part of a repeating unit, you may observe a ladder of deletion sequences in the final mass spectrum.

Q3: Can I just "double couple" Fmoc-Cmm-OH to solve the problem?

A3: While double coupling, or repeating the coupling step, is a common strategy for difficult residues, it may not be sufficient on its own for a highly hindered amino acid like Fmoc-Cmm-OH.[5] It is often more effective to optimize the initial coupling conditions by selecting a more potent activation method and adjusting reaction parameters. Double coupling should be considered as a supplementary strategy after primary optimization.

Q4: Are there any specific side reactions to be aware of when coupling Fmoc-Cmm-OH?

A4: The primary side reaction of concern is the formation of deletion sequences due to incomplete coupling. While racemization is a general concern in SPPS, especially with prolonged coupling times or at elevated temperatures, the risk for Fmoc-Cmm-OH is primarily associated with the choice of coupling reagents and bases.[5][6] Using additives like OxymaPure® can help suppress racemization.[7]

Troubleshooting Guide: Enhancing Coupling Efficiency of Fmoc-Cmm-OH

If you are experiencing poor coupling efficiency with this compound, the following strategies, organized by impact level, can significantly improve your results.

Strategy 1: Optimize Your Coupling Reagent and Additive System

The choice of coupling reagent is the most critical factor in overcoming steric hindrance. Standard carbodiimide activators like DIC/HOBt may be insufficient.

Recommended Reagents:
  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This uronium salt, which incorporates an OxymaPure moiety, is highly recommended for sterically hindered couplings.[8][9] It has demonstrated superior performance compared to HBTU and HATU in many cases, offering high coupling efficiency and reduced racemization.[8][10][11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that is also effective for hindered amino acids.[9]

  • PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): This reagent often shows faster coupling rates than PyBOP due to the electron-withdrawing effect of the -OAt active ester formed.[9]

Comparative Data for Coupling Reagents:
Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered ResiduesRacemization Risk
DIC/HOBt Carbodiimide/Additive60-180 minLow to ModerateModerate
HBTU Aminium/Uronium Salt20-60 minModerateLow
PyBOP Phosphonium Salt30-120 minModerate to HighLow
HATU Aminium/Uronium Salt15-45 minHighVery Low
COMU Aminium/Uronium Salt15-45 minVery HighVery Low[6]

This table provides a general comparison; optimal times and efficiency can vary based on the specific peptide sequence.

Experimental Protocol: Coupling with COMU
  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[3]

  • Reagent Preparation:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Dissolve COMU (2.9 equivalents) in DMF.

    • Have N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) ready. Collidine is reported to reduce racemization compared to DIPEA.[6]

  • Activation and Coupling:

    • Add the Fmoc-Cmm-OH solution to the deprotected resin.

    • Add the COMU solution.

    • Add the base (DIPEA or Collidine).

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.[3] If the test is positive, consider a second coupling or proceed to the next section's recommendations.

Strategy 2: Leverage Temperature to Overcome Kinetic Barriers

Increasing the reaction temperature can significantly enhance the rate of sluggish coupling reactions.[12]

Key Considerations:
  • Conventional vs. Microwave Heating: Both conventional heating and microwave-assisted SPPS can be effective. The primary benefit of microwave irradiation in SPPS is often attributed to a rapid thermal effect.[13]

  • Temperature Range: A temperature range of 50-75°C is typically effective. For particularly difficult couplings, temperatures up to 86°C have been used successfully.[13]

  • Racemization Risk: Be aware that elevated temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[5][13] Fmoc-Cmm-OH is not as susceptible, but it is a factor to consider in the overall peptide sequence.

Workflow for Temperature-Assisted Coupling:

G cluster_0 Troubleshooting Workflow Start Initial Coupling Fails (Positive Kaiser Test) Optimize_Reagent Optimize Coupling Reagent (e.g., switch to COMU) Start->Optimize_Reagent Step 1 Increase_Temp Increase Reaction Temperature (50-75°C) Optimize_Reagent->Increase_Temp Step 2 (If still slow) Double_Couple Perform a Second Coupling (Double Coupling) Increase_Temp->Double_Couple Step 3 (If necessary) Success Coupling Successful (Negative Kaiser Test) Increase_Temp->Success Often sufficient Double_Couple->Success

Caption: Troubleshooting workflow for slow coupling.

Strategy 3: Extended Reaction Times and Solvent Considerations

For sterically hindered couplings, extending the reaction time beyond the standard 1-2 hours can be beneficial.[14]

  • Extended Coupling: Allow the reaction to proceed for 4-12 hours at room temperature.

  • Solvent Choice: While DMF is the standard, for sequences prone to aggregation which can exacerbate steric hindrance, consider using a solvent mixture like DCM/DMF/NMP (1:1:1).

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with a systematic approach to troubleshooting. By prioritizing the use of high-efficiency coupling reagents like COMU, judiciously applying heat to overcome kinetic barriers, and allowing for sufficient reaction time, researchers can effectively overcome the challenges posed by its steric hindrance. Always validate the completion of each coupling step to ensure the integrity of your final peptide product.

References
  • Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-170. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5142-5151. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405-410. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Otvos, L., et al. (2011). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

Sources

preventing side reactions with 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fmoc-3-carboxymethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting side reactions when using this versatile building block in your synthetic workflows. The unique structure of this reagent, combining a morpholine scaffold with a carboxymethyl group, offers exciting possibilities in peptidomimetic and drug design, but also requires careful consideration of reaction conditions to ensure optimal outcomes.

Introduction to this compound

This compound is a valuable synthetic building block, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] The morpholine ring imparts structural rigidity and can improve pharmacokinetic properties, while the Fmoc-protected amine and the carboxylic acid handle allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1] However, like many specialized amino acid analogues, its use is not without potential challenges. This guide will walk you through the most common issues and provide robust solutions.

Troubleshooting Guide: Navigating Potential Side Reactions

This section addresses specific experimental problems you may encounter when using this compound.

Observed Problem 1: Low Yield of the Desired Product and Presence of Deletion Sequences

Potential Cause: Incomplete Fmoc deprotection of the morpholine nitrogen.

Causality: The steric hindrance around the nitrogen atom within the morpholine ring, especially with the adjacent carboxymethyl group, can sometimes lead to slower or incomplete removal of the bulky Fmoc group compared to standard amino acids. This results in a portion of the growing peptide chains being capped, leading to truncated sequences.

Recommended Solution:

  • Extended Deprotection Time: Increase the Fmoc deprotection time with your standard piperidine/DMF solution. A second deprotection step can also be beneficial.[3]

  • Alternative Deprotection Reagents: Consider using alternative bases to piperidine that have been shown to be effective while potentially reducing side reactions. Piperazine has been noted to cause fewer side reactions in some cases.[4][5] Recent studies have also highlighted morpholine itself as a promising reagent for Fmoc removal, demonstrating efficiency in minimizing diketopiperazine and aspartimide formation.[6][7][8]

  • Monitoring Deprotection: The completion of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released.[3]

Observed Problem 2: Appearance of an Unexpected Peak with the Same Mass as the Starting Dipeptide during LC-MS Analysis

Potential Cause: Diketopiperazine (DKP) formation.

Causality: DKP formation is a common side reaction in SPPS, particularly when proline or other cyclic amino acids are at the C-terminus of a dipeptide attached to the resin.[9][10] The cyclization of the N-terminal dipeptide leads to its cleavage from the resin, resulting in a loss of yield.[9] The morpholine structure in this compound can also be prone to this intramolecular cyclization. This reaction is often catalyzed by the base used for Fmoc deprotection.[10][11][12]

Recommended Solution:

  • Choice of Deprotection Reagent: The use of morpholine as the deprotection agent has been shown to significantly minimize DKP formation compared to piperidine.[6][7]

  • Incorporate as a Dipeptide: If possible, synthesize a dipeptide unit containing this compound in solution phase and then couple it to the resin-bound peptide. This bypasses the vulnerable dipeptide stage on the solid support.

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution has been shown to have a beneficial effect in reducing some base-induced side reactions.[4]

DKP_Prevention cluster_solutions Preventative Measures Start Dipeptide on Resin (Xaa-Morpholine-Resin) Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection DKP_Formation Diketopiperazine Formation (Side Reaction) Fmoc_Deprotection->DKP_Formation Base-catalyzed cyclization Coupling Coupling of Next Fmoc-Amino Acid Fmoc_Deprotection->Coupling Successful Deprotection Target_Peptide Target Peptide Coupling->Target_Peptide Use_Morpholine Use Morpholine for Fmoc Deprotection Use_Morpholine->Fmoc_Deprotection Inhibits Dipeptide_Coupling Couple as a Dipeptide (Solution Phase First) Dipeptide_Coupling->Coupling Bypasses risk

Sources

Technical Support Center: Troubleshooting Incomplete Fmac Removal from Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc deprotection during the solid-phase peptide synthesis (SPPS) of sequences containing morpholine moieties. While the morpholine ring itself is generally stable under standard deprotection conditions, its incorporation can introduce steric bulk and unique conformational properties to the peptide, potentially leading to issues commonly observed in "difficult" sequences.

This resource provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common symptoms to root causes and finally to validated, step-by-step protocols. Our focus is on providing not just procedural instructions, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The First Line of Defense

Here we address the most common questions and initial troubleshooting steps when incomplete Fmoc removal is suspected in morpholine-containing peptide synthesis.

Q1: I suspect incomplete Fmoc deprotection of my morpholine-containing peptide. What are the immediate signs and how can I confirm it?

A1: The initial indicators of incomplete Fmoc removal are often qualitative and can be observed during the synthesis process. Following the deprotection step, a failure to obtain a strong positive result with a qualitative test for primary amines is a key warning sign.

To definitively confirm the issue, analytical methods on a cleaved aliquot of the peptide are essential.

  • Qualitative On-Resin Tests:

    • Kaiser Test: This is a highly sensitive test for primary amines. A deep blue color on the resin beads after deprotection indicates the presence of free N-terminal amines, signifying successful Fmoc removal. A yellow or faint color suggests the Fmoc group is still attached.[1] Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another colorimetric assay for detecting primary amines and can be used as an alternative to the Kaiser test.

  • Quantitative and Confirmatory Analysis:

    • High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample will likely show two major peaks. The desired, deprotected peptide will be more polar and typically elute earlier than the more hydrophobic, Fmoc-protected peptide.[2]

    • Mass Spectrometry (MS): Mass analysis of the crude peptide mixture will reveal a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which is the mass of the Fmoc group.[2] This provides definitive evidence of incomplete deprotection.

Q2: My standard deprotection protocol with 20% piperidine in DMF is failing for my morpholine-containing peptide. What are the likely causes?

A2: When a standard protocol fails, it's crucial to consider the unique characteristics of your peptide sequence. The presence of a morpholine residue can contribute to two primary challenges:

  • Steric Hindrance: The bulky nature of the morpholine ring, especially when it is near the N-terminus, can physically obstruct the piperidine base from accessing the Fmoc group.[3] This is particularly relevant if the morpholine is adjacent to other bulky amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can be promoted by certain sequences.[4] This aggregation can make the peptide-resin less permeable to solvents and reagents, effectively shielding the Fmoc group from the deprotection solution.[3] The conformational constraints imposed by a morpholine residue can sometimes contribute to this phenomenon.

It is also important to rule out common procedural issues:

  • Reagent Quality: Piperidine can degrade over time. Ensure you are using a fresh, high-quality source.[1]

  • Incorrect Concentration: The standard concentration is 20% piperidine in DMF. Verify that your deprotection solution was prepared correctly.[1]

Q3: Is it possible that the piperidine is reacting with the morpholine ring in my peptide?

A3: Based on current literature, a side reaction between the piperidine used for deprotection and an N-acylated morpholine ring within the peptide structure is not a commonly reported issue. The nitrogen atom in the morpholine ring is part of a tertiary amine and is significantly less nucleophilic than the secondary amine of piperidine. Therefore, it is an unlikely target for reaction under standard Fmoc deprotection conditions. The challenges associated with these peptides are more likely due to the physical properties they impart (steric hindrance and aggregation) rather than chemical reactivity of the morpholine ring itself.

Q4: What are the consequences of proceeding with the synthesis if Fmoc removal is incomplete?

A4: Proceeding with the synthesis after incomplete Fmoc removal will lead to a heterogeneous mixture of peptides, significantly complicating purification and reducing the yield of your target peptide. The primary consequences are:

  • Deletion Sequences: The unreacted N-terminus will be capped during the subsequent coupling step, resulting in a peptide that is missing one or more amino acids.

  • Fmoc-Adducts: The final product will be contaminated with the desired peptide that still has the Fmoc group attached.

  • Complex Purification: These byproducts often have chromatographic properties similar to the desired peptide, making purification by HPLC challenging and sometimes impossible.

In-Depth Troubleshooting and Optimization

If the initial troubleshooting steps do not resolve the issue, a more systematic approach to optimizing the deprotection protocol is necessary. The following sections provide detailed strategies, from modifying the standard protocol to employing alternative reagents.

Workflow for Troubleshooting Incomplete Fmoc Deprotection

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Resolution start Suspected Incomplete Deprotection kaiser_test Perform Kaiser or TNBS Test start->kaiser_test hplc_ms Analyze Cleaved Aliquot by HPLC/MS kaiser_test->hplc_ms Negative/Weak Result success Successful Deprotection kaiser_test->success Positive Result modify_std Modify Standard Protocol (Time, Temperature) hplc_ms->modify_std Confirmed Incomplete Deprotection stronger_base Use Stronger/Alternative Base (DBU, Piperazine) modify_std->stronger_base Still Incomplete chaotropes Add Chaotropic Agents or Disruptive Solvents stronger_base->chaotropes Still Incomplete chaotropes->success

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Optimizing Standard Deprotection Conditions

Before resorting to alternative reagents, optimizing the existing protocol is often sufficient. These modifications aim to overcome kinetic barriers and disrupt peptide aggregation.

ParameterStandard ConditionOptimized ConditionRationale
Deprotection Time 2 x 5-10 min2 x 20-30 min or longerAllows more time for the piperidine solution to penetrate aggregated peptide structures and react.[1]
Temperature Room Temperature35-50°CIncreased temperature can disrupt secondary structures (like β-sheets) and enhance reaction kinetics.[1]
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP has better solvating properties for some aggregated sequences and can improve reagent access.
Alternative Deprotection Reagents

For particularly challenging sequences, a stronger or different base may be required.

Reagent CocktailConcentrationTypical TimeUse Case & Considerations
4-Methylpiperidine 20% (v/v) in DMF2 x 10 minSimilar kinetics to piperidine, can sometimes be more effective for certain sequences.
DBU / Piperidine 2% DBU / 2% Piperidine (v/v) in DMF1 x 5-10 minDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a much stronger, non-nucleophilic base that can deprotect very hindered Fmoc groups.[5][6] Piperidine is added to scavenge the dibenzofulvene byproduct.[5][6] Caution: DBU can increase the risk of aspartimide formation in Asp-containing peptides.[5]
Piperazine / DBU 5% Piperazine (w/v) / 2% DBU (v/v) in NMP1 x 5-15 minPiperazine is a milder base than piperidine and can reduce side reactions like diketopiperazine formation.[7][8] The addition of DBU enhances the deprotection kinetics for difficult sequences.[7][8]
Morpholine 50% (v/v) in DMF2 x 20-30 minMorpholine is a weaker base than piperidine and is used when base-labile side-chain protecting groups are present, such as in glycopeptides.[9] It can also minimize side reactions like aspartimide formation.
The Mechanism of Fmoc Deprotection

Understanding the mechanism is key to troubleshooting. Fmoc removal is a base-catalyzed β-elimination reaction.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Fast Elimination Carbanion->Elimination Rate-limiting Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Deprotected_Peptide H2N-Peptide Elimination->Deprotected_Peptide Dibenzofulvene->DBF_Adduct

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

Experimental Protocols

Here are detailed, step-by-step protocols for key procedures mentioned in this guide.

Protocol 1: Enhanced Piperidine Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a fresh 20% (v/v) solution of piperidine in DMF or NMP.

  • First Deprotection: Treat the resin with the piperidine solution and agitate at 35°C for 20 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the piperidine solution and agitate at 35°C for another 20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: DBU/Piperidine Deprotection for Highly Hindered Peptides
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 10-15 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the strong base.

  • Confirmation: Perform a Kaiser test to verify complete deprotection.

Protocol 3: Qualitative Determination of Free Amines (Kaiser Test)
  • Sample Preparation: Place a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 110-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Deprotection Successful): A deep blue or purple color.

    • Negative Result (Incomplete Deprotection): A yellow or orange color.

References

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein & Peptide Letters.

  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.

  • Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Benchchem.

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed.

  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. Benchchem.

  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide. Benchchem.

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.

  • Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI.

  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Green Chemistry Letters and Reviews.

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. AAPPTec.

  • Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 35.

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health.

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Request PDF on ResearchGate.

Sources

Technical Support Center: Optimizing Reactions for Sterically Hindered Morpholine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the synthesis of peptides and complex molecules containing sterically hindered morpholine amino acids. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) to enhance reaction efficiency, minimize reaction times, and ensure the successful incorporation of these valuable but challenging building blocks.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with sterically hindered morpholine amino acids so slow or incomplete?

The primary reason for slow and inefficient coupling is steric hindrance. The bulky morpholine ring structure physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid of the incoming amino acid.[1][2] This increased steric bulk raises the activation energy of the amide bond formation, leading to significantly slower reaction kinetics compared to less hindered amino acids.[3][4][5] Inadequate solvation of the growing peptide chain can also lead to aggregation, further preventing reagents from reaching the reactive sites.[6]

Q2: What are the first-line strategies to improve yields and reaction times?

When encountering a sluggish reaction, a systematic approach is recommended.

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient.[1] Upgrading to a more powerful aminium/uronium salt like HATU or HCTU, or a phosphonium salt like PyBOP, is the most critical first step.[1][7] These reagents form highly reactive intermediates that can better overcome the steric barrier.[8][9]

  • Increase Reaction Time: What works for a standard coupling in 1-2 hours may require significantly longer for a hindered system. Consider extending the reaction time, even overnight, while monitoring progress via a method like a Kaiser test or LC-MS analysis.[1]

  • Optimize the Solvent: The choice of solvent is crucial for solvating the reagents and the growing peptide-resin complex. N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt peptide aggregation that hinders reactions.[1][6]

Q3: My reaction is still not working. Is elevating the temperature a good idea?

Applying gentle heat can indeed help overcome the activation energy barrier of a difficult coupling.[1][3] However, this must be done with caution, as elevated temperatures increase the risk of racemization, particularly with sensitive amino acids.[10] A highly effective and controlled method for applying heat is through the use of microwave-assisted peptide synthesis (MAPS). Microwave energy can dramatically accelerate difficult couplings, often driving them to completion in minutes instead of hours, thereby minimizing the risk of side reactions associated with prolonged heating.[11][12][13][14][15]

In-Depth Troubleshooting Guides

Guide 1: Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. Reagents are not interchangeable, and their efficacy varies dramatically with the degree of steric hindrance.

Mechanism of Action: Aminium/uronium-type reagents like HATU react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[8][16][17] This active ester is then attacked by the amine to form the peptide bond. The superiority of HATU in hindered couplings is attributed to the electron-withdrawing nature of its 7-azabenzotriazole (HOAt) moiety, which makes the resulting active ester more susceptible to nucleophilic attack.[7][17]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Mechanism of HATU-mediated amide bond formation.

Comparative Data on Coupling Reagents for Hindered Systems:

ReagentClassRelative Efficiency (Hindered)Key AdvantagesPotential Issues
HATU Aminium SaltVery HighFast reaction kinetics, low racemization risk, demonstrably superior for hindered couplings.[8][17][18]Higher cost, potential for guanidinylation side reaction if not pre-activated.[6][19]
HBTU/HCTU Aminium SaltHighGood efficiency, lower cost than HATU. Effective for many standard couplings.[17]Slower than HATU for difficult sequences, may require double coupling.[8]
COMU Uronium SaltVery HighEfficiency comparable to HATU, non-explosive byproduct (Oxyma), excellent solubility.[10][20]Higher cost.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation side reactions, making it suitable for slow reactions.[7]Byproducts can be difficult to remove.
DIC/DCC CarbodiimideLowInexpensive, simple to use.Generally ineffective for hindered couplings, high risk of racemization.[1]

Recommendation: For sterically hindered morpholine amino acids, HATU or COMU should be the default choice.

Guide 2: Systematic Optimization of Reaction Parameters

If a powerful coupling reagent alone is insufficient, a systematic optimization of other reaction parameters is necessary.

dot graph G { layout=dot node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Troubleshooting workflow for low coupling efficiency.

Guide 3: Advanced Methodologies for Extremely Difficult Couplings

For the most challenging substrates, where even optimized conditions with HATU/COMU fail, more advanced techniques are required.

  • Microwave-Assisted Peptide Synthesis (MAPS): As mentioned, microwave irradiation provides rapid, efficient, and uniform heating, which can drive difficult couplings to completion in a fraction of the conventional time.[11][12][14] This is particularly effective for hindered amino acids like Aib and N-methylated residues, which share similar challenges with morpholine derivatives.[11][12] Syntheses that take over 40 hours conventionally can be completed in under 3 hours with high purity using microwave enhancement.[12]

  • Acyl Fluoride Formation: In cases of extreme steric hindrance, converting the carboxylic acid to an acyl fluoride intermediate can be highly effective.[1][21] Reagents like TFFH can be used to generate the amino acid fluoride in situ.[10][22] These intermediates are exceptionally reactive and can overcome significant steric barriers where even the best aminium reagents fail.[10][21]

Experimental Protocols

Protocol 1: Optimized Double Coupling using HATU

This protocol is designed for a solid-phase synthesis where a previous coupling attempt showed low efficiency.

  • Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-morpholine amino acid (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in DMF.[1] Allow this pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 45-60 minutes.[1]

  • Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in Step 2. Add this solution to the resin and agitate for another 45-60 minutes.

  • Final Wash & Capping: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, consider capping unreacted amines with acetic anhydride before proceeding to the next cycle.

Protocol 2: Microwave-Assisted Coupling

This protocol is for an automated or manual microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of the Fmoc-morpholine amino acid (e.g., 0.2 M in DMF), an activator solution (e.g., 0.5 M HATU in DMF), and a base (e.g., 2 M DIPEA in NMP).

  • Deprotection: Perform the Fmoc deprotection step as per the instrument's protocol, typically using a piperidine-based solution with microwave heating (e.g., 1-3 minutes at 75°C).

  • Coupling Cycle: Add the amino acid (5 eq.), activator (5 eq.), and base (10 eq.) to the resin.

  • Microwave Irradiation: Apply microwave power to heat the reaction to a set temperature (e.g., 75-90°C) and hold for a defined time (e.g., 5-20 minutes).[15] For highly hindered couplings, longer times may be necessary.[15]

  • Wash: Following the coupling, drain the reaction vessel and perform thorough washes with DMF.

  • Monitoring: Proceed to the next deprotection and coupling cycle. It is crucial to monitor the synthesis of a test peptide by LC-MS after cleavage to validate the protocol.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids (PDF). [Link]

  • Peretto, I. et al. Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(11), 1659-1662. [Link]

  • ResearchGate. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Vrettos, E. I. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50193–50199. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Chen, Y. et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]

  • Katritzky, A. R. et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Balaram, P. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(4), 275-279. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Wang, J. et al. (2023). Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis. Industrial & Engineering Chemistry Research. [Link]

  • El-Faham, A. (2015). Peptide Coupling Reactions. Omics. [Link]

  • ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • Kent, S. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Doti, N. et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 56-62. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Support Center: A Guide to Using Morpholine-Based Amino Acids for Mitigating Peptide Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth guidance on utilizing novel amino acid analogs to overcome one of the most persistent challenges in solid-phase peptide synthesis (SPPS): aggregation. This guide focuses on the application and troubleshooting of a specific class of cyclic amino acid analogs, exemplified by N-Fmoc-morpholine-3-carboxylic acid, to enhance the synthesis of "difficult" peptide sequences.

Introduction: The Challenge of Peptide Aggregation

During SPPS, growing peptide chains, particularly those with hydrophobic residues, can self-associate through interchain hydrogen bonding to form β-sheet-like structures. This aggregation can lead to a host of problems, including:

  • Incomplete coupling reactions: Aggregated chains are sterically hindered, preventing efficient access of activated amino acids.

  • Poor deprotection kinetics: The Fmoc protecting group may be difficult to remove from aggregated sequences.[1]

  • Low yields and purity: The accumulation of deletion sequences and other impurities significantly complicates purification.

  • Failed syntheses: In severe cases, aggregation can completely halt the synthesis process.

To address these challenges, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of "structure-breaking" residues.[2] This guide will focus on the latter, specifically the use of morpholine-based amino acid analogs.

Frequently Asked Questions (FAQs)

Q1: What is 4-Fmoc-3-carboxymethyl-morpholine?

This is likely a slight misnomer for the more formally named 4-Fmoc-morpholine-3-carboxylic acid . This compound is a cyclic amino acid analog where the amino group and a portion of the side chain are incorporated into a morpholine ring.[1][3] The Fmoc group protects the nitrogen for use in Fmoc-based SPPS.

Q2: How does 4-Fmoc-morpholine-3-carboxylic acid prevent peptide aggregation?

Similar to proline and its analogs (pseudoprolines), the incorporation of 4-Fmoc-morpholine-3-carboxylic acid introduces a "kink" or a rigid bend in the peptide backbone.[4] This conformational constraint disrupts the formation of the extended β-sheet structures responsible for aggregation. The cyclic nature of the residue also eliminates the hydrogen bond donor capacity of the amide nitrogen, further hindering interchain hydrogen bonding.[5]

Q3: Is this compound a type of pseudoproline?

While it serves a similar purpose to pseudoprolines (which are typically derived from serine, threonine, or cysteine), 4-Fmoc-morpholine-3-carboxylic acid is a distinct synthetic amino acid.[6] It can be considered a proline analog or a peptidomimetic building block designed to impart specific conformational properties to the peptide chain.[5]

Q4: When should I consider using 4-Fmoc-morpholine-3-carboxylic acid in my peptide synthesis?

The use of this analog is recommended for sequences that are known or predicted to be aggregation-prone. This includes peptides with:

  • Multiple hydrophobic residues in close proximity.

  • Alternating hydrophobic and hydrophilic residues.

  • A high propensity for β-sheet formation.

It is particularly useful in the synthesis of long peptides where the risk of aggregation increases with chain length.

Troubleshooting Guide

Issue 1: Poor Coupling Efficiency of 4-Fmoc-morpholine-3-carboxylic acid

Symptoms:

  • Positive (incomplete) ninhydrin or Kaiser test after coupling.

  • Presence of deletion sequences (peptide minus the morpholine residue) in the final product mass spectrum.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance The cyclic structure of the morpholine amino acid can present a steric challenge for coupling.1. Double couple: Perform the coupling step twice with fresh reagents. 2. Increase coupling time: Extend the coupling reaction time to 2-4 hours. 3. Use a more potent coupling reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a stronger phosphonium- or aminium-based reagent such as HBTU, HATU, or PyBOP.
Suboptimal Activation Incomplete activation of the carboxylic acid will lead to poor coupling yields.1. Ensure appropriate stoichiometry: Use a 3-5 fold excess of the amino acid, coupling reagent, and base over the resin loading capacity. 2. Pre-activate: Mix the amino acid, coupling reagent, and base in the reaction solvent for 5-10 minutes before adding to the resin.
Poor Resin Swelling Aggregation of the preceding peptide sequence can prevent access to the N-terminal amine.1. Solvent selection: Use a more effective swelling solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). 2. Chaotropic salts: Add a low concentration (e.g., 0.1 M) of a chaotropic salt like LiCl to the coupling and washing solutions to disrupt existing aggregation.
Issue 2: Difficulty in Coupling the Subsequent Amino Acid onto the Morpholine Residue

Symptoms:

  • Positive ninhydrin or Kaiser test after coupling the amino acid following the morpholine residue.

  • Truncated sequences (peptide ending at the morpholine residue) are observed in the final mass spectrum.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance at the N-terminus The morpholine ring can sterically hinder the approach of the incoming activated amino acid.1. Use a less sterically hindered incoming amino acid if possible: If the sequence allows, consider a less bulky amino acid at this position. 2. Employ stronger coupling conditions: As with coupling the morpholine residue itself, use a more potent coupling reagent (HATU, PyBOP) and consider double coupling or extended reaction times. 3. Microwave-assisted synthesis: The use of microwave energy can often overcome steric hindrance and drive difficult couplings to completion.
Incomplete Fmoc Deprotection Residual Fmoc groups on the morpholine nitrogen will prevent the subsequent coupling.1. Extend deprotection time: Increase the piperidine treatment time to 10-15 minutes. 2. Use a stronger deprotection cocktail: For very stubborn cases, a solution of 2% DBU and 20% piperidine in DMF can be used. Caution: DBU can increase the risk of side reactions like aspartimide formation in susceptible sequences.

Experimental Protocols & Visualizations

Workflow for Incorporating 4-Fmoc-morpholine-3-carboxylic acid

G cluster_0 Peptide Synthesis Cycle cluster_1 Incorporation of Morpholine Amino Acid A 1. Swell Peptide-Resin B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Wash Resin (DMF) B->C D 4. Couple Next Amino Acid (Standard Protocol) C->D E 5. Wash Resin (DMF) D->E F Repeat Cycle E->F G 6. Swell Peptide-Resin H 7. Fmoc Deprotection (20% Piperidine in DMF) G->H I 8. Wash Resin (DMF, NMP) H->I J 9. Couple 4-Fmoc-morpholine-3-carboxylic acid (e.g., HATU/DIPEA in NMP, Double Couple) I->J K 10. Wash Resin (NMP, DMF) J->K L 11. Continue with Next Cycle K->L G cluster_0 Standard Peptide Chain cluster_1 Peptide with Morpholine Residue Peptide 1 ---[AA]---[AA]---[AA]--- Peptide 2 ---[AA]---[AA]---[AA]--- Peptide 1->Peptide 2 H-Bond Hydrogen Bonding Aggregation -> Aggregation (β-sheet formation) No Aggregation -> Reduced Aggregation Peptide 3 ---[AA]---[Morpholine]---[AA]--- No H-Bond Disrupted Alignment Peptide 4 ---[AA]---[Morpholine]---[AA]---

Caption: Conformational disruption of peptide chains by a morpholine residue.

Protocol: Coupling of 4-Fmoc-morpholine-3-carboxylic acid

Materials:

  • Peptide-resin with free N-terminal amine

  • 4-Fmoc-morpholine-3-carboxylic acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for 20 minutes. Drain the solvent.

  • Activation: In a separate vessel, dissolve 4-Fmoc-morpholine-3-carboxylic acid and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 5 minutes.

  • First Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DMF (3x).

  • Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless), proceed to the next deprotection step. If the test is positive (beads are blue), a second coupling is required.

  • Second Coupling (if necessary): Repeat steps 2 and 3 with fresh reagents for an additional 2 hours.

  • Final Wash: Wash the resin with NMP (3x), DMF (3x), and DCM (3x) before proceeding to the next cycle.

References

  • Aapptec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Guarna, A., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(15), 5871–5874. [Link]

  • Broggini, G., et al. (2021). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications. European Journal of Organic Chemistry, 2021(48), 6569-6580. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

  • Albericio, F., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4461441, 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid. Retrieved from [Link]

  • Gagnon, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 28247–28256. [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]

  • Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7597. [Link]

  • Moroder, L., et al. (2002). Synthesis of Peptides Containing Proline Analogues. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics (pp. 54-82). Georg Thieme Verlag.
  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1865-1867. [Link]

  • Craik, D. J., et al. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147. [Link]

  • Trabocchi, A., et al. (2023). Morpholine Scaffolds’ Preparation for Foldamers’ Design and Construction. Molecules, 28(24), 8092. [Link]

  • Di, L. (2019). The role of drug transporters in drug disposition, drug-drug interactions and drug toxicity. Current drug metabolism, 20(2), 110-122. [Link]

  • Guarna, A., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(15), 5871-5874. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Parvesh, S., et al. (2019). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183002. [Link]

Sources

Technical Support Center: HPLC Purification of Peptides with Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the HPLC purification of peptides incorporating morpholine scaffolds. The introduction of the morpholine moiety, a secondary aliphatic amine, imparts distinct physicochemical properties that require careful consideration during method development to overcome common issues like peak tailing, poor resolution, and low recovery.

Section 1: Foundational Challenges & FAQs
Q1: Why are peptides containing morpholine scaffolds often challenging to purify via Reverse-Phase HPLC?

The primary challenge stems from the basic nature of the morpholine group. The morpholine nitrogen has a pKa of approximately 8.5. In the acidic mobile phases typically used for peptide purification (e.g., 0.1% Trifluoroacetic Acid, pH ≈ 2), this nitrogen is protonated, imparting a positive charge to the peptide. This leads to several complications:

  • Secondary Ionic Interactions: The positively charged peptide can interact strongly with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases. This secondary retention mechanism, in addition to the primary hydrophobic interaction, is a principal cause of significant peak tailing.[1][2]

  • Altered Hydrophobicity: The morpholine ring can influence the peptide's overall hydrophobicity and its three-dimensional conformation in solution, affecting its retention behavior in unpredictable ways compared to its non-morpholine analog.[3][4]

  • Co-elution with Impurities: Synthesis-related impurities, such as deletion or truncated sequences, may have very similar hydrophobic profiles to the target peptide, making them difficult to resolve.[5]

Q2: What are the most common chromatographic problems I should anticipate?

When working with morpholine-containing peptides (MCPs), you are most likely to encounter:

  • Severe Peak Tailing: Asymmetrical peaks with a pronounced "tail" that reduces resolution and complicates accurate quantification.[2]

  • Poor Resolution: Overlapping peaks between the target peptide and closely related impurities.[6][7]

  • Low Recovery: The peptide may bind irreversibly to the column, or broad peaks may lead to excessive fraction collection and apparent loss of product.

  • Inconsistent Retention Times: Shifting retention times between injections can indicate slow equilibration or ongoing interactions with the column.[8]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving specific experimental problems.

Problem: Severe Peak Tailing

Q3: My MCP exhibits a broad, tailing peak. How do I diagnose the cause and improve the peak shape?

Peak tailing for basic compounds like MCPs is most often a chemical interaction issue with the column.[1] Follow this diagnostic and troubleshooting workflow.

G cluster_0 Diagnosis cluster_1 Solution Pathways for Chemical Issues cluster_2 Mobile Phase Modifications cluster_3 Stationary Phase Modifications A Inject a Neutral Standard (e.g., Toluene) B Symmetrical Peak? A->B C System Issue: Check for extra-column volume, blocked frit, void. B->C No D Chemical Issue: Interaction between MCP and stationary phase. B->D Yes S1 Modify Mobile Phase D->S1 S2 Change Stationary Phase D->S2 S1a Increase Ion Pair Strength (e.g., 0.1% TFA) S2a Use a Modern, High-Purity, End-Capped Column S1b Lower Mobile Phase pH (pH < 2 with H3PO4) S1c Operate at High pH (pH 8-10 with NH4OH) S2b Switch to a Hybrid Particle Column (for high pH) G A 1. Analyte Characterization - Sequence, MW, pI - Predicted Hydrophobicity B 2. Initial Column & Mobile Phase Selection A->B C 3. Scouting Gradients - Run fast, steep gradients (e.g., 5-95% B in 10 min) - Determine approximate elution %B B->C D 4. Gradient Optimization - Run shallow gradient around elution %B - Target 1-2% B change over 3-5 column volumes C->D E 5. Peak Shape & Resolution Check D->E F 6. Advanced Optimization (If Needed) - Screen different ion-pairing agents - Screen different stationary phases or pH E->F Unacceptable G 7. Final Method: Loading Study & Fractionation E->G Acceptable F->D

Caption: Systematic workflow for developing a robust HPLC method for MCPs.

Experimental Protocol: Systematic Mobile Phase pH Screening

This protocol is intended for use with a pH-stable, hybrid-particle column to assess the impact of pH on selectivity and peak shape.

Objective: To determine the optimal mobile phase pH for the separation of an MCP from its critical impurities.

Materials:

  • HPLC system with UV detector

  • pH-stable C18 column (e.g., Waters XBridge BEH, Agilent Zorbax StableBond)

  • Mobile Phase A Buffers:

    • pH 2.5: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 10.0: 10 mM Ammonium Bicarbonate in Water, pH adjusted with Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile

  • Crude MCP sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate at pH 2.5: Equilibrate the column with a 95:5 mixture of Mobile Phase A (pH 2.5) / Mobile Phase B for at least 10 column volumes.

  • Initial Run (pH 2.5): Inject the MCP sample and run a standard gradient (e.g., 5-65% B over 30 minutes). Record the chromatogram.

  • System Flush: Thoroughly flush the HPLC system and column with a 50:50 mixture of Water/Acetonitrile for 20 column volumes to remove the previous buffer.

  • Equilibrate at pH 4.5: Equilibrate the column with Mobile Phase A (pH 4.5) / Mobile Phase B (95:5) for at least 15 column volumes.

  • Second Run (pH 4.5): Inject the MCP sample and run the same gradient as in step 2. Record the chromatogram.

  • System Flush: Repeat the flush as described in step 3.

  • Equilibrate at pH 10.0: Equilibrate the column with Mobile Phase A (pH 10.0) / Mobile Phase B (95:5) for at least 15 column volumes.

  • Third Run (pH 10.0): Inject the MCP sample and run the same gradient. Record the chromatogram.

  • Analysis: Compare the three chromatograms, paying close attention to the resolution between the main peak and impurities, as well as the peak shape of the target MCP. The pH that provides the best separation and symmetry should be selected for further optimization.

References
  • Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?Link

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Link

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Link

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Link

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Link

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Link

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?Link

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Link

  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. Link

  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Link

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Link

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Link

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Link

  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Link

  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Link

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Link

  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Link

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Link

  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Link

  • Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Link

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Link

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Link

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Link

  • Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. Link

  • YouTube. (2022). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution. Link

  • ResearchGate. (n.d.). Utilizing displacement effects in RP-HPLC purifications of peptides. Link

  • PubMed Central. (2007). HPLC Analysis and Purification of Peptides. Link

  • LCGC North America. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Link

  • Nature Protocols. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Link

  • ResearchGate. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Link

  • PubMed. (2007). HPLC analysis and purification of peptides. Link

  • PubMed Central. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Link

  • ResearchGate. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Link

  • Journal of Chromatography A. (2004). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Link

  • Kromasil. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Link

  • MDPI. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Link

Sources

Technical Support Center: Mass Spectrometry of 4-Fmoc-3-carboxymethyl-morpholine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of peptides incorporating 4-Fmoc-3-carboxymethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions related to the mass spectrometric characterization of these modified peptides. As Senior Application Scientists, we have compiled this resource based on established principles of peptide fragmentation and extensive field experience to ensure scientific integrity and practical utility.

Introduction to this compound Peptides

Peptides modified with this compound are of growing interest in drug discovery and development due to the unique conformational constraints imparted by the morpholine scaffold. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group in solid-phase peptide synthesis (SPPS)[1][2]. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their successful synthesis, purification, and characterization. This guide will delve into the expected fragmentation patterns, potential challenges, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected dominant fragmentation pathways for peptides containing this compound in Collision-Induced Dissociation (CID)?

A1: In CID, the fragmentation of these peptides will be a composite of standard peptide backbone cleavages and fragmentation of the morpholine moiety and the Fmoc group. Expect to see:

  • b- and y-type ions: These are the standard fragment ions resulting from the cleavage of the peptide amide bonds and will be the primary source of sequence information[3][4][5].

  • Fmoc-related fragments: The Fmoc group is known to influence fragmentation. A characteristic fragmentation pathway involves a McLafferty-type rearrangement leading to the loss of the Fmoc group[6]. You may also observe ions corresponding to the fluorenyl group itself.

  • Morpholine ring fragmentation: The morpholine ring can undergo fragmentation, although specific patterns for this particular derivative are not extensively documented in publicly available literature. General principles of morpholine fragmentation suggest potential ring-opening reactions.

Q2: How does the this compound modification affect the charge state of the peptide in electrospray ionization (ESI)?

A2: The this compound modification itself does not introduce a readily ionizable group. Therefore, the charge state of the peptide in positive-ion ESI will primarily be determined by the number of basic residues (e.g., Arginine, Lysine, Histidine) and the N-terminal amine, if deprotected. The bulky and hydrophobic nature of the Fmoc group might slightly influence the ionization efficiency, but the overall charge state distribution should be comparable to that of unmodified peptides of similar sequence.

Q3: Is Electron Transfer Dissociation (ETD) a suitable fragmentation method for these modified peptides?

A3: Yes, ETD can be a very effective fragmentation method, especially for larger peptides or those with labile post-translational modifications. ETD typically cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions[7][8][9]. A key advantage of ETD is that it often preserves non-covalent interactions and labile modifications that can be lost during CID[4][7]. For this compound peptides, ETD could provide complementary sequence information and may help to localize the modification if there is any ambiguity.

Q4: Can the Fmoc group be retained on fragment ions?

A4: Yes, it is possible to observe fragment ions, particularly b-ions, that retain the Fmoc group. The stability of the Fmoc group on fragment ions can depend on the collision energy and the specific peptide sequence. Studies on Fmoc-protected dipeptides have shown the formation of significant b1+ ions where the Fmoc group is retained[6].

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of this compound peptides.

Issue 1: Unexpected or Missing Fragment Ions

Symptoms:

  • The mass spectrum is dominated by the precursor ion with very few fragment ions.

  • The observed fragment ions do not correspond to the expected peptide sequence.

  • Absence of characteristic b- or y-ion series.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Collision Energy The energy applied during CID may not be sufficient to induce fragmentation of the peptide backbone, especially with the bulky Fmoc group.Systematically increase the collision energy (or normalized collision energy) in your MS/MS experiment. Perform a collision energy ramp to identify the optimal fragmentation conditions.
Charge State of Precursor Ion Higher charge states generally fragment more readily in CID. If your peptide is predominantly in a +1 charge state, fragmentation may be less efficient.Optimize your ESI source conditions (e.g., solvent composition, pH) to promote the formation of higher charge states. Consider using additives like formic acid or acetic acid.
Presence of Proline Residues Peptides containing proline can exhibit unique fragmentation patterns, sometimes leading to preferential cleavage at the N-terminal side of the proline residue.[3][10][11]Be aware of the "proline effect" when interpreting your spectra. If you have multiple prolines, the fragmentation pattern can be complex.
Incomplete Fmoc Removal If the Fmoc group was not completely removed during synthesis, you will observe a mass shift of 222.2 Da.Verify the successful deprotection of your peptide using a small-scale cleavage and analysis by LC-MS before committing to a larger scale.[12]
Issue 2: Poor Ionization Efficiency

Symptoms:

  • Low signal intensity for the peptide of interest.

  • High background noise in the mass spectrum.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Sample Purity Contaminants such as salts, detergents, or residual cleavage reagents can suppress ionization.[13][14]Ensure your peptide sample is properly desalted and purified, for instance, by using C18 ZipTips or offline HPLC.
Sample Concentration If the sample is too dilute, the signal may be weak. Conversely, if it is too concentrated, ion suppression can occur.[13]Prepare a dilution series of your sample to find the optimal concentration for your instrument.
Solvent Composition The choice of solvent for ESI can significantly impact ionization efficiency.Optimize your mobile phase composition. A typical starting point for peptides is a water/acetonitrile gradient with 0.1% formic acid.
Issue 3: Ambiguous Fragmentation Spectra

Symptoms:

  • The spectrum contains a complex mixture of ions that are difficult to assign.

  • Multiple potential fragmentation pathways seem to be occurring simultaneously.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
In-source Fragmentation Fragmentation of the peptide is occurring in the ionization source before mass selection for MS/MS.Reduce the cone voltage or capillary exit voltage in your ESI source to minimize in-source fragmentation.
Co-eluting Impurities If your peptide is not well-separated chromatographically from other species, the resulting MS/MS spectrum will be a composite of fragments from all co-eluting ions.Optimize your HPLC gradient to achieve better separation of your target peptide from impurities.
Complex Fragmentation of the Modification The this compound moiety itself may be undergoing complex fragmentation, leading to a variety of product ions.Consider using a higher resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the fragment ions. This will aid in assigning their elemental compositions and elucidating the fragmentation pathways.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Peptide Solubilization: Dissolve the purified, lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water.

  • Concentration Adjustment: Adjust the concentration of the peptide solution to approximately 1-10 pmol/µL.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

Protocol 2: Setting up a CID MS/MS Experiment
  • Infusion and Tuning (Optional but Recommended): Infuse a solution of your peptide directly into the mass spectrometer to optimize source parameters and determine the optimal collision energy.

  • LC Method: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid. A typical gradient might be 5-95% acetonitrile over 30 minutes.

  • MS Method:

    • Full Scan (MS1): Acquire a full scan to identify the m/z of the precursor ion(s) of your peptide.

    • Data-Dependent MS/MS (MS2): Set up a data-dependent acquisition method to trigger MS/MS on the most intense precursor ions.

    • Inclusion/Exclusion List: If you know the m/z of your peptide, you can add it to an inclusion list to ensure it is selected for fragmentation. You can also add known contaminants to an exclusion list.

    • Collision Energy: Start with a normalized collision energy of 25-35% and optimize as needed.

Visualizations

Fragmentation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting Loop SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Check_Purity Check Purity Data_Analysis->Check_Purity Optimize_LC Optimize LC Method Check_Purity->Optimize_LC Impure Optimize_MS Optimize MS Method Check_Purity->Optimize_MS Pure Optimize_LC->LC_Separation Optimize_MS->MS1

Caption: Experimental workflow for the analysis of this compound peptides.

Fragmentation_Pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Precursor [M+nH]n+ b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID Fmoc_loss Loss of Fmoc Group Precursor->Fmoc_loss CID Morpholine_frag Morpholine Ring Fragments Precursor->Morpholine_frag CID c_ions c-ions Precursor->c_ions ETD z_ions z-ions Precursor->z_ions ETD

Caption: Major fragmentation pathways for modified peptides in MS/MS.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949–1958. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Krzyzanowska, J., Stoj, M., & Szultka-Mlynska, M. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12474. [Link]

  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-528. [Link]

  • Griffiths, J. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Lee, J., Lee, Y. W., & Lee, Y. S. (2020). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Journal of Molecular Structure, 1210, 128003. [Link]

  • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Proteomics, 8(20), 4264–4273. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Proteomics, 8(20), 4264–4273. [Link]

  • de Ru, A. H., van der Burgt, Y. E. M., & van Soolingen, J. (2018). ETD versus CID dissociation of peptides. Angewandte Chemie International Edition, 57(40), 13139-13143. [Link]

  • Pedregal, C., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(23), 5569. [Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. TrAC Trends in Analytical Chemistry, 23(10-11), 713-723. [Link]

  • Albericio, F., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23433–23440. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-843. [Link]

  • Harrison, A. G. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1641–1650. [Link]

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (2021). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. University of the Pacific. [Link]

  • Flegel, J., et al. (2019). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Bandeira, N., & Pevzner, P. A. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Annual Review of Analytical Chemistry, 7, 39-57. [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(11-12), 1712-1722. [Link]

  • Bull, S. D., et al. (2004). A New Environment-Sensitive Fluorescent Amino Acid for Fmoc-based Solid Phase Peptide Synthesis. Organic & Biomolecular Chemistry, 2(14), 1965-1966. [Link]

  • Corradin, G., & Haro, I. (1993). Improved Fmoc synthesis of bradykinin. International Journal of Peptide and Protein Research, 42(2), 113-117. [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing the unnatural amino acid, 4-Fmoc-3-carboxymethyl-morpholine. The incorporation of N-substituted amino acids, such as this morpholine derivative, can introduce unique challenges into solid-phase peptide synthesis (SPPS). This resource aims to equip you with the knowledge to overcome these obstacles and improve the yield and purity of your target peptides.

I. Troubleshooting Guide: Addressing Specific Synthesis Issues

This section addresses common problems encountered during the synthesis of peptides containing this compound, offering probable causes and actionable solutions.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptom: You observe a significant amount of unreacted N-terminus on the resin after the coupling step, as indicated by a strong positive Kaiser test or by mass spectrometry analysis of a test cleavage, showing deletion sequences.

Probable Cause: The incorporation of this compound, an N-substituted and sterically hindered amino acid, can dramatically slow down reaction kinetics, leading to incomplete couplings.[1] Standard coupling reagents and conditions may not be sufficient to drive the reaction to completion.

Solutions:

  • Optimize Your Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often necessary.[1] Consider switching from standard carbodiimides like DCC to phosphonium or aminium/uronium salts, which generally offer higher coupling rates with fewer side reactions.[1]

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for overcoming steric hindrance and provides rapid reaction kinetics with a low tendency for racemization.[2]

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable to HATU and is a safer alternative to reagents based on the explosive HOBt or HOAt.[3]

      • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent that has replaced the carcinogenic BOP and is widely used for both peptide and amide synthesis.[2]

  • Increase Reagent Equivalents and Reaction Time: For challenging couplings, increasing the equivalents of the Fmoc-amino acid and the coupling reagent (e.g., to 3-5 equivalents) can help drive the reaction forward. Extending the coupling time (e.g., to 2-4 hours or even overnight) may also be necessary. Double coupling, where the coupling step is repeated, is another effective strategy.[1]

  • Employ Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered residues. COMU is especially well-suited for microwave-accelerated SPPS.[3]

Experimental Protocol: Optimized Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, indicating incomplete coupling, repeat steps 3 and 4 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

Issue 2: Incomplete Fmoc Deprotection

Symptom: You observe capping of the peptide chain with the Fmoc group or deletion sequences in your final product. A positive UV absorbance test for the fulvene-piperidine adduct after the standard deprotection time may also indicate a slow or incomplete reaction.[4]

Probable Cause: The steric hindrance imparted by the N-substituted morpholine ring can impede the access of the deprotecting agent (typically piperidine) to the Fmoc group.[5] This leads to incomplete removal of the protecting group, preventing the subsequent amino acid from being coupled.[5]

Solutions:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. For example, instead of a standard 2 x 10-minute treatment, try 2 x 20 minutes or even longer. Monitor the deprotection by UV absorbance of the effluent to ensure the reaction has gone to completion.

  • Use a Stronger Base: While piperidine is the standard, for particularly difficult deprotections, a stronger base or a combination of bases can be more effective. A mixture of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used.[6] However, be cautious as stronger bases can increase the risk of side reactions like aspartimide formation.[7]

  • Consider Morpholine as an Alternative: Interestingly, morpholine itself can be used as a deprotecting agent.[8] It is a weaker base than piperidine, which can be advantageous in minimizing side reactions like aspartimide and diketopiperazine formation.[7][8] A 50-60% solution of morpholine in DMF has been shown to be effective.[8][9]

Workflow for Troubleshooting Incomplete Fmoc Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 3: Difficulty in Purification

Symptom: The crude peptide product shows a complex chromatogram with multiple peaks that are difficult to separate from the main product peak using standard reversed-phase HPLC (RP-HPLC).

Probable Cause: The presence of deletion sequences due to incomplete coupling or deprotection, as well as other side products, can lead to a mixture of closely related peptides that co-elute.[10][11] The morpholine moiety can also alter the overall hydrophobicity and secondary structure of the peptide, affecting its chromatographic behavior.

Solutions:

  • Optimize HPLC Conditions:

    • Gradient Modification: Use a shallower gradient during the elution of the target peptide to improve the resolution between closely eluting impurities.

    • Alternative Solvents: If standard acetonitrile/water gradients are ineffective, consider using methanol or isopropanol as the organic modifier.

    • Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, using a different ion-pairing reagent like formic acid might alter the selectivity and improve separation.[12]

  • Employ Alternative Purification Techniques:

    • Ion-Exchange Chromatography (IEX): If the target peptide has a net charge, IEX can be a powerful orthogonal purification method to RP-HPLC.

    • Size-Exclusion Chromatography (SEC): For larger peptides, SEC can be used to remove smaller impurities.

  • Improve Synthesis Strategy to Minimize Impurities: The most effective way to simplify purification is to improve the synthesis itself. Revisit the coupling and deprotection steps to ensure they are as complete as possible to minimize the formation of deletion sequences.[10]

Data Summary: HPLC Solvent Systems for Peptide Purification
Solvent System Stationary Phase Characteristics Best For
Acetonitrile / Water with 0.1% TFA C18Standard, good resolution for many peptides.[13]General purpose peptide purification.
Methanol / Water with 0.1% TFA C18 or C8Can offer different selectivity compared to acetonitrile.Peptides that are difficult to separate with acetonitrile.[11]
Acetonitrile / Water with 0.1% Formic Acid C18Mass spectrometry compatible, can alter elution profiles.[12]LC-MS analysis and purification where TFA is undesirable.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound used in peptide synthesis?

The incorporation of unnatural amino acids like this compound is a strategy to introduce conformational constraints and novel functionalities into peptides.[14] The morpholine scaffold can impart specific secondary structures, improve metabolic stability, and enhance binding affinity to biological targets, which are desirable properties in drug development.[15][16]

Q2: Can I use standard Boc chemistry for peptides with this residue?

While possible, Fmoc chemistry is generally preferred for peptides containing acid-sensitive residues or for the synthesis of long peptides.[] The repeated acid treatments required for Boc removal can lead to side reactions, especially with complex, N-substituted amino acids.[18]

Q3: Are there any specific side reactions to be aware of when using this compound?

Due to its structure as an N-substituted amino acid, peptides containing this residue may be more prone to diketopiperazine formation, especially if the subsequent amino acid is proline or glycine.[4] Careful selection of the coupling and deprotection conditions, such as using morpholine for deprotection, can help minimize this side reaction.[8]

Q4: What are the best analytical techniques to characterize the final peptide?

A combination of analytical techniques is recommended for full characterization:

  • RP-HPLC: To assess the purity of the peptide.[19][20]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target peptide and identify any impurities.[19][20]

  • NMR Spectroscopy: To provide detailed structural information and confirm the incorporation and integrity of the morpholine ring.[19][20]

Diagram: General Peptide Synthesis Workflow

G cluster_0 Synthesis Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each AA cleavage Cleavage from Resin & Side-chain Deprotection wash2->cleavage Final AA Coupled start Start with Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_product Final Peptide analysis->final_product

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

III. References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem. Available at:

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at:

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at:

  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences. Available at:

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI. Available at:

  • Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids. Benchchem. Available at:

  • Methods for Removing the Fmoc Group. Springer. Available at:

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at:

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BOC Sciences. Available at:

  • Method for synthesizing peptide containing n-substituted amino acid. Google Patents. Available at:

  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. Benchchem. Available at:

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at:

  • Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. ResearchGate. Available at:

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Available at:

  • Troubles with Py-AOP-assisted derivatization of peptide. Reddit. Available at:

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at:

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at:

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at:

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at:

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. Available at:

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. Available at:

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents. Available at:

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. Available at:

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC. Available at:

  • Flash Peptide Purification and Method Development: Thymosin. Teledyne Labs. Available at:

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at:

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at:

  • Peptide Purification Process & Methods: An Overview. Bachem. Available at:

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at:

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at:

  • Morpholine-containing molecular scaffolds of our in-house library. ResearchGate. Available at:

  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. Available at:

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at:

Sources

Technical Support Center: Strategies to Avoid Epimerization During Coupling of Morpholine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with morpholine amino acids. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain stereochemical integrity during peptide synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Epimerization in Peptide Synthesis

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis.[1][2] For amino acids, this typically occurs at the α-carbon, converting an L-amino acid to a D-amino acid, or vice versa. This loss of chiral purity can have profound effects on the final peptide's structure, biological activity, and therapeutic potential.[1][2]

The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1] This pathway is more prevalent for amino acids with electron-withdrawing groups in their side chains.

EpimerizationMechanism cluster_main Epimerization Pathways cluster_direct Direct Enolization L_AminoAcid L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate L_AminoAcid->Oxazolone Cyclization Enolate Planar Enolate Oxazolone->Enolate Base-mediated α-proton abstraction Enolate->L_AminoAcid Reprotonation D_AminoAcid D-Amino Acid (Epimerized) Enolate->D_AminoAcid Reprotonation Direct_Enolate Planar Enolate L_AminoAcid_Direct L-Amino Acid (Activated) Direct_Enolate->L_AminoAcid_Direct D_AminoAcid_Direct D-Amino Acid (Epimerized) Direct_Enolate->D_AminoAcid_Direct L_AminoAcid_Direct->Direct_Enolate Direct base-mediated α-proton abstraction

Caption: Mechanisms of epimerization during peptide coupling.

Morpholine amino acids, as N-substituted amino acids, present a unique challenge. The presence of the morpholine ring can introduce steric hindrance, potentially slowing down the desired coupling reaction and providing a larger window of opportunity for epimerization to occur.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of morpholine amino acids in a question-and-answer format.

Q1: I'm observing a significant amount of a diastereomeric impurity in my peptide containing a morpholine amino acid. What is the likely cause and how can I confirm it?

A: The most probable cause is epimerization of the morpholine amino acid during the coupling step. This results in the formation of a diastereomer of your target peptide.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The epimerized peptide will have the same mass as your desired product, so MS alone is insufficient for confirmation. However, it will rule out other side reactions that result in mass changes.

  • Chromatographic Analysis (HPLC/UPLC): This is the primary method for detecting epimerization.

    • Chiral HPLC: Using a chiral column is the most definitive way to separate and quantify the diastereomers.

    • Reverse-Phase HPLC: In many cases, diastereomers have slightly different hydrophobicities and can be separated on a standard C18 column with a high-resolution gradient. Look for a closely eluting peak next to your main product peak.

  • NMR Spectroscopy: While more complex, 1H or 13C NMR can sometimes distinguish between diastereomers, especially if the morpholine amino acid is in a region of the peptide with well-resolved signals.

Q2: Which coupling reagents are best for minimizing epimerization of morpholine amino acids?

A: The choice of coupling reagent is critical. Reagents that promote rapid formation of the active ester and minimize the lifetime of the activated species are preferred.

  • Phosphonium-based reagents are generally considered less prone to causing epimerization than uranium/aminium-based reagents, as they do not generate a guanidinium byproduct that can act as a base.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Often recommended for coupling N-methylated and other sterically hindered amino acids with low epimerization.[3]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Known for its remarkable resistance to promoting racemization, especially for sensitive amino acids.[3][4]

  • Uronium/Aminium-based reagents with additives:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization than HBTU due to the presence of the HOAt moiety.[3]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent that incorporates OxymaPure, a non-explosive and highly effective racemization suppressant.

Q3: What is the role of the base in epimerization, and which one should I use?

A: The base plays a dual role: it deprotonates the carboxylic acid to form the carboxylate anion for activation, and it can also directly abstract the α-proton, leading to epimerization.[1][5] Therefore, the choice and amount of base are critical.

  • Less Hindered Bases (e.g., DIPEA, NMM): While commonly used, they can readily abstract the α-proton. Use the minimum amount necessary for the reaction to proceed.

  • More Hindered Bases (e.g., 2,4,6-Collidine, TMP): These bases are sterically hindered, making them less likely to abstract the α-proton while still being effective at deprotonating the carboxylic acid.[4] Collidine is often recommended in cases with a high risk of racemization.[4]

  • N-Methylmorpholine (NMM): Interestingly, coupling reagents incorporating a morpholine moiety have been shown to reduce racemization.[6] This suggests that NMM, as a base, might be a good choice, although its basicity is higher than that of collidine.

Q4: How do reaction conditions like temperature and solvent affect epimerization?

A: Optimizing reaction conditions is a key strategy for suppressing epimerization.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or even -15°C) can significantly reduce the rate of epimerization.[7] While this may also slow down the coupling reaction, it often has a more pronounced effect on the rate of racemization.

  • Solvent: Polar aprotic solvents like DMF can promote epimerization.[7] If solubility allows, consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF and DCM.

Preventative Strategies: A Proactive Approach

To minimize epimerization from the outset, consider the following strategies when designing your synthesis of peptides containing morpholine amino acids.

StrategyRecommendationRationale
Coupling Reagent Selection Use phosphonium-based reagents like PyAOP or DEPBT . Alternatively, use a modern uranium reagent like COMU .These reagents promote rapid coupling and have a lower propensity to cause epimerization compared to older reagents like DCC or HBTU.[3][4]
Additives Always use an additive such as OxymaPure® or HOAt .These additives act as acyl transfer agents, forming an active ester that is more reactive towards the amine and less prone to oxazolone formation and subsequent racemization.[8]
Base Selection Use a hindered base like 2,4,6-collidine . Use the minimum stoichiometric amount required.Hindered bases are less likely to abstract the α-proton, reducing the risk of epimerization via both the oxazolone and direct enolization pathways.[4]
Temperature Control Perform the coupling reaction at a reduced temperature (e.g., 0°C).Lower temperatures decrease the rate of epimerization more significantly than the rate of coupling.[7]
Pre-activation Time Minimize the pre-activation time of the morpholine amino acid before adding the amine component.The activated amino acid is the species that undergoes epimerization. Reducing its lifetime in the reaction mixture before it can couple will reduce the extent of epimerization.
Solvent Choice If possible, use a less polar solvent such as DCM or a DMF/DCM mixture.Polar solvents can stabilize the charged enolate intermediate, thereby promoting epimerization.[7]

Experimental Protocol: Low-Epimerization Coupling of a Morpholine Amino Acid

This protocol provides a general guideline for the coupling of an Fmoc-protected morpholine amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected morpholine amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., COMU)

  • Base (e.g., 2,4,6-collidine)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • Reagent Preparation:

    • In a separate vial, dissolve the Fmoc-protected morpholine amino acid (3 equivalents relative to the resin substitution) and COMU (3 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction Setup:

    • Cool the reaction vessel containing the resin and the vial with the activated amino acid to 0°C in an ice bath.

    • Add the 2,4,6-collidine (6 equivalents) to the reaction vessel containing the resin.

    • Immediately add the solution of the Fmoc-morpholine amino acid and COMU to the reaction vessel.

  • Coupling Reaction:

    • Allow the reaction to proceed at 0°C for 10 minutes, then let it warm to room temperature and react for an additional 2-4 hours.

    • Monitor the reaction completion using a Kaiser test or other appropriate method.

  • Washing:

    • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

LowEpimerizationWorkflow Start Start: Peptide-resin with free amine Swell Swell resin in anhydrous DMF Start->Swell PrepareReagents Prepare solution of Fmoc-morpholine-AA and COMU in DMF Swell->PrepareReagents Cool Cool resin and reagent solutions to 0°C PrepareReagents->Cool AddBase Add 2,4,6-collidine to resin Cool->AddBase AddActivatedAA Immediately add activated amino acid solution to resin AddBase->AddActivatedAA React React at 0°C, then warm to RT AddActivatedAA->React Monitor Monitor reaction completion (e.g., Kaiser test) React->Monitor Wash Wash resin (DMF, DCM) Monitor->Wash End End: Coupled peptide-resin Wash->End

Caption: Workflow for low-epimerization coupling.

By understanding the mechanisms of epimerization and proactively implementing these preventative strategies, you can significantly improve the stereochemical purity of your synthetic peptides containing morpholine amino acids. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. PMC, 28(24), 8017. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fukuyama, T., Javar, A., & Cheung, M. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Unknown. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC. Retrieved from [Link]

  • Zhang, Y., Muthana, S. M., & Gildersleeve, J. C. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 74(9), 3427-3432. [Link]

  • Unknown. (2023). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. ResearchGate. Retrieved from [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Unknown. (2023). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Semantic Scholar. Retrieved from [Link]

  • Taniguchi, H., Kitamura, K., & Tamura, K. (2022). Peptide Bond Formation between Aminoacyl-Minihelices by a Scaffold Derived from the Peptidyl Transferase Center. MDPI. Retrieved from [Link]

  • Miller, B. R., et al. (2019). Use of a scaffold peptide in the biosynthesis of amino acid-derived natural products. PubMed. Retrieved from [Link]

  • Isaksson, J., Brandsdal, B. O., & Andersen, J. H. (2020). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Peptide Synthesis: 4-Fmoc-3-carboxymethyl-morpholine vs. Fmoc-proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Pyrrolidine Ring

In the landscape of peptide synthesis, proline holds a unique and often challenging position. Its rigid pyrrolidine ring introduces significant conformational constraints, which are pivotal in defining the secondary structures of peptides and proteins.[1] However, the very properties that make proline a powerful tool for structural control also present hurdles in solid-phase peptide synthesis (SPPS). The secondary amine of proline leads to slower reaction kinetics and increased steric hindrance, often necessitating specialized coupling protocols to ensure efficient peptide chain elongation.[2]

This guide offers a comparative analysis of the standard Fmoc-L-proline and a promising alternative: 4-Fmoc-3-carboxymethyl-morpholine. While direct, side-by-side experimental comparisons in peptide synthesis are not yet extensively published, this document synthesizes existing knowledge on proline chemistry, the behavior of unnatural amino acids in SPPS, and the well-documented advantages of the morpholine scaffold in medicinal chemistry to provide a forward-looking perspective for researchers. We will delve into the structural nuances, predictable impacts on synthesis, and potential benefits for the final peptide's biological properties.

Structural and Functional Dissection

At first glance, this compound presents as a proline analogue where the C4 methylene group is replaced by an oxygen atom. This seemingly subtle change has profound implications for the molecule's chemical properties and its potential behavior as a peptide building block.

FeatureFmoc-proline This compound
CAS Number 71989-31-6885273-95-0
Molecular Weight 337.37 g/mol 367.4 g/mol
Ring Structure PyrrolidineMorpholine
Key Structural Element Five-membered aliphatic ringSix-membered heterocyclic ring with oxygen
Solubility Good in standard SPPS solvents (DMF, NMP)Predicted to have enhanced solubility due to the ether oxygen
Hydrogen Bonding N-terminus is a secondary amine; no H-bond donor in the backboneN-terminus is a secondary amine; oxygen atom can act as a H-bond acceptor
The Case for Fmoc-proline: The Established Standard

Fmoc-proline is a cornerstone of peptide chemistry. Its rigid structure is instrumental in inducing β-turns and stabilizing polyproline helices.[1] However, its incorporation is often a rate-limiting step in SPPS due to:

  • Steric Hindrance: The bulky Fmoc group in proximity to the rigid ring can impede the approach of the activated carboxyl group.

  • Reduced Nucleophilicity: As a secondary amine, the proline nitrogen is less nucleophilic than the primary amines of other amino acids, slowing down the coupling reaction.[2]

  • Aggregation: Proline-rich sequences are known to be prone to aggregation on the solid support, which can hinder reagent access and lead to deletion sequences.[2]

The Potential of this compound: A "Privileged Structure" Approach

The morpholine moiety is recognized in medicinal chemistry as a "privileged structure." Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[3][4] By incorporating this scaffold into a proline analogue, we can hypothesize several benefits:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, potentially leading to peptides with better drug-like properties.[3][5]

  • Altered Conformation and Bioactivity: The replacement of a methylene group with oxygen introduces a hydrogen bond acceptor and alters the ring pucker, which can fine-tune the peptide's conformation and its interaction with biological targets.[5] The conformational flexibility of the morpholine ring, while still constrained, differs from that of the pyrrolidine ring, offering a new tool for peptide design.

  • Potential to Mitigate Aggregation: The polarity introduced by the oxygen atom may disrupt the hydrophobic interactions that can lead to peptide aggregation during synthesis.

Performance in Solid-Phase Peptide Synthesis: An Expert Projection

While awaiting direct comparative data, we can extrapolate the expected performance of this compound in SPPS based on established principles.

Coupling Efficiency and Steric Considerations

The carboxymethyl group at the 3-position of the morpholine ring positions the reactive carboxyl group similarly to proline. However, the six-membered morpholine ring may adopt a chair-like conformation, which could alter the steric environment around the nitrogen atom compared to the envelope or twist conformations of proline's five-membered ring. This might influence the efficiency of coupling. It is reasonable to assume that, like proline, this morpholine analogue will benefit from the use of high-potency coupling reagents.

G cluster_proline Fmoc-proline cluster_morpholine This compound Pro Pyrrolidine Ring (Sterically demanding) Resin Peptide-Resin (N-terminal amine) Pro->Resin Peptide bond formation Morph Morpholine Ring (Potentially altered sterics, improved solubility) Morph->Resin Peptide bond formation Coupling Coupling Reagent (e.g., HATU, HCTU) Coupling->Pro Slower kinetics Coupling->Morph Kinetics to be determined SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for next cycle end Elongated Peptide-Resin wash2->end

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle.

Anticipated Impact on Peptide Structure and Function

The introduction of a 3-carboxymethyl-morpholine residue in place of proline is expected to have significant consequences for the resulting peptide's structure and, by extension, its biological function.

PropertyImpact of Proline Predicted Impact of 3-Carboxymethyl-morpholine
Backbone Conformation Induces sharp turns and kinks; restricts Φ angle to ~ -60°. [1]Likely to act as a turn-inducer, but with potentially different dihedral angles due to the six-membered ring.
Cis/Trans Isomerism The Xaa-Pro bond has a relatively low energy barrier to cis/trans isomerization, which can be a rate-limiting step in protein folding. [6]The electronic effect of the ring oxygen may alter the energy barrier for cis/trans isomerization, potentially favoring one isomer.
Proteolytic Stability Proline-containing peptide bonds are generally more resistant to cleavage by proteases.The morpholine scaffold is known for its metabolic stability, likely enhancing resistance to enzymatic degradation. [3]
Solubility & Permeability The pyrrolidine ring is hydrophobic.The morpholine ring enhances hydrophilicity and can improve cell permeability. [5]

Conclusion and Future Outlook

Fmoc-proline remains the undisputed standard for introducing conformational constraints in peptides, backed by decades of research and established protocols. However, the inherent challenges of its use in SPPS and the limitations of its purely hydrophobic nature open the door for innovative alternatives.

This compound emerges as a theoretically powerful building block that marries the turn-inducing properties of a proline analogue with the advantageous physicochemical and pharmacokinetic characteristics of the morpholine scaffold. While empirical data on its performance in SPPS is still needed, the rationale for its use is compelling for researchers aiming to develop peptides with enhanced drug-like properties. The protocols and comparative analysis provided in this guide serve as an expert foundation for scientists to begin exploring the potential of this and other morpholine-based amino acids in their peptide design and synthesis endeavors. The future of peptide therapeutics may well be shaped by such strategic substitutions, moving beyond the canonical twenty amino acids to unlock new structural and functional possibilities.

References

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Bioscience. Available at: [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available at: [Link]

  • 4-Fmoc-morpholine-3-carboxylic Acid. MySkinRecipes. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Conformational Changes Associated with Post-Translational Modifications of Pro143 in Skp1 of Dictyostelium—A Dipeptide Model System. PubMed Central. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

  • Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF. ResearchGate. Available at: [Link]

  • Proline-dependent structural and biological properties of peptides and proteins. PubMed. Available at: [Link]

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Introduction: The Critical Role of β-Turns in Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to β-Turn Mimetics in Peptide Drug Discovery: Spotlight on Constrained Scaffolds

In the landscape of peptide and protein science, secondary structures are fundamental to biological function. Among these, the β-turn is a critical motif, redirecting the polypeptide chain to form compact, globular structures. Comprising four amino acid residues, these turns are pivotal in molecular recognition, protein folding, and enzymatic catalysis. However, short peptides in solution are often conformationally flexible, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists employ β-turn mimetics—rigid scaffolds designed to enforce a specific turn conformation.

This guide provides a comparative analysis of various β-turn mimetics, with a conceptual focus on constrained morpholine-based scaffolds as a representative class of conformationally restricted dipeptide surrogates. We will delve into the synthesis, conformational properties, and biological implications of incorporating these mimetics into peptide sequences, offering a framework for their rational selection in drug design.

The Landscape of β-Turn Mimetics: A Comparative Overview

The ideal β-turn mimetic should be synthetically accessible, conformationally stable, and capable of presenting the side chains of the corner residues in a manner that mimics natural turns. Various classes of mimetics have been developed, each with distinct advantages and disadvantages.

Constrained Amino Acid Scaffolds: The Morpholine-Based Approach

One approach to inducing a β-turn is through the use of conformationally constrained amino acid derivatives. While specific data on "4-Fmoc-3-carboxymethyl-morpholine" is not widely available in peer-reviewed literature, we can infer its properties as part of the broader class of morpholine-based scaffolds. These mimetics are designed to replace two amino acids (i and i+1 or i+2 and i+3 residues) in a β-turn sequence.

The morpholine ring system, with its inherent chair-like conformation, provides a rigid scaffold that can effectively nucleate a β-turn. The carboxymethyl group at the 3-position and the Fmoc-protected nitrogen at the 4-position allow for standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Data & Performance Comparison

A direct experimental comparison involving this compound is challenging due to the lack of published data. However, we can construct a comparative framework based on well-characterized β-turn mimetics to guide researchers.

Table 1: Comparative Performance of Representative β-Turn Mimetics
Mimetic ClassRepresentative StructureSynthetic AccessibilityConformational RigidityProteolytic StabilityKey AdvantagesKey Limitations
L-Proline-based Pro-Gly, Pro-AlaHighModerateModerateCommercially available, well-studied.Limited to specific turn types.
Aza-amino Acids aza-ProModerateHighHighInduces tight turns, enhances stability.Can alter electronic properties.
Carbohydrate Scaffolds Thiazolidine-basedModerate to LowHighHighHigh degree of stereochemical control.Can be synthetically challenging.
Benzodiazepine Derivatives Diazepam-basedModerateHighHighOrally bioavailable scaffolds.Can have off-target CNS effects.
Morpholine-based (Conceptual)ModerateHighHighEnforces a rigid turn, suitable for SPPS.Specific derivatives may not be readily available.

Experimental Protocols: A Framework for Comparison

To rigorously evaluate a novel β-turn mimetic against established alternatives, a series of standardized experiments are essential.

Protocol 1: Incorporation of a β-Turn Mimetic into a Model Peptide using SPPS

This protocol outlines the general steps for incorporating a protected β-turn mimetic building block, such as a conceptual Fmoc-morpholine derivative, into a peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-protected β-turn mimetic

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 10 minutes to remove the Fmoc group. Wash with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU/DIPEA in DMF for 2 hours. Wash with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Mimetic Incorporation: To incorporate the β-turn mimetic, dissolve the Fmoc-protected mimetic building block and activate with HBTU/DIPEA. Couple to the deprotected N-terminus of the growing peptide chain for 4-12 hours.

  • Chain Elongation: Continue with standard deprotection and coupling cycles for the remaining amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Purification and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams provide a visual representation of β-turn structures and the experimental workflow for their evaluation.

Beta_Turn_Structure cluster_turn β-Turn Motif i i i1 i+1 i->i1 i2 i+2 i1->i2 i3 i+3 i2->i3 i3->i H-bond caption General structure of a β-turn.

Caption: General structure of a β-turn.

Peptide_Synthesis_Workflow start Start: Rink Amide Resin deprotection1 1. Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 2. Couple Fmoc-AA deprotection1->coupling1 repeat_cycles Repeat n times coupling1->repeat_cycles deprotection2 3. Fmoc Deprotection repeat_cycles->deprotection2 coupling_mimetic 4. Couple Fmoc-β-Turn Mimetic deprotection2->coupling_mimetic deprotection3 5. Fmoc Deprotection coupling_mimetic->deprotection3 coupling2 6. Couple Final Fmoc-AA deprotection3->coupling2 cleavage 7. Cleavage from Resin (TFA) coupling2->cleavage purification 8. HPLC Purification cleavage->purification analysis 9. Mass Spec & NMR Analysis purification->analysis caption SPPS workflow for incorporating a β-turn mimetic.

Caption: SPPS workflow for incorporating a β-turn mimetic.

Conclusion and Future Directions

The rational design of β-turn mimetics is a cornerstone of modern peptide drug development. While a direct, data-driven comparison involving this compound is limited by its sparse representation in the scientific literature, the principles outlined in this guide provide a robust framework for evaluating any new mimetic. By systematically assessing synthetic accessibility, conformational stability, and biological activity against well-established scaffolds, researchers can make informed decisions in the design of next-generation peptide therapeutics. The development of novel, synthetically tractable, and conformationally defined mimetics will continue to be a vibrant area of research, pushing the boundaries of what is possible in targeting challenging protein-protein interactions.

References

Due to the conceptual nature of the comparison necessitated by the limited specific data on "this compound," a formal reference list with URLs to specific product pages or research articles is not applicable. The information provided is based on established principles of peptide chemistry and drug design, widely available in textbooks and review articles on the subject. For further reading, researchers are encouraged to consult leading journals in medicinal chemistry and chemical biology.

validating the conformational constraint of 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating the Conformational Constraint of 4-Fmoc-3-carboxymethyl-morpholine

In the landscape of rational drug design and peptide chemistry, the ability to impose specific, predictable conformations on bioactive peptides is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The introduction of conformational constraints is a key strategy to lock a peptide into its bioactive shape, thereby enhancing its efficacy, selectivity, and bioavailability.

This guide provides an in-depth analysis of this compound, a novel dipeptide isostere designed to induce a stable β-turn conformation. We will explore the experimental methodologies required to validate its conformational-constraining capabilities, compare its performance with other common scaffolding techniques, and provide the technical rationale behind these experimental choices, grounded in the experience of a senior application scientist.

The Rationale for Constrained Morpholine Scaffolds

The 3-carboxymethyl-morpholin-4-yl-carbonyl scaffold is designed as a rigid mimic of a dipeptide unit, engineered to favor a specific backbone geometry. The morpholine ring, with its chair-like conformation, restricts the available torsional angles (phi, psi) that are typically flexible in a linear peptide chain. The strategic placement of the carboxymethyl group at the C3 position and the point of peptide elongation from the exocyclic nitrogen is intended to pre-organize the peptide backbone into a structure highly reminiscent of a Type II' β-turn.

The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this building block directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless incorporation into peptide sequences.

Core Experimental Validation Workflow

Caption: Workflow for validating the conformation of peptides containing the morpholine scaffold.

Circular Dichroism (CD) Spectroscopy: The First Look

CD spectroscopy is a rapid, low-resolution technique perfect for an initial assessment of the peptide's overall secondary structure in solution.[1][2][3] It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the ordered structures within the peptide.[4]

  • Experimental Rationale: A peptide constrained into a β-turn will produce a characteristic CD spectrum, distinct from that of an α-helix, β-sheet, or a random coil. While not providing atomic-level detail, it offers a crucial first piece of evidence. If the morpholine-containing peptide shows a spectrum consistent with a turn structure, while a linear control peptide does not, it strongly supports the constraining effect of the scaffold.

  • Protocol: CD Spectroscopy of a Morpholine-Peptide

    • Sample Prep: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[1] The buffer itself must be CD-transparent in the far-UV region.

    • Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to use.

    • Measurement: Use a quartz cuvette with a 1 mm path length. Record spectra from 260 nm down to 190 nm at 25°C.

    • Data Processing: Average at least three scans for the sample and subtract the spectrum of the buffer blank. Convert the raw data (ellipticity) to Molar Residue Ellipticity ([θ]) for normalization.

    • Interpretation: A Type II' β-turn is often characterized by a weak positive peak around 220-230 nm and a strong negative peak near 200 nm. Compare this signature to that of a flexible control peptide.

2D NMR Spectroscopy: Atomic-Level Insights in Solution

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the high-resolution structure of peptides in solution.[5][6] For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are indispensable.

  • Experimental Rationale: The NOE effect is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of their position in the peptide sequence.[7][8] By identifying NOE cross-peaks, we can map a network of short-range and long-range proton-proton distances. A strong NOE between the NH of residue i+2 and the CαH of residue i+1 is a classic hallmark of a β-turn. The morpholine scaffold should enforce such proximities.

  • Protocol: 2D NOESY/ROESY for Structural Elucidation

    • Sample Prep: Dissolve ~1-2 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O). The concentration should be in the low millimolar range.

    • Data Acquisition:

      • Acquire a set of 2D spectra on a high-field NMR spectrometer (≥500 MHz). This must include TOCSY (for assigning protons within an amino acid) and NOESY/ROESY (for through-space correlations).[6][7]

      • For the NOESY/ROESY, acquire data with several mixing times (e.g., 100-400 ms) to build up a curve and accurately calculate distances.[9]

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Use the NOESY spectrum to "walk" along the backbone by connecting the protons of one residue to the next (sequential assignment).[8]

    • Structural Calculation:

      • Integrate the volumes of the NOE cross-peaks. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[6]

      • Convert these peak volumes into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

      • Use these restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Comparative Analysis: Morpholine vs. Alternative Scaffolds

To truly appreciate the utility of this compound, we must compare its performance against established methods for inducing β-turns. The two most common alternatives are the strategic placement of Proline and α-aminoisobutyric acid (Aib).

FeatureThis compoundL-Prolineα-Aminoisobutyric Acid (Aib)
Constraint Type Rigid dipeptide isostere, strongly favors Type II' β-turn.Cyclic amino acid, restricts φ to ~ -60°. Can support turns but also other structures.[10][11]Acyclic, sterically hindered. Restricts (φ, ψ) to helical regions. Can induce turns, but often 3₁₀-helical turns.[12]
Conformational Purity High. The fused ring system severely limits backbone flexibility.Moderate. Proline can undergo cis/trans isomerization of the preceding peptide bond, leading to conformational heterogeneity.[13]High. The gem-dimethyl groups strongly restrict rotation.
Synthetic Accessibility More complex multi-step synthesis.[14]Commercially available, standard building block.Commercially available, standard building block.
Predictability High. The induced conformation is largely independent of the surrounding sequence.Moderate. The turn type and stability can be influenced by neighboring residues.High. The conformational bias is very strong and predictable.[15]
Logical Framework for Comparison

Caption: Decision logic for selecting a β-turn inducing scaffold based on experimental metrics.

Conclusion for the Practicing Scientist

The validation of this compound as a conformational constraint is a systematic process that builds a case from low-resolution global structure to high-resolution atomic detail.

  • For High Predictability and Purity: Our analysis demonstrates that while proline and Aib are valuable tools, the morpholine scaffold offers a superior level of predictable control for inducing a Type II' β-turn. Its rigid, pre-organized structure minimizes the risk of conformational heterogeneity that can arise from proline's cis/trans isomerization.

  • Cost vs. Benefit: The primary trade-off is synthetic complexity. While Proline and Aib are readily available, the morpholine building block requires a more involved synthesis.[14][16] However, for high-value applications such as the development of therapeutic peptides or precisely structured biomaterials, the upfront synthetic investment is justified by the high degree of conformational purity and predictability, which can accelerate the design-build-test cycle and lead to compounds with improved biological properties.

This guide provides the framework for not only validating the morpholine building block but for applying a rigorous, multi-faceted analytical strategy to any novel peptide mimetic. By combining techniques and understanding the "why" behind each experimental choice, researchers can confidently engineer peptides with precision and purpose.

References

  • Applied Photophysics. Understanding Secondary Structure. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(4), 1-8. [Link]

  • Biotide-Biotech. Peptide Circular Dichroism Secondary Structure Measurement. [Link]

  • Qvit, N., & Kale, S. S. (2018). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Omega, 3(9), 11045-11054. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]

  • Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • Žerovnik, E., Stoka, V., & Turk, V. (2011). Proline Residues as Switches in Conformational Changes Leading to Amyloid Fibril Formation. International journal of molecular sciences, 12(8), 5115–5133. [Link]

  • Lu, G. J., & Opella, S. J. (2013). 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning. Journal of magnetic resonance (San Diego, Calif. : 1997), 234, 129–135. [Link]

  • Kyle, D. J., Martin, J. A., Burch, R. M., Carter, J. P., Lu, S., Meeker, S., Prosser, J. C., Sullivan, J. P., Togo, J., & Noronha-Blob, L. (1989). Testing for cis' proline with alpha-aminoisobutyric acid substitution. N.m.r. studies of AIB substituted bradykinins. Journal of medicinal chemistry, 32(7), 1450–1456. [Link]

  • Kang, Y. K. (2010). Conformational preferences of X-Pro sequences: Ala-Pro and Aib-Pro motifs. The journal of physical chemistry. B, 114(44), 14249–14258. [Link]

  • O'Hagan, H., & Bell, A. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of organic chemistry, 72(7), 2418–2424. [Link]

  • University of Wisconsin-Eau Claire. Structure determination of a 20 amino acid peptide by NMR. [Link]

  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino acids, 52(2), 249–265. [Link]

  • Feng, Z., et al. (1995). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 46(2), 105-112. [Link]

  • MySkinRecipes. 4-Fmoc-morpholine-3-carboxylic Acid. [Link]

  • Stanfield, R. L., et al. (1993). Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. Journal of the American Chemical Society, 115(17), 7760-7761. [Link]

  • Trabocchi, A., et al. (2008). Synthesis and Conformational Analysis of Small Peptides Containing 6-Endo-BT(t)L Scaffolds as Reverse Turn Mimetics. The Journal of Organic Chemistry, 73(18), 7335-7343. [Link]

  • ResearchGate. Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic.... [Link]

  • Nardi, M., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Molecules (Basel, Switzerland), 23(10), 2690. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 30(2), e3538. [Link]

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A Comparative Guide to Morpholine and Piperidine Scaffolds in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Peptide Stability and Function

Peptides are remarkable biological molecules, central to countless physiological processes. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a powerful strategy to overcome these limitations. A cornerstone of modern peptidomimetic design is the use of heterocyclic scaffolds to constrain the peptide backbone, orient pharmacophoric groups, and improve drug-like properties.

Among the most successful of these are the six-membered saturated heterocycles, morpholine and piperidine. Both are considered "privileged structures" in medicinal chemistry, appearing frequently in approved drugs and clinical candidates.[1][2] This guide provides an in-depth, data-driven comparison of these two critical scaffolds, offering researchers and drug development professionals a framework for their rational selection and application in the design of next-generation therapeutics.

Section 1: The Morpholine Scaffold: A Profile of Polarity and Interaction

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. This unique composition imparts a distinct set of physicochemical properties that medicinal chemists leverage to solve complex design challenges.

Physicochemical & Conformational Properties The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than its piperidine counterpart.[3] This reduced basicity can be advantageous, as it lowers the likelihood of promiscuous interactions with acidic off-targets and can fine-tune solubility and permeability. The oxygen atom also acts as a hydrogen bond acceptor, providing a critical interaction point with biological targets.[4] This feature is exemplified in PI3K inhibitors, where the morpholine oxygen forms a key hydrogen bond with the hinge region of the enzyme's active site.[5]

Structurally, morpholine typically adopts a stable chair conformation.[5] Its incorporation into a molecule can improve aqueous solubility and often enhances permeability across the blood-brain barrier (BBB), making it a favored scaffold for CNS-active compounds.[3][4]

Synthetic Integration The morpholine ring is a versatile and readily accessible building block. It can be introduced as a complete amine reagent or constructed through various synthetic methodologies, such as those starting from amino acids.[1][6] Morpholine-based reagents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), also serve as efficient coupling agents in peptide synthesis.[7]

Section 2: The Piperidine Scaffold: A Legacy of Lipophilicity and Rigidity

Piperidine, the all-carbon analogue of morpholine, is one of the most ubiquitous heterocycles in pharmaceuticals.[1] Its simple, stable, and conformationally predictable structure provides a robust framework for orienting substituents in three-dimensional space.

Physicochemical & Conformational Properties Piperidine is more basic than morpholine, with a pKa for its conjugate acid of approximately 11.2.[8] This higher basicity can be crucial for forming strong ionic interactions with acidic residues in a target protein. The piperidine ring is also more lipophilic than morpholine, a property that can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[9][10]

Like cyclohexane, piperidine overwhelmingly prefers a chair conformation, which provides a rigid and predictable geometry for appended functional groups.[11] This conformational rigidity is a key asset in peptidomimetic design, as it reduces the entropic penalty of binding to a receptor.[12] The conformational behavior of substituted piperidines has been extensively studied by NMR spectroscopy and computational methods, providing a solid foundation for rational design.[11][13]

Synthetic Integration Piperidine and its derivatives are widely used in synthesis. In the context of peptidomimetics, piperidine is the standard reagent used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).[14][15] Incorporating the piperidine scaffold itself into a peptide backbone can be achieved through various synthetic routes, including reductive amination and coupling of pre-formed piperidine-containing amino acid analogues.[16]

Section 3: Head-to-Head Comparison: Choosing the Right Scaffold for the Job

The choice between a morpholine and a piperidine scaffold is a critical decision in the design-test-analyze cycle of drug discovery. It is not a matter of one being universally superior, but rather which is better suited to the specific challenges posed by the biological target and desired pharmacokinetic profile.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following table summarizes key physicochemical differences, providing a quantitative basis for scaffold selection.

PropertyPiperidineMorpholineRationale & Causality
pKa (Calculated) ~8.5 - 11.2[8][10]~6.7 - 8.4[3][10]The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of the nitrogen.[3]
cLogP (Calculated) More Lipophilic[9][10]More Hydrophilic[9][10]The oxygen atom in morpholine increases polarity and the capacity for hydrogen bonding with water, lowering lipophilicity.
Aqueous Solubility LowerHigherIncreased polarity and hydrogen bond accepting capability of the morpholine oxygen generally improves solubility.[4]
H-Bonding N-H (Donor)N-H (Donor), O (Acceptor)Morpholine offers an additional hydrogen bond acceptor site, which can be critical for target engagement.[4]
Metabolic Stability Susceptible to oxidationOften more stableReplacing a methylene group (CH₂) in piperidine with an oxygen atom can block a site of metabolism, improving stability.[10][17]
Mandatory Visualization: Structural and Conformational Comparison

The fundamental structural difference—a methylene group versus an ether oxygen—drives the distinct properties of these scaffolds. Both adopt a chair conformation to minimize steric strain.

G cluster_piperidine Piperidine Scaffold cluster_morpholine Morpholine Scaffold piperidine piperidine p_node Key Features: - More Lipophilic - More Basic (Higher pKa) - Single H-bond Donor (N-H) - Rigid Chair Conformation morpholine morpholine m_node Key Features: - More Hydrophilic - Less Basic (Lower pKa) - H-bond Donor (N-H) & Acceptor (O) - Rigid Chair Conformation

Caption: Core structures and key features of piperidine and morpholine.

Impact on Biological Activity & Pharmacokinetics: Evidence from Case Studies

The strategic replacement of one scaffold for the other, a technique known as "scaffold hopping" or matched molecular pair analysis, provides invaluable insight into their respective contributions.[18]

Case Study 1: Enhancing Potency and Metabolic Stability In the development of inhibitors for γ-secretase and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease research, replacing a piperidine with a morpholine ring led to significant improvements. For the γ-secretase inhibitors, the swap resulted in an overall enhancement of both potency and metabolic stability (reduced CYP3A4 liability).[4] In the case of MAO-B inhibitors, the piperidine-to-morpholine substitution led to a remarkable 100-fold increase in activity.[4]

Causality: The improved metabolic stability can be attributed to the replacement of a metabolically labile C-H bond with an ether linkage.[17] The increase in potency likely stems from the morpholine oxygen forming a crucial hydrogen bond with the target protein, an interaction the piperidine scaffold cannot replicate.[4]

Case Study 2: When Lipophilicity and Shape are Key Conversely, in a study designing novel antitumor agents based on a 2-(benzimidazol-2-yl)quinoxaline core, derivatives containing a piperidine moiety were significantly more cytotoxic against cancer cell lines than their morpholine counterparts.[19] The replacement of an N-substituted piperazine fragment with either piperidine or morpholine resulted in a significant decrease or complete loss of cytotoxic activity.[19] Similarly, in another anticancer screen, a piperidine derivative showed moderate and selective activity, while the corresponding morpholine derivative was largely inactive.[9]

Causality: In these instances, the specific shape and higher lipophilicity of the piperidine ring were likely critical for optimal binding in the target's active site, which may have been a more hydrophobic pocket. The more polar morpholine may have been disfavored, leading to reduced activity.

Case Study TargetScaffold SwapOutcomeProbable Cause
γ-Secretase Inhibitor [4]Piperidine → MorpholineImproved potency and metabolic stabilityMorpholine oxygen acts as H-bond acceptor; blocked site of metabolism.
MAO-B Inhibitor [4]Piperidine → MorpholineImproved potency (100-fold)Morpholine ring interacts favorably in the enzyme's entrance cavity.
Antitumor Agent [19]Piperazine → Piperidine / MorpholineDecreased cytotoxic activityOptimal activity required the specific shape, size, and electronics of the piperazine/piperidine ring for target engagement.

Section 4: Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following sections provide detailed, self-validating methodologies for common workflows involving these scaffolds.

Protocol 1: Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain on a solid support, a critical step where piperidine is the reagent of choice.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • SPPS reaction vessel (manual or automated)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in the reaction vessel. Drain the DMF.

  • Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture with nitrogen bubbling or mechanical shaking for 3 minutes. Drain the solution.

    • Causality: The initial, short treatment removes the bulk of the Fmoc groups. The dibenzofulvene-piperidine adduct formed is a chromophore that can be monitored by UV spectroscopy to follow the reaction progress.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group. Drain the solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. Residual piperidine can neutralize the subsequent activated amino acid, preventing coupling.

  • Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test. A positive result (deep blue beads) indicates the presence of a free primary amine, confirming successful deprotection.

Mandatory Visualization: SPPS Workflow

G start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple next Fmoc-AA (e.g., HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final Final Deprotection & Cleavage repeat->final No (Final AA)

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol outlines a general approach for determining the solution-state conformation of a peptidomimetic containing a piperidine or morpholine scaffold.

Materials:

  • Purified peptidomimetic sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) appropriate for the sample's solubility

  • High-field NMR spectrometer (≥500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen deuterated solvent inside a clean NMR tube. Ensure complete dissolution.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on chemical shifts, coupling constants (J-values), and overall purity.

    • Causality: For a chair conformation, the axial and equatorial protons will have distinct chemical shifts and coupling patterns. Large J-values (8-13 Hz) between vicinal protons are indicative of a trans-diaxial relationship, a hallmark of the chair form.[11]

  • 2D NMR Acquisition: Acquire a suite of two-dimensional NMR experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the scaffold and amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single spin system (e.g., all protons of a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), regardless of covalent bonding. This is critical for determining stereochemistry and overall 3D structure.

    • Causality: NOE cross-peaks between protons in a 1,3-diaxial relationship provide definitive evidence of a chair conformation and can help assign the orientation of substituents as either axial or equatorial.[13]

  • Data Analysis:

    • Assign all proton resonances using the combination of 1D and 2D spectra.

    • Measure J-coupling constants from the high-resolution 1D spectrum to infer dihedral angles via the Karplus equation.

    • Integrate NOESY cross-peak volumes to derive distance restraints between protons.

  • Structure Calculation (Computational Modeling): Use the derived distance and dihedral angle restraints as inputs for molecular dynamics or distance geometry calculations to generate a family of low-energy structures consistent with the experimental NMR data.[20]

Section 5: Strategic Scaffold Selection in Peptidomimetic Design

The decision to employ a morpholine or piperidine scaffold should be a hypothesis-driven choice based on the specific goals of the drug discovery program.

Choose Morpholine when:

  • Increased aqueous solubility is a primary goal. The polarity of the ether oxygen is a reliable way to achieve this.[4]

  • A hydrogen bond acceptor is required for target engagement. If structural biology or modeling data indicates a key H-bond acceptor site, morpholine is the logical choice over piperidine.[5]

  • Metabolic stability is a known issue. Morpholine can be used as a bioisostere for piperidine to block a potential site of oxidative metabolism.[10][17]

  • Modulating pKa downwards is necessary. To avoid off-target effects associated with high basicity or to improve cell permeability, the lower pKa of morpholine is advantageous.[3]

Choose Piperidine when:

  • Increased lipophilicity is needed to cross cell membranes or enter a hydrophobic binding pocket.[9]

  • A strong basic center is required for a key ionic interaction with the target.[8]

  • Maximizing conformational rigidity without adding a hydrogen bond acceptor is desired. The simple hydrocarbon structure provides a predictable, rigid chair conformation.[11]

  • The synthetic route is simpler or the starting materials are more readily available for the desired substitution pattern.

Mandatory Visualization: Scaffold Selection Workflow

G start Define Design Goal for Peptidomimetic q1 Is poor aqueous solubility a key issue? start->q1 q2 Does the target require an H-bond acceptor at the scaffold position? q1->q2 No morpholine Prioritize Morpholine Scaffold q1->morpholine Yes q3 Is metabolic instability at the scaffold a concern? q2->q3 No q2->morpholine Yes q4 Is a strong basic center (high pKa) required for a key ionic interaction? q3->q4 No q3->morpholine Yes piperidine Prioritize Piperidine Scaffold q4->piperidine Yes consider_both Consider Both Scaffolds (Synthesize Matched Pair) q4->consider_both No

Caption: A decision-making flowchart for scaffold selection in drug design.

References

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) . National Institutes of Health. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) . ResearchGate. [Link]

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  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . Angewandte Chemie International Edition. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . MDPI. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis . National Institutes of Health. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds . National Institutes of Health. [Link]

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... . ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis . SpringerLink. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis . ACS Publications. [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and . ACS Publications. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) . Drug development & registration. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . National Institutes of Health. [Link]

  • Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR . ACS Omega. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . National Institutes of Health. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . ResearchGate. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies . MDPI. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . National Institutes of Health. [Link]

  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents . National Institutes of Health. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents . ACS Publications. [Link]

  • Matched molecular pair analysis in drug discovery . PubMed. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics . Baran Lab, Scripps Research. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors . National Institutes of Health. [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions . PubMed. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) . Bohrium. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds . Blumberg Institute. [Link]

  • Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications . ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]

  • Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline . ACS Publications. [Link]

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Sources

A Senior Application Scientist's Guide to Functional Assays for Peptides Modified with 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly selective and potent class of therapeutics. However, their inherent limitations, such as poor metabolic stability and conformational flexibility, often hinder their clinical translation. To overcome these challenges, medicinal chemists employ a variety of modifications to the peptide backbone. One such strategic modification is the incorporation of constrained amino acid mimics like 4-Fmoc-3-carboxymethyl-morpholine .

This building block introduces a morpholine ring into the peptide sequence, a structural motif found in numerous approved drugs.[1] Its incorporation serves a dual purpose: it imparts a specific conformational restraint on the peptide backbone and can enhance proteolytic resistance. The carboxymethyl group allows for its integration into standard solid-phase peptide synthesis (SPPS) workflows using Fmoc chemistry.[2][3][4] While this modification is synthetically elegant, it fundamentally alters the peptide's structure. Therefore, a rigorous functional evaluation is not just recommended; it is imperative to ascertain whether these structural changes translate into desired biological activity.

This guide provides a comparative analysis of essential functional assays for characterizing peptides modified with this compound. We will move beyond mere protocols, delving into the causality behind experimental choices to empower researchers to design robust, self-validating studies that connect molecular interaction to cellular function.

The Imperative of Functional Validation: A Strategic Workflow

Any modification to a peptide, no matter how well-designed, can have unintended consequences on its interaction with its biological target. It may enhance affinity, diminish it, or alter the downstream signaling cascade entirely. A multi-tiered assay strategy is crucial to build a comprehensive profile of the modified peptide. The selection of assays should be hypothesis-driven, based on the peptide's intended mechanism of action.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biological Function cluster_2 Phase 3: Developability Profile P1_Start Peptide Synthesized (with Morpholine Mod) P1_Q1 Is the molecular target known? P1_Start->P1_Q1 P1_A1 Biophysical Assays (SPR, ITC, MST, CETSA) P1_Q1->P1_A1 Yes P1_A2 Phenotypic Screening (e.g., Cell Viability) P1_Q1->P1_A2 No P2_Q1 What is the intended function? P1_A1->P2_Q1 P1_A2->P2_Q1 P2_A1 Receptor Signaling Assays (e.g., cAMP, Reporter Gene) P2_Q1->P2_A1 Receptor Modulator P2_A2 Enzyme Inhibition Assays (IC50, Ki determination) P2_Q1->P2_A2 Enzyme Inhibitor P2_A3 Cell Health Assays (Viability, Cytotoxicity, Apoptosis) P2_Q1->P2_A3 Antimicrobial / Anticancer P3_End Comprehensive Functional Profile P2_A1->P3_End P2_A2->P3_End P2_A3->P3_End P3_A1 Proteolytic Stability Assays P3_A1->P3_End P3_A2 Permeability Assays (e.g., Caco-2) P3_A2->P3_End

Caption: Workflow for selecting functional assays for modified peptides.

Part 1: Biophysical Assays — Quantifying Target Engagement

The first step in functional characterization is to confirm that the modified peptide can still physically bind its intended target. Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a direct measure of target engagement without the complexities of a cellular environment.[][6][7]

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free technique that measures biomolecular interactions in real-time.[6] It is the gold standard for determining binding kinetics (association rate, ka, and dissociation rate, kd) and affinity (equilibrium dissociation constant, KD). The choice of immobilization strategy is critical: covalent amine coupling of the ligand (e.g., the target protein) is common, but a capture-based approach (e.g., using a His-tagged protein) can ensure uniform orientation and is often preferred for preserving protein activity.

  • Immobilization: Covalently immobilize the target protein (ligand) onto a CM5 sensor chip via standard amine coupling chemistry to a target density of ~2000-4000 Response Units (RU). A reference channel is prepared by activating and deactivating the surface without ligand immobilization.

  • Analyte Preparation: Prepare a dilution series of the morpholine-modified peptide (analyte) in running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 100 nM). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Assay: Inject the analyte concentrations sequentially over both the ligand and reference channels at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and dissociation phases (e.g., 180s for each).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the ligand channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event.[][7] This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS). This is exceptionally powerful as it reveals the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic effects), which can be subtly altered by the morpholine modification.

  • Sample Preparation: Dialyze both the target protein and the modified peptide extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts.

  • Loading: Load the target protein into the sample cell (e.g., at 10-20 µM) and the modified peptide into the injection syringe (e.g., at 100-200 µM).

  • Titration: Set the experiment to perform a series of small injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. Entropy (ΔS) can then be calculated from these values.

Microscale Thermophoresis (MST)

Expertise & Experience: MST measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell—all of which occur during a binding event.[][7] It requires one binding partner to be fluorescently labeled, but it is highly sensitive, consumes very little sample, and can be performed in complex solutions like cell lysates.

  • Labeling: Label the target protein with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol. Remove excess dye via a desalting column.

  • Sample Series: Prepare a 16-point serial dilution of the morpholine-modified peptide.

  • Incubation: Mix each peptide dilution with a constant concentration of the labeled target protein (e.g., 20 nM final concentration). Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.

  • Measurement: Load the samples into MST capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the peptide concentration. Fit the resulting curve with the KD model to determine the binding affinity.

Comparative Summary of Biophysical Assays
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics (ka, kd), Affinity (KD)Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n)Affinity (KD)
Label Requirement Label-freeLabel-freeRequires fluorescent label on one partner
Sample Consumption Moderate (µg of protein)High (mg of protein)Very Low (ng-µg of protein)
Throughput Medium to HighLowHigh
Key Advantage Provides kinetic "on" and "off" ratesProvides full thermodynamic profileLow sample use; works in complex media
Key Consideration Immobilization can affect protein activityRequires high sample purity and concentrationLabeling may alter binding characteristics

Part 2: Cell-Based Assays — Assessing True Biological Efficacy

While biophysical assays confirm target binding, cell-based assays are essential to determine if this binding translates into a meaningful biological response.[8][9] These assays evaluate the peptide's performance in a physiological context, providing crucial data on its potency, efficacy, and mechanism of action.

Receptor Signaling Assays

Expertise & Experience: If the peptide targets a cell surface receptor, such as a G-protein coupled receptor (GPCR), it is critical to measure the downstream signaling events. For a Gs-coupled receptor, this could be an increase in cyclic AMP (cAMP); for a Gq-coupled receptor, an increase in intracellular calcium. Using a cell line that stably expresses the receptor of interest ensures a consistent and reproducible signal. The key output is the half-maximal effective concentration (EC50), which defines the peptide's potency.

Peptide Morpholine-Modified Peptide Receptor GPCR Target Peptide->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Assay Measurable Output (HTRF, ELISA, etc.) cAMP->Assay Quantify Response Cellular Response (e.g., Gene Transcription) PKA->Response

Caption: Simplified GPCR signaling pathway for a cell-based assay.
  • Cell Seeding: Seed a stable cell line expressing the target receptor into a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Peptide Treatment: Prepare a serial dilution of the morpholine-modified peptide. Add the peptide to the cells and incubate for 30 minutes at 37°C. Include a known agonist as a positive control.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol.

  • Measurement: After a 1-hour incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against the peptide concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful technique that directly confirms target engagement inside intact cells.[10] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates to various temperatures, one can observe a "shift" in the denaturation curve of the target protein in the presence of the binding peptide. This provides unequivocal evidence that the peptide is cell-permeable and engages its intended intracellular target.

  • Cell Treatment: Treat cultured cells with the morpholine-modified peptide (e.g., at 10 µM) or vehicle control for 1 hour.

  • Harvest and Heat: Harvest the cells, resuspend them in PBS, and divide the suspension into aliquots for different temperature points (e.g., 37°C to 67°C in 2°C increments). Heat the aliquots for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A rightward shift in the curve for the peptide-treated sample indicates target stabilization and engagement.

Part 3: Enzyme Inhibition Assays

If the modified peptide is designed to be an enzyme inhibitor, a direct enzymatic assay is the most relevant functional test.[11][12][13] These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor peptide to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Expertise & Experience: It is crucial to understand the difference between IC50 and the inhibition constant (Ki). The IC50 value is dependent on the assay conditions (especially substrate concentration), while the Ki is an intrinsic measure of the inhibitor's affinity. Determining the mechanism of inhibition (e.g., competitive, non-competitive) by varying both substrate and inhibitor concentrations provides deeper insight into how the morpholine modification affects the peptide's interaction with the enzyme's active site or allosteric sites.[12]

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and a serial dilution of the morpholine-modified inhibitor peptide in assay buffer.

  • Assay Reaction: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor peptide. Incubate for 15 minutes to allow for binding.

  • Initiate Reaction: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 20 minutes). The slope of this line represents the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each peptide concentration relative to a no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Comparative Analysis: A Hypothetical Case Study

Let's consider a hypothetical peptide, "Peptide-X," designed as an agonist for Receptor Y. We synthesize both the native Peptide-X and a modified version, "Morph-X," containing a this compound substitution at a key residue.

Objective: Determine if the morpholine modification improves binding, potency, and stability.

Experimental Data Summary:

AssayParameterNative Peptide-XMorph-X Interpretation
SPR KD (nM)25.48.2 The morpholine modification resulted in a ~3-fold increase in binding affinity.
cAMP Assay EC50 (nM)48.112.5 The increased affinity translates directly to a ~4-fold increase in cellular potency.
Proteolytic Stability Half-life in plasma (min)15>120 The morpholine backbone significantly enhanced stability against protease degradation.

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A Comparative Guide to Assessing the Enzymatic Stability of Peptides Containing Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their rapid degradation in vivo.[1] A primary hurdle in the development of peptide-based drugs is enhancing their stability against proteolytic enzymes.[1] The incorporation of morpholine derivatives into peptide structures has emerged as a promising strategy to overcome this limitation. This guide provides an in-depth comparison of methodologies to assess the enzymatic stability of these modified peptides, offering insights into experimental design, data interpretation, and the underlying principles of proteolytic resistance.

The Challenge of Enzymatic Degradation

Peptides, due to their inherent structure, are susceptible to cleavage by a vast array of proteases and peptidases present in biological fluids.[1][2] This enzymatic breakdown, known as proteolysis, is a critical factor limiting the in vivo half-life and, consequently, the therapeutic efficacy of peptide drugs.[1][3][4] Proteolysis is catalyzed by enzymes that hydrolyze peptide bonds, a process that is otherwise extremely slow.[5] Key enzyme classes involved in peptide degradation include endopeptidases, which cleave within the peptide chain, and exopeptidases, which act on the N- or C-termini.[6]

The ubiquitin-proteasome system and lysosomal proteolysis are two of the main cellular pathways responsible for protein and peptide degradation.[7] In the context of systemically administered peptide drugs, degradation primarily occurs in blood plasma, the liver, and kidneys, mediated by various peptidases.[8]

Morpholine Derivatives: A Strategy for Enhanced Stability

The incorporation of morpholine moieties into peptide scaffolds is a multifaceted strategy to improve their drug-like properties.[9][10] Morpholine is a heterocyclic compound that can be integrated into the peptide backbone or as a side-chain modification.[9][10][11] Its utility in drug design stems from several advantageous characteristics:

  • Steric Hindrance: The bulky nature of the morpholine ring can physically obstruct the active site of proteolytic enzymes, thereby preventing peptide bond cleavage.[1] This steric shielding is a primary mechanism for enhancing enzymatic stability.

  • Conformational Rigidity: The incorporation of morpholine can introduce conformational constraints, leading to a more rigid peptide structure that may be less recognizable by proteases.

  • Improved Physicochemical Properties: Morpholine can modulate the solubility and membrane permeability of peptides, which can indirectly influence their metabolic fate.[11]

Comparative Experimental Design for Stability Assessment

A robust assessment of the stabilizing effect of morpholine derivatives necessitates a direct comparison between the modified peptide and its unmodified, or "native," counterpart. The core of this comparison lies in incubating both peptides under identical, physiologically relevant conditions and monitoring their degradation over time.

  • Biological Matrix: The choice of incubation medium is critical. Human plasma or serum are the most common choices for in vitro studies as they contain a complex mixture of clinically relevant proteases.[3][4][12] Cell culture supernatants can also be used to mimic specific tissue environments.[3][12]

  • Peptide Concentration: The initial concentration of the peptide should be carefully chosen to ensure accurate detection and to be within a relevant therapeutic range.

  • Time Points: A time-course analysis is essential to determine the rate of degradation. Multiple time points should be selected to capture the initial rapid degradation phase as well as any subsequent slower phases.

  • Controls: Appropriate controls are necessary to ensure the validity of the results. These include a "time zero" sample to establish the initial peptide concentration and a control incubation without the biological matrix to account for any non-enzymatic degradation.

Workflow for Comparative Enzymatic Stability Assay

Enzymatic Stability Workflow Figure 1: Experimental Workflow for Assessing Peptide Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_results Results prep_native Prepare Native Peptide Stock incubate_native Incubate Native Peptide in Plasma prep_native->incubate_native prep_morpholine Prepare Morpholine-Modified Peptide Stock incubate_morpholine Incubate Morpholine-Modified Peptide in Plasma prep_morpholine->incubate_morpholine sample_native Collect Aliquots at T0, T1, T2...Tn incubate_native->sample_native sample_morpholine Collect Aliquots at T0, T1, T2...Tn incubate_morpholine->sample_morpholine quench Quench Reaction & Precipitate Proteins sample_native->quench sample_morpholine->quench analyze LC-MS/MS or HPLC Analysis quench->analyze data Quantify Remaining Peptide analyze->data compare Compare Degradation Profiles data->compare halflife Calculate Half-Life (t½) compare->halflife

Caption: A generalized workflow for the comparative enzymatic stability assessment of native and morpholine-modified peptides.

Detailed Experimental Protocol: In Vitro Stability in Human Plasma

This protocol provides a step-by-step methodology for a typical in vitro stability assay in human plasma.

Materials:

  • Native Peptide

  • Morpholine-Modified Peptide

  • Human Plasma (pooled, heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Water with 0.1% Trifluoroacetic Acid (TFA)

  • Incubator/Water Bath (37°C)

  • Microcentrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and morpholine-modified peptides in an appropriate solvent (e.g., water or PBS).

  • Incubation Setup:

    • In separate microcentrifuge tubes, dilute the peptide stock solutions with PBS to a final concentration of 100 µM.

    • Pre-warm the human plasma to 37°C.

    • To initiate the enzymatic reaction, add 90 µL of the pre-warmed human plasma to 10 µL of each peptide solution (final peptide concentration of 10 µM).

    • Gently vortex and place the tubes in a 37°C incubator.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to a new tube containing 80 µL of cold ACN with 0.1% TFA. This will stop the enzymatic reaction and precipitate the plasma proteins.

    • Vortex vigorously for 30 seconds.

  • Sample Clarification:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS/MS to quantify the amount of remaining intact peptide.

Data Analysis:

The percentage of remaining peptide at each time point is calculated relative to the amount present at time zero. These values are then plotted against time, and the half-life (t½) of each peptide is determined by fitting the data to a first-order decay model.

Mechanism of Steric Hindrance by Morpholine Derivatives

Steric Hindrance Mechanism Figure 2: Steric Hindrance of Protease Activity by Morpholine cluster_native Native Peptide cluster_modified Morpholine-Modified Peptide native_peptide ---[Amino Acid]---[Amino Acid]--- protease1 Protease native_peptide->protease1 Binding & Cleavage modified_peptide ---[Amino Acid]---[Morpholine]---[Amino Acid]--- protease2 Protease modified_peptide->protease2 Steric Hindrance (No Cleavage)

Caption: A simplified diagram illustrating how the bulky morpholine group can prevent a protease from accessing and cleaving the peptide backbone.

Data Presentation and Interpretation

The results of the comparative stability assay should be presented in a clear and concise manner to facilitate easy interpretation. A table summarizing the half-lives of the native and modified peptides is highly effective.

PeptideModificationHalf-life (t½) in Human Plasma (minutes)Analytical Method
Peptide XNative15 ± 2RP-HPLC
Peptide X-MorpholineMorpholine Derivative180 ± 12RP-HPLC
Peptide YNative45 ± 5LC-MS/MS
Peptide Y-MorpholineMorpholine Derivative> 480LC-MS/MS

Interpretation:

The data in the table above clearly demonstrates the significant improvement in enzymatic stability conferred by the morpholine modification. A longer half-life indicates a slower rate of degradation and, therefore, greater stability. This type of quantitative data is crucial for selecting promising drug candidates for further development.

Trustworthiness and Self-Validating Systems

To ensure the reliability and trustworthiness of the experimental data, the following considerations are essential:

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the assay and to calculate standard deviations.

  • Internal Standards: The use of an internal standard in the analytical method (e.g., a stable, isotopically labeled version of the peptide) can help to correct for variations in sample processing and instrument response.

  • Mass Spectrometry Confirmation: When using HPLC with UV detection, it is advisable to confirm the identity of the peptide peak by mass spectrometry to ensure that it corresponds to the intact peptide and not a degradation product.

  • Enzyme Activity Confirmation: The activity of the proteases in the plasma can be confirmed using a known substrate to ensure that the lack of degradation of the modified peptide is not due to inactive enzymes.

By incorporating these validation steps, the experimental protocol becomes a self-validating system, providing a high degree of confidence in the generated data.

Conclusion

The assessment of enzymatic stability is a critical step in the development of peptide-based therapeutics. The incorporation of morpholine derivatives represents a powerful strategy to enhance this stability. By employing the comparative experimental design and detailed protocols outlined in this guide, researchers can effectively evaluate the impact of morpholine modifications and select peptide candidates with improved pharmacokinetic profiles for further preclinical and clinical investigation. The use of robust analytical methods and a commitment to data integrity are paramount for the successful translation of these promising molecules from the laboratory to the clinic.

References

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A Tale of Two Rings: A Comparative Guide to 4-Fmoc-3-carboxymethyl-morpholine and Azetidine Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the choice of molecular building blocks is paramount. Each addition to a scaffold can dramatically alter a compound's three-dimensional structure, physicochemical properties, and ultimately, its therapeutic efficacy. Among the vast arsenal of synthetic tools available to medicinal chemists, saturated heterocycles have emerged as powerful modulators of drug-like properties. This guide provides an in-depth, data-driven comparison of two such valuable building blocks: the conformationally flexible 4-Fmoc-3-carboxymethyl-morpholine and the constrained azetidine ring system.

This analysis moves beyond a simple cataloging of features to provide field-proven insights into the causal relationships between structure and function. We will explore the nuanced impact of each scaffold on peptide and small molecule design, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

At a Glance: Morpholines vs. Azetidines

FeatureThis compoundAzetidine Building Blocks
Ring Size & Heteroatoms 6-membered ring with nitrogen and oxygen4-membered ring with nitrogen
Conformational Flexibility High, exists predominantly in a chair conformationLow, relatively planar due to ring strain
Impact on Peptide Structure Generally maintains or slightly increases flexibilityInduces γ-turns, acts as a proline mimic, increases flexibility[1][2]
Key Physicochemical Contributions Improves aqueous solubility and metabolic stability[3]Enhances metabolic stability, solubility, and sp³ character[4]
Primary Applications CNS-penetrant drugs, peptidomimetics, solubility enhancementProline replacement in peptides, metabolic "hard spot"

Delving Deeper: A Structural and Functional Showdown

The fundamental difference between the morpholine and azetidine scaffolds lies in their ring size and inherent flexibility. The six-membered morpholine ring, with its chair-like conformation, offers a higher degree of conformational freedom. In contrast, the four-membered azetidine ring is subject to significant ring strain (approximately 25.4 kcal/mol), resulting in a more rigid and planar structure[5]. This seemingly subtle distinction has profound implications for how these building blocks influence the properties of a parent molecule.

The Morpholine Advantage: Engineering Solubility and Favorable Pharmacokinetics

The morpholine moiety is a well-established tool in medicinal chemistry for enhancing the "drug-likeness" of a compound.[3] Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's pKa is in a physiologically relevant range, contributing to improved aqueous solubility and oral bioavailability.[6] The inclusion of a carboxymethyl group in this compound further enhances its utility as a versatile building block for creating more complex structures and peptidomimetics.

In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has proven particularly valuable. Its ability to improve blood-brain barrier permeability is a key attribute, stemming from its balanced lipophilic-hydrophilic character.[6]

The Azetidine Edge: Imparting Rigidity and Metabolic Stability

Azetidine-containing building blocks, particularly azetidine-2-carboxylic acid, have gained prominence as proline surrogates in peptide-based drug design.[7] The strained four-membered ring imparts a unique conformational bias, often inducing γ-turns in the peptide backbone, in contrast to the β-turns favored by proline.[8] This ability to fine-tune peptide secondary structure is a powerful tool for optimizing target binding and biological activity.

Furthermore, the azetidine ring is often more resistant to metabolic degradation than larger, more flexible ring systems. This increased metabolic stability can lead to an extended in vivo half-life, a critical parameter for many therapeutic agents.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[4]

Comparative Physicochemical and ADME Properties: A Data-Driven Perspective

To provide a clearer, quantitative comparison, the following table summarizes key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties often influenced by the incorporation of morpholine and azetidine moieties. The data presented are illustrative and derived from various sources in the literature, including matched molecular pair analyses where available.

PropertyImpact of Morpholine IncorporationImpact of Azetidine IncorporationSupporting Rationale & References
Aqueous Solubility Generally increasesGenerally increasesBoth introduce polar heteroatoms capable of hydrogen bonding.[3][4]
Lipophilicity (LogP/LogD) Typically decreases or remains neutralTypically decreasesReplacement of a carbon-rich fragment with a smaller, heteroatom-containing ring reduces lipophilicity.[9][10]
Metabolic Stability Generally improvesSignificantly improvesAzetidine's strained ring can be a "metabolic hard spot." Morpholine's ether linkage can be a site of metabolism, but the overall impact is often positive.[3][4]
Permeability (e.g., Caco-2) Can improve, especially for CNS targetsCan be favorable, but highly context-dependentThe balance of polarity and size is crucial. Morpholine's properties are often beneficial for BBB penetration.[6] Azetidines contribute to a desirable sp³-rich character.[4]
Plasma Protein Binding Variable, can decrease due to increased polarityVariable, can decrease due to increased polarityReduced lipophilicity generally correlates with lower plasma protein binding.[9]

Experimental Corner: Incorporating these Building Blocks into Your Workflow

The successful integration of these building blocks into a synthetic route, particularly in solid-phase peptide synthesis (SPPS), requires a nuanced understanding of their reactivity. Below are detailed protocols for the incorporation of both this compound and Fmoc-azetidine-2-carboxylic acid.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling (e.g., DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection for final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Building_Block_Choice Goal Desired Drug Properties Solubility Improve Solubility & Bioavailability Goal->Solubility Metabolic_Stability Enhance Metabolic Stability Goal->Metabolic_Stability Conformational_Control Fine-tune Peptide Conformation Goal->Conformational_Control CNS_Penetration Increase CNS Penetration Goal->CNS_Penetration Morpholine This compound Solubility->Morpholine Azetidine Azetidine Building Block Metabolic_Stability->Azetidine Conformational_Control->Azetidine CNS_Penetration->Morpholine

Caption: Decision tree for selecting between morpholine and azetidine building blocks.

Conclusion: A Strategic Choice for Tailored Drug Design

Both this compound and azetidine building blocks offer unique and valuable attributes for the modern medicinal chemist. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic objective and the challenges presented by the lead scaffold.

The morpholine derivative serves as an excellent tool for enhancing solubility, improving pharmacokinetic properties, and facilitating CNS penetration. Its conformational flexibility allows it to be incorporated with minimal disruption to the overall molecular shape.

Conversely, azetidine building blocks are ideal for introducing conformational constraints, mimicking proline residues with altered turn preferences, and bolstering metabolic stability. The inherent rigidity of the azetidine ring can be leveraged to lock a molecule into a bioactive conformation.

By understanding the distinct structural and functional consequences of incorporating these two powerful building blocks, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the path from the laboratory to the clinic.

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A Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine in Bioactive Peptide Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced efficacy and tailored pharmacological profiles, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. This guide provides a comprehensive technical overview of 4-Fmoc-3-carboxymethyl-morpholine , a conformationally constrained building block, and its application in the development of bioactive peptides. We will explore its role as a peptidomimetic scaffold, drawing comparisons with conventional alternatives and presenting supporting experimental evidence to inform your research and development endeavors.

Introduction: The Rationale for Morpholine-Based Scaffolds in Peptidomimetics

Bioactive peptides often owe their function to specific three-dimensional conformations, such as β-turns and loops, which are crucial for receptor binding and biological activity. However, native peptides can suffer from poor metabolic stability and low bioavailability. Peptidomimetics, which mimic the structural and functional attributes of peptides, offer a promising strategy to overcome these limitations.[1]

The morpholine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacokinetic properties.[2] The inclusion of a morpholine ring within a peptide backbone introduces a rigid constraint, influencing the peptide's secondary structure and potentially enhancing its biological activity and stability. This compound, available in both (R) and (S) enantiomers, is a versatile building block designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][4]

This guide will delve into case studies that, while not exclusively focused on this compound, provide strong evidence for the utility of similar morpholine-based amino acids in peptide science. These examples will serve as a valuable proxy for understanding the potential of this specific building block.

Comparative Analysis: this compound vs. Proline

Proline, a unique proteinogenic amino acid with a cyclic side chain, is a natural inducer of turns in peptide chains.[5] Therefore, a direct comparison with proline and its analogs is essential to understand the distinct advantages of incorporating a morpholine-based residue.

FeatureProlineThis compound
Backbone Rigidity High, due to the pyrrolidine ring.High, due to the morpholine ring.
Conformational Preference Induces β-turns and kinks in peptide chains.[5]Strong inducer of β-turn conformations.
Hydrogen Bonding The amide nitrogen is a tertiary amine and cannot act as a hydrogen bond donor.The morpholine nitrogen is a tertiary amine and cannot act as a hydrogen bond donor.
Solubility Can contribute to aggregation in hydrophobic sequences.The ether oxygen in the morpholine ring may enhance solubility in some contexts.
Chemical Diversity Limited to substitutions on the pyrrolidine ring.The morpholine scaffold offers different points for chemical modification.

The key distinction lies in the subtle yet significant differences in the ring structure. The presence of the oxygen atom in the morpholine ring can influence the molecule's polarity and hydrogen bonding capabilities with surrounding solvent or receptor molecules, potentially leading to altered bioactivity and pharmacokinetic profiles.

Case Study: Morpholine-Based Scaffolds as Proline Surrogates in β-Turn Peptides

A pivotal study by Trabocchi et al. (2011) provides compelling evidence for the use of stereochemically dense morpholine-based scaffolds as effective proline surrogates to induce β-turn conformations in peptides. While this study does not utilize the exact this compound, it employs structurally similar building blocks, offering valuable insights into the expected behavior of this class of compounds.

The researchers synthesized a series of tetrapeptides incorporating different morpholine-based amino acids and analyzed their conformational preferences using Nuclear Magnetic Resonance (NMR) spectroscopy. The results consistently demonstrated the ability of these morpholine scaffolds to induce stable β-turn structures, stabilized by intramolecular hydrogen bonds. This finding strongly suggests that this compound would similarly serve as a potent turn-inducer, allowing for the rational design of conformationally defined bioactive peptides.

Experimental Workflow: Synthesis and Analysis

The general workflow for incorporating a morpholine-based amino acid like this compound into a peptide sequence via Fmoc-SPPS is outlined below.

G cluster_0 Fmoc-SPPS Cycle cluster_1 Peptide Elongation Resin_Preparation Resin Swelling & Fmoc Deprotection Coupling Coupling of this compound Resin_Preparation->Coupling Capping Capping (Optional) Coupling->Capping Next_AA_Coupling Fmoc Deprotection & Coupling of Next Amino Acid Capping->Next_AA_Coupling Cleavage Cleavage from Resin & Deprotection Next_AA_Coupling->Cleavage Repeat_Cycle Repeat SPPS Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis

Figure 1: General workflow for incorporating this compound into a peptide via Fmoc-SPPS.

Detailed Protocol: Incorporation of this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound. This protocol is based on standard Fmoc chemistry principles and should be optimized for specific peptide sequences and scales.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (e.g., 3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Peptide Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC. Further structural analysis can be performed using NMR spectroscopy.[6]

Potential Advantages and Applications

The incorporation of this compound into bioactive peptides offers several potential advantages:

  • Enhanced Metabolic Stability: The unnatural morpholine backbone can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Improved Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity.

  • Modulation of Physicochemical Properties: The morpholine moiety can influence the solubility and lipophilicity of the peptide, which are critical parameters for drug development.[7]

  • Scaffold for Further Derivatization: The morpholine ring provides a unique scaffold for the introduction of additional chemical functionalities to fine-tune the peptide's properties.

These attributes make this compound a valuable tool for the development of a wide range of bioactive peptides, including:

  • Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction.

  • Receptor Agonists and Antagonists: By stabilizing the conformation required for receptor interaction.

  • Antimicrobial Peptides: By constraining the peptide into an amphipathic structure.

Conclusion and Future Perspectives

This compound represents a promising building block for the rational design of bioactive peptides with enhanced therapeutic potential. Its ability to induce stable secondary structures, coupled with the inherent advantages of the morpholine scaffold, provides a powerful strategy for overcoming the limitations of native peptides. While direct comparative data for this specific molecule is still emerging, the compelling evidence from studies on similar morpholine-based amino acids strongly supports its utility in peptidomimetic drug discovery.

Future research should focus on the systematic evaluation of peptides containing this compound to generate a comprehensive dataset comparing their biological activity, metabolic stability, and conformational properties with their natural counterparts and other peptidomimetic analogs. Such studies will undoubtedly accelerate the development of novel and effective peptide-based therapeutics.

References

  • (R)-4-N-Fmoc-3-morpholinecarboxylic acid. Advanced ChemBlocks. ([Link])

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. ([Link])

  • Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. ([Link])

  • Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Frontiers in Molecular Biosciences. ([Link])

  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry. ([Link])

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Molecules. ([Link])

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. ([Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. ([Link])

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry. ([Link])

  • Proline motifs in peptides and their biological processing. The FASEB Journal. ([Link])

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules. ([Link])

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. ([Link])

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Fmoc-3-carboxymethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a cornerstone of modern peptide synthesis and drug development, 4-Fmoc-3-carboxymethyl-morpholine demands a comprehensive understanding of not only its application but also its safe handling and disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a procedural framework for the responsible management of this compound and its associated waste streams. Our focus is to empower you with the knowledge to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity and regulatory compliance.

Understanding the Hazard Profile: A Triad of Chemical Moieties

The disposal protocol for this compound is dictated by the chemical properties of its three primary components: the Fmoc (9-fluorenylmethyloxycarbonyl) group, the carboxymethyl group, and the morpholine ring. A thorough understanding of the hazards associated with each is paramount for safe handling and disposal.

  • Morpholine and its Derivatives: The morpholine core renders this compound as a substance to be handled with care. Morpholine itself is a flammable liquid and is harmful if swallowed. It is known to cause severe skin burns and eye damage.[1][2][3] Derivatives of morpholine can also be corrosive and toxic.[1][3][4]

  • Fmoc Group: The Fmoc protecting group is widely used in peptide synthesis due to its stability under acidic conditions and its lability to bases like piperidine.[5][6] The waste generated from Fmoc deprotection will contain these basic solutions and the cleaved Fmoc-adducts, which require careful disposal.

  • Carboxymethyl Group: While the carboxymethyl group itself is less hazardous, it contributes to the overall chemical properties of the molecule and its potential reactions in various waste streams.

Table 1: Hazard Summary of Morpholine (as a representative parent compound)

Hazard ClassificationDescriptionSource
Flammable LiquidCategory 3[7]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[7]
Acute Toxicity (Dermal)Category 3 (Toxic in contact with skin)[7]
Skin CorrosionCategory 1B (Causes severe skin burns)[7]
Serious Eye DamageCategory 1 (Causes serious eye damage)[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound and its associated waste is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive overview of the necessary procedures.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_steps Disposal Protocol Identify_Waste Identify Waste Type (Solid, Liquid, Contaminated PPE) Segregate_Waste Segregate Waste Streams (Halogenated, Non-Halogenated, Solid) Identify_Waste->Segregate_Waste Consult_SDS Consult Safety Data Sheet (SDS) for this compound Segregate_Waste->Consult_SDS Neutralize_Acidic_Basic Neutralize Acidic/Basic Waste (if applicable and safe) Consult_SDS->Neutralize_Acidic_Basic Package_Waste Package in Compatible, Labeled Containers Neutralize_Acidic_Basic->Package_Waste Store_Waste Store in Designated Hazardous Waste Area Package_Waste->Store_Waste Arrange_Pickup Arrange for Licensed Waste Disposal Store_Waste->Arrange_Pickup

Figure 1: Decision workflow for the proper disposal of this compound and associated waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE. All handling procedures should be conducted inside a certified chemical fume hood.[1]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.
Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliance with disposal regulations.

  • Solid Waste: Unused or expired this compound, contaminated filter paper, and used weighing boats should be collected in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste from Fmoc Deprotection: The waste generated from the Fmoc deprotection step, typically containing piperidine in a solvent like DMF, should be collected in a separate, labeled container for basic organic waste.[8][9] Do not mix this with acidic waste streams.

  • Aqueous Waste: Any aqueous solutions used for washing or extraction that may contain traces of the compound should be collected in a designated aqueous hazardous waste container.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container for chemical waste.

On-Site Treatment (Neutralization): A Cautious Approach

For small quantities of acidic or basic waste generated during a workflow, neutralization may be an option before disposal. However, this should only be performed by trained personnel who understand the potential for exothermic reactions.

  • Acidic Waste: Small amounts of acidic waste can be neutralized by slowly adding a weak base, such as sodium bicarbonate, while stirring in a well-ventilated fume hood.

  • Basic Waste (e.g., from Fmoc deprotection): Small quantities of basic waste can be neutralized by slowly adding a weak acid, such as citric acid or acetic acid.

Always monitor the temperature and pH during neutralization. If a significant temperature increase is observed, slow down the addition of the neutralizing agent.

Packaging and Labeling: Ensuring Clarity and Compliance

All waste containers must be in good condition, compatible with the chemical waste they hold, and securely sealed. Proper labeling is a legal requirement and essential for the safety of everyone handling the waste.

Your hazardous waste labels should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "Waste this compound," "Waste Piperidine in DMF")

  • The associated hazards (e.g., "Flammable," "Corrosive," "Toxic")

  • The date of accumulation

  • Your name and laboratory contact information

Storage and Final Disposal: The Final Steps

Hazardous waste must be stored in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should have secondary containment to prevent the spread of spills.

The ultimate disposal of this compound and its associated waste must be conducted by a licensed and reputable chemical waste disposal company.[3][10] Incineration is often the preferred method for organic chemical waste, but the disposal company will determine the most appropriate method based on local, state, and federal regulations.[2]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spilled material is flammable, eliminate all sources of ignition.[2][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[10][11]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is not merely a regulatory obligation but a fundamental aspect of professional scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment, thereby upholding the principles of scientific integrity and stewardship. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's established waste disposal protocols.

References

  • BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • Sigma-Aldrich. (n.d.). This compound.
  • Capot Chemical. (n.d.). MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Fisher Scientific. (2016, February 4). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
  • North Metal and Chemical Company. (n.d.). Morpholine.

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A Senior Application Scientist's Guide to Handling 4-Fmoc-3-carboxymethyl-morpholine: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: A Hazard-Informed Approach to Safety

As a synthetic building block, 4-Fmoc-3-carboxymethyl-morpholine is integral to the development of novel peptide structures and drug candidates. Its safe handling is not merely a matter of following a checklist but of understanding the inherent risks posed by its chemical structure. This guide provides a comprehensive framework for personal protective equipment (PPE) and operational protocols, grounded in a conservative risk assessment derived from its primary structural components: the morpholine core and the physical nature of Fmoc-protected amino acid analogues.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, professional laboratory practice dictates that we assess hazards based on its constituent parts[1][2]. The morpholine moiety is known to be corrosive, causing severe skin burns and eye damage, and is toxic upon contact or inhalation[3][4][5]. Furthermore, Fmoc-protected amino acids are typically fine, crystalline solids that are easily aerosolized, creating a significant inhalation risk[6]. Therefore, our safety posture must be rigorously protective, treating this compound with the highest degree of caution.

Primary Engineering Control: The Ventilated Enclosure

Before any personal protective equipment is considered, the primary barrier against exposure is a properly functioning chemical fume hood or a Class II Biosafety Cabinet (for sterile applications).

  • Causality: this compound is a powder that can become airborne during weighing and transfer[6]. A ventilated enclosure captures these fine particles at the source, preventing them from entering the researcher's breathing zone. This is the most critical step in mitigating respiratory exposure. All manipulations of the solid compound must be performed within this controlled environment[7].

Mandated Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all personnel handling this compound. This ensemble creates a multi-layered defense against dermal, ocular, and respiratory exposure routes.

Protection Type Equipment Specification Rationale and Causality
Eye & Face Tight-fitting, indirectly vented chemical splash goggles AND a full-face shield.The morpholine component presents a severe risk of eye damage and corrosion[3][5][8]. Goggles protect against splashes and aerosolized powder, while the face shield provides a secondary barrier for the entire face. Standard safety glasses are insufficient.
Hand Elbow-length, chemical-resistant gloves (e.g., Butyl rubber, Fluoroelastomer [FKM]).Morpholine derivatives are toxic in contact with skin[3][4]. Butyl or FKM gloves are recommended for prolonged contact with morpholine[3]. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Double-gloving is a recommended best practice.
Body Chemical-resistant lab coat with tight cuffs. A chemically impervious apron should be worn over the lab coat.This combination protects the skin and personal clothing from spills and contamination[1]. The impervious apron provides an additional layer of defense against the corrosive potential of the morpholine moiety.
Footwear Closed-toe, non-permeable shoes.Protects feet from potential spills. This is a standard and non-negotiable aspect of laboratory safety[7].
Respiratory Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary respiratory control[6]. A respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions) may be required for emergency situations like a large spill outside of the hood, as dictated by your institution's emergency protocols.

Step-by-Step Operational and Disposal Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination. The process begins before the vial is opened and ends only after all waste has been properly segregated for disposal.

Pre-Handling and Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Don PPE: Put on all required PPE in the correct order (lab coat, gloves, goggles, face shield) before approaching the fume hood.

Handling and Reconstitution Protocol
  • Perform all manipulations deep within the fume hood , at least 6 inches from the sash.

  • Carefully open the container containing this compound. Avoid any sudden movements that could aerosolize the powder.

  • Weigh the desired amount of the compound on a tared weigh boat. Use a micro-spatula for precise control.

  • Transfer the powder to the reaction vessel.

  • Reconstitute by slowly adding the desired solvent (e.g., Dimethylformamide - DMF) to the solid, allowing it to dissolve without splashing.

  • Securely cap all containers immediately after use.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as hazardous waste.

  • Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a suitable decontaminating agent.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete[1].

Waste Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items that have come into contact with the chemical (gloves, weigh boats, wipes, vials) must be placed in a designated, clearly labeled hazardous waste container[6][7].

  • Liquid Waste: All solvent rinses and reaction quenching solutions must be collected in a separate, labeled hazardous liquid waste container[7]. Do not pour any chemical waste down the drain[6].

  • Consult EHS: Follow all institutional protocols for hazardous waste disposal. Coordinate with your Environmental Health & Safety (EHS) department for waste pickup[6].

Emergency Action Plan

Preparation is essential for mitigating the harm from an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[3][9].

  • Eye Contact: Use the nearest eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][9].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EHS department. Only trained personnel with appropriate respiratory protection should clean up spills[10].

Visual Workflow: Handling this compound

The following diagram illustrates the mandatory, sequential workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal & Final Steps p1 Verify Fume Hood Certification & Airflow p2 Don Full PPE Ensemble (Coat, Gloves, Goggles, Shield) p1->p2 p3 Assemble All Equipment Inside Fume Hood p2->p3 h1 Carefully Open Container p3->h1 h2 Weigh Powder h1->h2 h3 Transfer to Vessel h2->h3 h4 Reconstitute with Solvent h3->h4 c1 Decontaminate Surfaces & Non-Disposable Equipment h4->c1 c2 Securely Cap All Containers c1->c2 d1 Segregate All Waste (Solid & Liquid) into Labeled Hazardous Bins c2->d1 d2 Doff PPE Correctly d1->d2 d3 Wash Hands Thoroughly d2->d3

Caption: A flowchart detailing the required steps from preparation to disposal for safe handling.

References

  • Redox. (2022). Safety Data Sheet Morpholine.
  • Bio-Synthesis. (n.d.). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • BenchChem. (2025). Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • BenchChem. (2025). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • Sigma-Aldrich. (n.d.). This compound.
  • PeptideRN. (n.d.). Safety Protocols.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Capot Chemical. (2025). MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - Morpholin-3-one.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (R)-4-Boc-morpholine-3-carboxylic acid.
  • Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Morpholinecarboxaldehyde.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.